Technical Documentation Center

N-Palmitoylsphingomyelin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Palmitoylsphingomyelin
  • CAS: 641628-11-7

Core Science & Biosynthesis

Foundational

N-Palmitoylsphingomyelin biosynthesis and degradation pathways

An In-depth Technical Guide to N-Palmitoylsphingomyelin Biosynthesis and Degradation Pathways For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Palmitoylsphingomyelin N-P...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Palmitoylsphingomyelin Biosynthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Palmitoylsphingomyelin

N-Palmitoylsphingomyelin (C16:0-SM) is a specific molecular species of sphingomyelin, a class of sphingolipids that are major components of animal cell membranes, particularly the myelin sheath surrounding nerve cell axons.[1] Structurally, it consists of a ceramide core with a palmitoyl (C16:0) fatty acid attached to the sphingosine backbone, and a phosphocholine headgroup.[2][3][4] This seemingly simple molecule plays a profound role in maintaining the structural integrity of cellular membranes and is a critical player in a multitude of signaling pathways that govern cellular processes such as proliferation, differentiation, and apoptosis.[1][5] The metabolic balance of C16:0-SM, tightly controlled by its biosynthetic and degradative pathways, is crucial for cellular homeostasis. Dysregulation of these pathways is implicated in numerous pathologies, including neurodegenerative diseases, cancer, and atherosclerosis, making them a key area of investigation for therapeutic intervention.[6][7][8]

This guide provides a comprehensive technical overview of the core biosynthetic and degradative pathways of N-Palmitoylsphingomyelin, offering insights into the enzymatic machinery, subcellular compartmentalization, and regulatory mechanisms. Furthermore, we will delve into established experimental methodologies for studying these pathways, providing a robust framework for researchers in the field.

Part 1: The Biosynthesis of N-Palmitoylsphingomyelin

The de novo synthesis of N-Palmitoylsphingomyelin is a multi-step enzymatic process that originates in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus.[1][9][10] This pathway meticulously builds the molecule from basic precursors, ensuring the precise incorporation of the characteristic palmitoyl acyl chain.

Step 1: Formation of the Sphinganine Backbone in the Endoplasmic Reticulum

The journey begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT) .[10][11] The product, 3-ketosphinganine, is then rapidly reduced to sphinganine by 3-ketosphinganine reductase .[11] These initial reactions occur on the cytosolic face of the endoplasmic reticulum.[1]

Step 2: Acylation to Dihydroceramide by Ceramide Synthases (CerS)

The sphinganine backbone is subsequently N-acylated by a family of enzymes known as ceramide synthases (CerS) .[11][12] A key feature of the six mammalian CerS isoforms is their remarkable specificity for fatty acyl-CoA substrates of different chain lengths.[11] For the synthesis of C16:0-dihydroceramide, the precursor to C16:0-SM, Ceramide Synthase 5 (CerS5) and Ceramide Synthase 6 (CerS6) are the primary enzymes responsible, as they preferentially utilize palmitoyl-CoA (C16:0-CoA) as the acyl donor.[11] This step is a critical determinant of the final acyl chain composition of the sphingomyelin molecule.

Step 3: Desaturation to Ceramide

The newly formed dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DES1) to introduce a 4,5-trans double bond into the sphingoid base, yielding ceramide (N-palmitoylsphingosine).[13] This reaction also takes place in the endoplasmic reticulum.[13]

Step 4: Final Assembly in the Golgi Apparatus by Sphingomyelin Synthase (SMS)

Ceramide is transported from the ER to the Golgi apparatus, a process that can be mediated by the ceramide transporter (CERT) .[10] In the lumen of the trans-Golgi, the final step of sphingomyelin synthesis occurs.[1] Sphingomyelin synthase (SMS) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding N-Palmitoylsphingomyelin and diacylglycerol (DAG).[7][14][15][16]

There are two primary isoforms of sphingomyelin synthase in mammals:

  • SMS1: Predominantly located in the Golgi apparatus and is responsible for the bulk of de novo sphingomyelin synthesis.[16][17][18]

  • SMS2: Primarily found at the plasma membrane and can also contribute to sphingomyelin synthesis.[17][18] SMS2 has been shown to be a bifunctional enzyme, also capable of synthesizing ceramide phosphoethanolamine (CPE).[17][18]

The following diagram illustrates the biosynthetic pathway of N-Palmitoylsphingomyelin.

N_Palmitoylsphingomyelin_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine C16_0_Dihydroceramide C16:0-Dihydroceramide Palmitoyl_CoA->C16_0_Dihydroceramide Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Sphinganine->C16_0_Dihydroceramide CerS5/6 C16_0_Ceramide C16:0-Ceramide C16_0_Dihydroceramide->C16_0_Ceramide DES1 N_Palmitoylsphingomyelin N-Palmitoylsphingomyelin (C16:0-SM) C16_0_Ceramide->N_Palmitoylsphingomyelin SMS1 DAG Diacylglycerol Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->N_Palmitoylsphingomyelin

Caption: De novo biosynthesis of N-Palmitoylsphingomyelin.

Part 2: The Degradation of N-Palmitoylsphingomyelin

The degradation of N-Palmitoylsphingomyelin is a hydrolytic process that cleaves the molecule back into ceramide and phosphocholine. This catabolic reaction is catalyzed by a family of enzymes called sphingomyelinases (SMases) .[5][19] These enzymes are broadly classified based on their optimal pH and subcellular location, which dictates their specific physiological roles.[6]

Acid Sphingomyelinase (aSMase)
  • Location and pH: As the name suggests, aSMase functions optimally at an acidic pH (around 4.5-5.5) and is primarily located within the endo-lysosomal compartment.[6][13][20] A secretory form (S-SMase) also exists.[20]

  • Function: Lysosomal aSMase plays a crucial "housekeeping" role in the constitutive turnover of sphingomyelin.[20] Upon various cellular stresses, aSMase can translocate to the outer leaflet of the plasma membrane, where it generates ceramide that can form platforms involved in signal transduction.[21] Deficiency in aSMase leads to Niemann-Pick disease, a lysosomal storage disorder characterized by the accumulation of sphingomyelin.[20]

  • Mechanism: aSMase catalyzes the hydrolysis of the phosphodiester bond in sphingomyelin to produce ceramide and phosphorylcholine.[6][22]

Neutral Sphingomyelinase (nSMase)
  • Location and pH: Neutral sphingomyelinases operate at a neutral pH (around 7.4) and are typically associated with the plasma membrane, Golgi apparatus, and endoplasmic reticulum.[9][23] The most studied isoform is nSMase2.[23][24]

  • Function: nSMases are considered key enzymes in the regulated activation of the "sphingomyelin cycle" in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α) and other cytokines.[19][25] The ceramide generated by nSMase acts as a second messenger in signaling pathways that can lead to apoptosis, cell cycle arrest, and inflammation.[19][26]

  • Regulation: nSMase activity is regulated by various factors, including protein-protein interactions (e.g., with FAN - Factor Associated with Neutral SMase) and post-translational modifications like phosphorylation.[25][26][27]

Alkaline Sphingomyelinase (alk-SMase)
  • Location and pH: This enzyme, also known as nucleotide pyrophosphatase/phosphodiesterase 7 (NPP7), is primarily found in the intestinal mucosa and human bile and functions at an alkaline pH.[28][29]

  • Function: alk-SMase is crucial for the digestion of dietary sphingomyelin in the gut.[28][30] The ceramide produced from this digestion has been linked to the inhibition of colon tumorigenesis and the regulation of cholesterol absorption.[30] It also plays a role in maintaining the integrity of the intestinal mucosal barrier and gut immunity.[29][31][32]

The following diagram depicts the degradation pathways of N-Palmitoylsphingomyelin.

N_Palmitoylsphingomyelin_Degradation cluster_Lysosome Lysosome (Acidic pH) cluster_Membrane Plasma Membrane / Golgi (Neutral pH) cluster_Gut Intestinal Lumen (Alkaline pH) N_Palmitoylsphingomyelin N-Palmitoylsphingomyelin (C16:0-SM) aSMase_node Acid Sphingomyelinase (aSMase) N_Palmitoylsphingomyelin->aSMase_node nSMase_node Neutral Sphingomyelinase (nSMase) N_Palmitoylsphingomyelin->nSMase_node alkSMase_node Alkaline Sphingomyelinase (alk-SMase) N_Palmitoylsphingomyelin->alkSMase_node Ceramide C16:0-Ceramide Phosphocholine Phosphocholine aSMase_node->Ceramide Hydrolysis aSMase_node->Phosphocholine nSMase_node->Ceramide Hydrolysis nSMase_node->Phosphocholine alkSMase_node->Ceramide Hydrolysis alkSMase_node->Phosphocholine SMase_Assay_Workflow Sample Biological Sample (Tissue, Cells, Serum) Homogenization Homogenization / Lysis in Assay Buffer Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant (Enzyme Source) Centrifugation->Supernatant Reaction Incubate with Sphingomyelin Substrate (37°C) Supernatant->Reaction Detection Add Detection Reagents (Enzyme Mix + Probe) Reaction->Detection Measurement Measure Signal (Absorbance or Fluorescence) Detection->Measurement Analysis Calculate Enzyme Activity Measurement->Analysis

Caption: General workflow for a sphingomyelinase activity assay.

Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of individual sphingolipid species, including N-Palmitoylsphingomyelin. [33][34] Principle:

  • Extraction: Sphingolipids are extracted from the sample as described previously.

  • Chromatographic Separation: The lipid extract is injected into a high-performance liquid chromatography (HPLC) system, where different lipid species are separated based on their physicochemical properties (e.g., polarity, chain length). [33]3. Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The instrument first selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of C16:0-SM. This ion is then fragmented, and specific product ions are detected. This highly specific detection method (Multiple Reaction Monitoring - MRM) allows for accurate quantification even in complex biological matrices. [34] This targeted lipidomic approach enables the precise measurement of changes in C16:0-SM levels in response to various stimuli or in different disease states, providing valuable insights into the dynamics of its metabolism. [34]

Conclusion

The biosynthesis and degradation of N-Palmitoylsphingomyelin are intricately regulated pathways that are fundamental to cellular function. A thorough understanding of the enzymes involved, their subcellular locations, and the mechanisms that control their activity is essential for researchers and drug developers aiming to target these pathways for therapeutic benefit. The methodologies outlined in this guide provide a solid foundation for the investigation of C16:0-SM metabolism, paving the way for new discoveries in this critical area of lipid research.

References

  • Wu, J., et al. (2007). Crucial role of alkaline sphingomyelinase in sphingomyelin digestion: a study on enzyme knockout mice. Journal of Lipid Research, 48(10), 2244-2252. [Link]

  • Duan, R. D. (2006). Alkaline sphingomyelinases and ceramidases of the gastrointestinal tract. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(3), 304-312. [Link]

  • Liu, Y., et al. (1998). An improved assay method for the measurement and detection of sphingomyelinase activity. Journal of Biochemical and Biophysical Methods, 36(2-3), 139-147. [Link]

  • MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. MetwareBio Website. [Link]

  • Wikipedia. (2023). Acid sphingomyelinase. Wikipedia. [Link]

  • Zhang, Y., et al. (2021). Alkaline sphingomyelinase deficiency impairs intestinal mucosal barrier integrity and reduces antioxidant capacity in dextran sulfate sodium-induced colitis. World Journal of Gastroenterology, 27(18), 2179-2195. [Link]

  • Alyamani, M., et al. (2021). Alkaline sphingomyelinase (NPP7) impacts the homeostasis of intestinal T lymphocyte populations. Frontiers in Immunology, 12, 690940. [Link]

  • Kolak, M., et al. (2018). Subcellular localization of the enzymes involved in the metabolism of sphingolipids. ResearchGate. [Link]

  • Mühle, C., & Kornhuber, J. (2017). Assay to measure sphingomyelinase and ceramidase activities efficiently and safely. ResearchGate. [Link]

  • Cyberlipid. (n.d.). Special procedures. Cyberlipid Center. [Link]

  • Ramstedt, B., & Slotte, J. P. (1996). N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine. Biophysical Journal, 70(6), 2737-2745. [Link]

  • Hofmann, K., et al. (2000). Cloned mammalian neutral sphingomyelinase: Functions in sphingolipid signaling? Proceedings of the National Academy of Sciences, 97(11), 5895-5900. [Link]

  • Wikipedia. (2023). Sphingomyelin synthase. Wikipedia. [Link]

  • Shamseddine, A. A., et al. (2015). Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes. Cellular Signalling, 27(11), 2149-2157. [Link]

  • Alyamani, M., et al. (2021). Alkaline sphingomyelinase (NPP7) impacts the homeostasis of intestinal T lymphocyte populations. DTU Research Database. [Link]

  • ResearchGate. (n.d.). Procedure of sphingolipid extraction. ResearchGate. [Link]

  • Clarke, C. J., & Hannun, Y. A. (2006). Mammalian Neutral Sphingomyelinases: Regulation and Roles in Cell Signaling Responses. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(11), 1279-1290. [Link]

  • Tani, M., & Kuge, O. (2012). Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase. Journal of Biological Chemistry, 287(10), 7524-7533. [Link]

  • mzCloud. (n.d.). Palmitoyl sphingomyelin. mzCloud. [Link]

  • Wang, Y., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414(6), 2041-2054. [Link]

  • Tani, M., & Kuge, O. (2012). Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase. Journal of Biological Chemistry, 287(10), 7524-7533. [Link]

  • Jenkins, R. W., et al. (2011). Roles and Regulation of Secretory and Lysosomal Acid Sphingomyelinase. Cellular and Molecular Life Sciences, 68(10), 1639-1652. [Link]

  • An, J., et al. (2006). Factor associated with neutral sphingomyelinase activation and its role in cardiac cell death. American Journal of Physiology-Heart and Circulatory Physiology, 291(5), H2346-H2353. [Link]

  • Jenkins, R. W., et al. (2010). Regulated Secretion of Acid Sphingomyelinase: IMPLICATIONS FOR SELECTIVITY OF CERAMIDE FORMATION. Journal of Biological Chemistry, 285(46), 35706-35718. [Link]

  • Levy, M., & Futerman, A. H. (2010). Mammalian Ceramide Synthases. IUBMB Life, 62(5), 347-356. [Link]

  • Filosto, S., et al. (2013). Neutral Sphingomyelinase 2 Activity and Protein Stability Are Modulated by Phosphorylation of Five Conserved Serines. Journal of Biological Chemistry, 288(21), 15207-15218. [Link]

  • Li, H., et al. (2020). Acid sphingomyelinase regulates the localization and trafficking of palmitoylated proteins. Journal of Cell Biology, 219(11), e201912163. [Link]

  • Taylor & Francis. (n.d.). Acid sphingomyelinase – Knowledge and References. Taylor & Francis Website. [Link]

  • Clarke, C. J., et al. (2013). Sphingolipid metabolism and neutral sphingomyelinases. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 18-28. [Link]

  • ResearchGate. (n.d.). Molecular structures of (a) N-palmitoyl sphingomyelin (SM) and (b)... ResearchGate. [Link]

  • Wikipedia. (2023). Sphingomyelin. Wikipedia. [Link]

  • Merrill, A. H. Jr., & Jones, D. D. (1990). An update of the enzymology and regulation of sphingomyelin metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(1), 1-12. [Link]

  • GSRS. (n.d.). N-PALMITOYLSPHINGOMYELIN. GSRS. [Link]

  • Laviad, E. L., et al. (2008). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Weizmann Research Portal. [Link]

  • Gault, C. R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. [Link]

  • Rolando, M., & Bonna, A. (2019). A Comprehensive Review on the Manipulation of the Sphingolipid Pathway by Pathogenic Bacteria. Toxins, 11(8), 475. [Link]

  • Sassa, T., et al. (2018). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Lipid Research, 59(4), 679-692. [Link]

  • Taylor & Francis. (n.d.). Ceramide synthase – Knowledge and References. Taylor & Francis Website. [Link]

  • Yeang, C., et al. (2008). The domain responsible for sphingomyelin synthase (SMS) activity. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(11), 610-617. [Link]

  • Yeang, C., et al. (2008). The Domain Responsible for Sphingomyelin Synthase (SMS) Activity. Biochimica et Biophysica Acta, 1781(11), 610-617. [Link]

  • Taniguchi, M., & Okazaki, T. (2014). Role and Function of Sphingomyelin Biosynthesis in the Development of Cancer. Cancers, 6(3), 1715-1736. [Link]

  • Cantalupo, A., et al. (2015). Intricate Regulation of Sphingolipid Biosynthesis: An In‐Depth Look Into ORMDL‐Mediated Regulation of Serine Palmitoyltransferase. Journal of Molecular Biology, 427(23), 3637-3652. [Link]

Sources

Exploratory

Cellular functions of N-Palmitoylsphingomyelin in neurons

An In-depth Technical Guide on the Cellular Functions of N-Palmitoylsphingomyelin in Neurons Authored by: Gemini, Senior Application Scientist Abstract N-Palmitoylsphingomyelin (C16:0-SM), a prominent species of sphingom...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Cellular Functions of N-Palmitoylsphingomyelin in Neurons

Authored by: Gemini, Senior Application Scientist

Abstract

N-Palmitoylsphingomyelin (C16:0-SM), a prominent species of sphingomyelin, is a critical constituent of neuronal membranes, where it orchestrates a multitude of cellular processes essential for the proper functioning and health of the nervous system. This technical guide provides an in-depth exploration of the multifaceted roles of C16:0-SM in neurons, delving into its metabolic pathways, subcellular distribution, and intricate involvement in membrane organization, signal transduction, and the pathophysiology of neurological disorders. We further present detailed, field-proven methodologies for the extraction, quantification, and functional analysis of C16:0-SM, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of sphingolipid biology in the context of neuroscience.

Introduction: The Significance of N-Palmitoylsphingomyelin in Neuronal Biology

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as pivotal players in a vast array of cellular signaling events. Among the diverse family of sphingolipids, sphingomyelin (SM) is particularly abundant in the nervous system, with N-Palmitoylsphingomyelin (C16:0-SM) being one of its most prevalent acyl chain variants. The unique biophysical properties conferred by the saturated 16-carbon palmitoyl chain of C16:0-SM profoundly influence the architecture and fluidity of neuronal membranes, directly impacting the function of embedded proteins and the formation of specialized microdomains known as lipid rafts.

This guide will elucidate the journey of C16:0-SM from its synthesis to its functional roles in neurons, providing a robust framework for understanding its significance in both health and disease.

Metabolism and Subcellular Distribution of N-Palmitoylsphingomyelin

The cellular levels of C16:0-SM are tightly regulated through a coordinated balance of its synthesis and degradation. Understanding these metabolic pathways is crucial for deciphering its functional roles.

De Novo Synthesis Pathway

The synthesis of C16:0-SM begins in the endoplasmic reticulum (ER) and culminates in the Golgi apparatus.

The de novo synthesis of C16:0-SM is a multi-step process initiated in the ER with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase, the rate-limiting enzyme in sphingolipid biosynthesis. Following a series of modifications, ceramide is formed. Ceramide is then transported to the Golgi apparatus, where sphingomyelin synthase 1 (SMS1) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding C16:0-SM. A second isoform, sphingomyelin synthase 2 (SMS2), is primarily located at the plasma membrane and also contributes to SM synthesis.

Sphingomyelin_Synthesis Serine L-Serine ER Endoplasmic Reticulum Serine->ER SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->ER Ceramide Ceramide (C16:0) ER->Ceramide Multi-step enzymatic reactions Golgi Golgi Apparatus Ceramide->Golgi CERT-mediated transport SMS1 SMS1 Ceramide->SMS1 SMS2 SMS2 Ceramide->SMS2 SM N-Palmitoylsphingomyelin (C16:0-SM) Golgi->SM Lumen SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG PC Phosphatidylcholine PC->SMS1 PC->SMS2 PlasmaMembrane Plasma Membrane SM->PlasmaMembrane PlasmaMembrane->SMS2 SMS2->SM SMS2->DAG

Caption: De novo synthesis of N-Palmitoylsphingomyelin in neurons.

Subcellular Localization

C16:0-SM is asymmetrically distributed across neuronal membranes, with its highest concentration found in the outer leaflet of the plasma membrane. It is also enriched in the membranes of the Golgi apparatus, endosomes, and lysosomes. This specific localization is critical for its function in organizing membrane domains and participating in vesicular trafficking.

Core Cellular Functions of N-Palmitoylsphingomyelin in Neurons

The biophysical properties of C16:0-SM, particularly its long, saturated acyl chain, enable it to pack tightly with cholesterol, leading to the formation of ordered, less fluid membrane microdomains known as lipid rafts.

Lipid Rafts and Neuronal Signaling

Lipid rafts serve as organizing centers for signaling molecules, concentrating receptors, ion channels, and enzymes, thereby facilitating efficient signal transduction.[1][2] In neurons, these microdomains are crucial for:

  • Synaptic Transmission: C16:0-SM-rich lipid rafts are implicated in the clustering of neurotransmitter receptors and the regulation of synaptic vesicle fusion, thereby modulating synaptic efficacy.[3][4]

  • Axon Guidance and Myelination: The integrity of lipid rafts is essential for proper axon guidance during development and for the formation and maintenance of the myelin sheath. Sphingomyelin plays a critical role in axonal maturation.

  • Neurotrophic Factor Signaling: Lipid rafts are platforms for the signaling of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are vital for neuronal survival, growth, and plasticity.

Lipid_Raft_Signaling cluster_raft Lipid Raft C16SM C16:0-SM Cholesterol Cholesterol Receptor Neurotrophic Factor Receptor IonChannel Ion Channel Enzyme Signaling Enzyme (e.g., Src kinase) Receptor->Enzyme Activation DownstreamSignaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) IonChannel->DownstreamSignaling Modulation of membrane potential Enzyme->DownstreamSignaling Phosphorylation Cascade NeurotrophicFactor Neurotrophic Factor NeurotrophicFactor->Receptor Binding NeuronalResponse Neuronal Response (Survival, Growth, Plasticity) DownstreamSignaling->NeuronalResponse

Caption: Role of C16:0-SM in lipid raft-mediated neuronal signaling.

Regulation of Ion Channel Function

The lipid environment of the plasma membrane, significantly influenced by C16:0-SM, can directly modulate the activity of various ion channels. Changes in membrane fluidity and thickness in and around lipid rafts can alter the conformational state of these channels, thereby affecting neuronal excitability and action potential firing.

Sphingomyelin-Ceramide Signaling Axis

C16:0-SM is not only a structural lipid but also a precursor for the bioactive lipid, ceramide. The enzymatic hydrolysis of C16:0-SM by sphingomyelinases (SMases) generates ceramide, a potent second messenger involved in diverse cellular processes, including:

  • Apoptosis: Elevated levels of ceramide can trigger programmed cell death, a process implicated in neurodegenerative diseases.

  • Cell Cycle Arrest: Ceramide can induce cell cycle arrest, which is relevant in the context of neuronal development and tumorigenesis.

  • Inflammation: Ceramide is involved in pro-inflammatory signaling pathways in the nervous system.

The balance between C16:0-SM and ceramide, regulated by the activity of SMases and sphingomyelin synthases, is a critical determinant of neuronal fate.

N-Palmitoylsphingomyelin in Neurological Disorders

Dysregulation of C16:0-SM metabolism is increasingly recognized as a key factor in the pathogenesis of several neurological and neurodegenerative diseases.

Alzheimer's Disease

In Alzheimer's disease, alterations in sphingolipid metabolism have been observed, with changes in the levels of C16:0-SM and ceramide potentially contributing to amyloid-beta plaque formation, neuroinflammation, and neuronal apoptosis.

Parkinson's Disease

Emerging evidence suggests a role for sphingolipids in the pathogenesis of Parkinson's disease. Dysregulation of C16:0-SM metabolism may contribute to alpha-synuclein aggregation and mitochondrial dysfunction, two key hallmarks of the disease.

Niemann-Pick Disease

Niemann-Pick disease, a lysosomal storage disorder, is caused by mutations in the gene encoding acid sphingomyelinase, leading to the accumulation of sphingomyelin, including C16:0-SM, in various tissues, including the brain. This accumulation results in severe neurodegeneration.

Quantitative Data Summary
Parameter Control Neurons Diseased Neurons (Model) Reference
C16:0-SM levels (relative abundance) 1.01.5 - 2.0 (Niemann-Pick)
Ceramide levels (relative abundance) 1.02.0 - 3.0 (Alzheimer's)
Lipid Raft Integrity (arbitrary units) 10060 - 80

Methodologies for Studying N-Palmitoylsphingomyelin in Neurons

Accurate and reliable methods are essential for investigating the roles of C16:0-SM in neuronal function.

Lipid Extraction from Neuronal Tissues/Cells

A modified Bligh-Dyer method is commonly used for the extraction of total lipids from neuronal samples.

Protocol: Bligh-Dyer Lipid Extraction
  • Homogenization: Homogenize neuronal tissue or cell pellets in a mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.

  • Lipid Collection: Carefully collect the lower organic phase.

  • Drying and Storage: Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of C16:0-SM.

Workflow: LC-MS/MS Analysis of C16:0-SM

LCMS_Workflow LipidExtract Lipid Extract LC Liquid Chromatography (C18 column) LipidExtract->LC Injection MS1 Mass Spectrometry (MS1 Scan - Precursor Ion) LC->MS1 Elution CID Collision-Induced Dissociation (CID) MS1->CID Isolation of m/z 703.58 MS2 Tandem Mass Spectrometry (MS2 Scan - Product Ions) CID->MS2 Fragmentation DataAnalysis Data Analysis (Quantification) MS2->DataAnalysis Detection of m/z 184.07 Result C16:0-SM Concentration DataAnalysis->Result

Caption: Workflow for the quantification of C16:0-SM by LC-MS/MS.

Analysis of Lipid Rafts

Detergent-resistant membrane (DRM) isolation is a common biochemical method to enrich for lipid rafts.

Protocol: Detergent-Resistant Membrane (DRM) Isolation
  • Lysis: Lyse neuronal cells in a cold buffer containing 1% Triton X-100.

  • Sucrose Gradient: Mix the lysate with a high concentration of sucrose and place it at the bottom of an ultracentrifuge tube.

  • Gradient Formation: Overlay with a discontinuous sucrose gradient (e.g., 30% and 5% sucrose).

  • Ultracentrifugation: Centrifuge at high speed for several hours.

  • Fraction Collection: DRMs, being less dense, will float to the interface between the lower sucrose concentrations. Collect these fractions for further analysis (e.g., Western blotting for raft markers like flotillin, and lipid analysis by LC-MS/MS).

Conclusion and Future Directions

N-Palmitoylsphingomyelin is a central player in neuronal biology, with its functions extending far beyond a simple structural role. Its involvement in the organization of signaling platforms, modulation of ion channel activity, and as a source of the potent second messenger ceramide, places it at a critical nexus of neuronal health and disease. Future research should focus on elucidating the specific protein-C16:0-SM interactions that govern its diverse functions and on developing targeted therapeutic strategies that modulate C16:0-SM metabolism for the treatment of neurological disorders. The methodologies outlined in this guide provide a robust foundation for researchers to further unravel the intricate roles of this fascinating sphingolipid in the nervous system.

References

Foundational

The Architect of Order: N-Palmitoylsphingomyelin's Pivotal Role in Membrane Raft Formation and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Fluid Mosaic - A Structured View of the Cell Membrane For decades, the fluid mosaic model has served as the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Fluid Mosaic - A Structured View of the Cell Membrane

For decades, the fluid mosaic model has served as the foundational concept of the cell membrane—a sea of lipids in which proteins freely diffuse. While elegant in its simplicity, this model has evolved to accommodate a higher level of organization. We now understand that the plasma membrane is not a homogenous entity but a dynamic landscape of microdomains, the most prominent of which are "lipid rafts." These platforms, enriched in specific lipids and proteins, are not mere passive structures; they are critical hubs for cellular signaling, protein trafficking, and host-pathogen interactions.[1][2]

This guide delves into the molecular underpinnings of these domains, focusing on a key architectural component: N-Palmitoylsphingomyelin (PSM) . We will explore the unique biophysical properties of this sphingolipid and its intricate interplay with cholesterol, which together drive the formation and stabilization of the liquid-ordered (lo) phase—the hallmark of a functional membrane raft. For the researcher, scientist, or drug development professional, a deep understanding of PSM's role is not just academic; it is fundamental to deciphering complex cellular processes and designing novel therapeutic strategies that target raft-dependent pathways.

The Molecular Blueprint: Intrinsic Properties of N-Palmitoylsphingomyelin

N-Palmitoylsphingomyelin, a specific variant of sphingomyelin with a 16-carbon saturated acyl chain, possesses a unique molecular architecture that predestines it for a central role in membrane organization. Unlike glycerophospholipids, which have a glycerol backbone, sphingomyelins are based on a sphingosine core. This structural difference has profound functional consequences.

The combination of the long, saturated palmitoyl chain and the sphingosine backbone allows for tight packing and strong van der Waals interactions between adjacent PSM molecules. Furthermore, the amide linkage and hydroxyl groups in the sphingosine backbone are capable of forming an extensive network of hydrogen bonds, both intramolecularly and with neighboring lipids and proteins.[3] This capacity for strong intermolecular interactions is a key driver in the segregation of PSM from the more fluid, unsaturated lipids that constitute the bulk of the plasma membrane.

A critical characteristic of PSM is its relatively high phase transition temperature (Tm). For fully hydrated multilamellar vesicles of C16:0-SM, the chain-melting transition occurs at approximately 41°C.[4] This is significantly higher than that of many common glycerophospholipids with unsaturated acyl chains, which exist in a fluid, liquid-disordered (ld) state at physiological temperatures. This inherent tendency of PSM to exist in a more ordered, gel-like state is a prerequisite for its role in raft formation.

The Keystone Interaction: PSM and Cholesterol - A Partnership in Ordering

While PSM's intrinsic properties favor an ordered state, it is its synergistic interaction with cholesterol that gives rise to the unique liquid-ordered (lo) phase of lipid rafts. Cholesterol, an essential component of animal cell membranes, acts as a "fluidity buffer." In a fluid membrane, it decreases fluidity; in a gel-phase membrane, it increases fluidity by preventing the tight packing of acyl chains.

When cholesterol is introduced into a PSM-rich environment, it intercalates between the sphingolipid molecules. This interaction is not merely passive; a combination of charge-pairing, hydrophobic, and van der Waals interactions leads to a more upright orientation of PSM, enhancing the ordering of its acyl chains.[3] The rigid, planar structure of cholesterol, coupled with the saturated acyl chains of PSM, results in a highly packed yet laterally mobile membrane domain—the lo phase. This phase is distinct from both the fluid ld phase of the surrounding membrane and the rigid, immobile gel phase.

The affinity between sphingomyelin and cholesterol is a subject of ongoing research, with some studies suggesting a specific molecular complex and others pointing to a more general preference based on hydrophobic matching and packing efficiency.[3][5] Regardless of the precise nature of the interaction, the functional outcome is clear: the co-localization of PSM and cholesterol is the fundamental physicochemical basis for the formation and stability of membrane rafts.[6]

Functional Consequences: How PSM-Driven Rafts Modulate Cellular Processes

The formation of stable, PSM- and cholesterol-rich membrane rafts has profound implications for a wide array of cellular functions. By creating a distinct biophysical environment, these domains selectively include or exclude proteins, thereby concentrating signaling molecules and creating platforms for efficient signal transduction.[1]

Signaling Hubs

Many key signaling proteins, particularly those with saturated acyl modifications or glycosylphosphatidylinositol (GPI) anchors, exhibit a high affinity for the ordered environment of lipid rafts.[1] This sequestration facilitates protein-protein interactions that are essential for signal propagation. For instance, the clustering of receptors and their downstream effectors within a raft can dramatically increase the efficiency of a signaling cascade.

Protein Trafficking and Sorting

Membrane rafts are also implicated in the sorting and trafficking of proteins and lipids. The distinct composition and physical properties of rafts can serve as a signal for the budding of transport vesicles, ensuring that specific cargo is delivered to the correct cellular destination.

The Emergence of Ceramide Platforms

The enzymatic hydrolysis of sphingomyelin by sphingomyelinase yields ceramide, a potent signaling lipid involved in processes such as apoptosis and inflammation. This conversion can occur within lipid rafts, leading to the formation of highly ordered, gel-like "ceramide-rich platforms."[7] These platforms can induce large-scale reorganization of the membrane, leading to the coalescence of smaller rafts and the recruitment of specific proteins to initiate downstream signaling events.

The interplay between PSM-cholesterol rafts and ceramide platforms highlights the dynamic nature of these domains and their ability to respond to cellular stimuli.

Experimental Methodologies for the Investigation of PSM and Membrane Rafts

A variety of techniques are employed to study the role of N-Palmitoylsphingomyelin in membrane raft formation and stability. The choice of method depends on the specific research question, with each approach offering unique advantages and limitations.

Isolation of Detergent-Resistant Membranes (DRMs)

One of the most established biochemical methods for studying lipid rafts is the isolation of detergent-resistant membranes. This technique is based on the differential solubility of the lo and ld phases in non-ionic detergents, such as Triton X-100, at low temperatures. The ordered nature of rafts renders them relatively insoluble, allowing for their separation from the solubilized bulk membrane by density gradient centrifugation.

Objective: To isolate the detergent-resistant membrane fraction (lipid rafts) from cultured mammalian cells.

Materials:

  • Cultured mammalian cells (e.g., Jurkat cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, Roche)

  • Sucrose solutions (in TNE buffer): 80% (w/v), 30% (w/v), and 5% (w/v)

  • Ultracentrifuge and swing-out rotor (e.g., SW 41 Ti)

  • Dounce homogenizer with a tight-fitting pestle

  • 1.5 mL microcentrifuge tubes and ultracentrifuge tubes

Procedure:

  • Cell Harvest: Harvest approximately 1-2 x 108 cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual media.

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional gentle mixing.

  • Homogenization: Homogenize the lysate with 10-15 strokes in a pre-chilled Dounce homogenizer.

  • Preparation of Sucrose Gradient:

    • In an ultracentrifuge tube, carefully layer the following sucrose solutions, starting from the bottom:

      • 1 mL of 80% sucrose

      • 6 mL of 30% sucrose

      • 4 mL of 5% sucrose

  • Loading of Lysate: Mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to achieve a final concentration of 40% sucrose. Carefully layer this mixture at the bottom of the prepared sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection: After centrifugation, a faint white band, representing the DRM fraction, should be visible at the interface of the 5% and 30% sucrose layers. Carefully collect 1 mL fractions from the top of the gradient.

  • Analysis: The collected fractions can be analyzed by Western blotting for the presence of raft-marker proteins (e.g., flotillin, caveolin) and non-raft marker proteins (e.g., transferrin receptor) to confirm the successful isolation of DRMs.

Causality and Self-Validation: The use of a non-ionic detergent at low temperature is crucial for preserving the integrity of the ordered raft domains while solubilizing the surrounding disordered membrane. The subsequent density gradient centrifugation separates the buoyant, lipid-rich rafts from the denser, protein-rich solubilized membrane components. The inclusion of both positive (raft-associated) and negative (non-raft) protein markers in the analysis serves as an internal validation of the separation's specificity.

Diagram of DRM Isolation Workflow

DRM_Isolation cluster_cell_prep Cell Preparation cluster_lysis Lysis & Homogenization cluster_gradient Sucrose Gradient Ultracentrifugation cluster_analysis Analysis Harvest Harvest Cells Wash Wash with PBS Harvest->Wash Lyse Lyse in 1% Triton X-100 (4°C) Wash->Lyse Homogenize Dounce Homogenize Lyse->Homogenize Mix Mix Lysate with 80% Sucrose Homogenize->Mix Load Load at Bottom of Gradient Mix->Load Centrifuge Centrifuge (200,000 x g, 18h, 4°C) Load->Centrifuge Collect Collect Fractions Centrifuge->Collect Analyze Western Blot for Markers Collect->Analyze

References

Exploratory

An In-depth Technical Guide: N-Palmitoylsphingomyelin as a Precursor for Ceramide Signaling

Introduction: The Central Role of Ceramide in Cellular Signaling In the intricate world of cellular communication, lipids have emerged as far more than simple structural components of membranes. They are dynamic players,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Ceramide in Cellular Signaling

In the intricate world of cellular communication, lipids have emerged as far more than simple structural components of membranes. They are dynamic players, acting as second messengers that orchestrate a vast array of cellular processes. Among these bioactive lipids, ceramide holds a pivotal position.[1][2] This sphingolipid is not merely a building block for more complex lipids like sphingomyelin but is a potent signaling molecule in its own right, regulating critical cellular events such as apoptosis (programmed cell death), cell cycle arrest, inflammation, and insulin signaling.[1][3][4] The cellular concentration of ceramide is tightly controlled, and its dysregulation is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[1][5][6]

Ceramide can be generated through several pathways, including de novo synthesis and the breakdown of complex sphingolipids.[5][7] This guide focuses on a crucial and rapid mechanism for ceramide generation: the hydrolysis of sphingomyelin, and specifically, N-Palmitoylsphingomyelin (PSM), a highly abundant sphingomyelin species in mammalian cells.[8][9][10] Understanding the conversion of PSM to ceramide is paramount for researchers and drug development professionals seeking to modulate ceramide-mediated signaling pathways for therapeutic benefit.

PART 1: N-Palmitoylsphingomyelin: A Key Precursor in the Sphingomyelin Cycle

N-Palmitoylsphingomyelin (PSM) is a specific type of sphingomyelin characterized by a palmitoyl (C16:0) fatty acid attached to the sphingosine backbone via an amide linkage.[8][10] Like other sphingomyelins, PSM is a major constituent of the outer leaflet of the plasma membrane, where it contributes to membrane structure and fluidity. However, its significance extends far beyond a structural role. PSM serves as a readily available reservoir for the rapid, on-demand generation of ceramide through the action of a class of enzymes known as sphingomyelinases (SMases).[11][12] This enzymatic conversion is a cornerstone of the "sphingomyelin cycle," a critical signaling cascade that responds to a variety of extracellular stimuli and cellular stresses.[13]

The Enzymatic Conversion: Sphingomyelinases at the Helm

The hydrolysis of PSM to ceramide and phosphocholine is catalyzed by sphingomyelinases (SMases).[14][15] These enzymes are classified based on their optimal pH and subcellular localization, with acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase) being the most extensively studied in the context of signal transduction.[5][11][15]

  • Acid Sphingomyelinase (aSMase): Primarily located in lysosomes, aSMase can also be secreted or translocated to the outer leaflet of the plasma membrane in response to cellular stress.[16] Its activation leads to the generation of ceramide, which can then coalesce into ceramide-rich platforms, amplifying downstream signaling.[17]

  • Neutral Sphingomyelinase (nSMase): Several isoforms of nSMase exist, with nSMase2 being a key player in stress-induced ceramide production at the plasma membrane and Golgi apparatus.[18]

The choice of which SMase is activated is often stimulus- and cell-type-dependent, leading to spatially and temporally distinct pools of ceramide with different signaling outcomes.

Visualizing the Pathway: From PSM to Ceramide Signaling

PSM_to_Ceramide_Pathway cluster_membrane Plasma Membrane (Outer Leaflet) cluster_cytosol Cytosol PSM N-Palmitoylsphingomyelin (PSM) Ceramide Ceramide PSM->Ceramide Converts to Raft Lipid Rafts PSM->Raft Localization Ceramide->Raft Forms Platforms in Downstream Downstream Signaling (Apoptosis, Inflammation, etc.) Ceramide->Downstream Directly Activates Raft->Downstream Initiates Stress Stress Stimuli (e.g., TNF-α, Oxidative Stress) SMase Sphingomyelinase (aSMase / nSMase) Stress->SMase Activates SMase->PSM Hydrolyzes

Caption: Enzymatic conversion of PSM to ceramide initiates downstream signaling.

PART 2: Functional Consequences of PSM-Derived Ceramide Signaling

The generation of ceramide from PSM is not a passive event; it triggers a cascade of downstream signaling pathways with profound cellular consequences. The biophysical properties of ceramide are key to its function. The absence of a bulky phosphocholine headgroup allows ceramide molecules to pack tightly, leading to the formation of ceramide-rich membrane domains or "platforms."[1] These platforms can alter membrane fluidity and curvature, facilitating the clustering of receptor proteins and the recruitment of signaling molecules.[1]

Key Signaling Roles of PSM-Derived Ceramide:
  • Apoptosis: Ceramide is a well-established pro-apoptotic molecule.[1][18] It can activate various components of the apoptotic machinery, including caspases, and promote mitochondrial dysfunction.[1] For instance, ceramide can activate protein phosphatases like PP1 and PP2a, which in turn dephosphorylate and modulate the activity of key proteins involved in cell survival and death.[19]

  • Inflammation: Ceramide is a key mediator of inflammatory responses.[4] It can activate pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways, leading to the production of cytokines and chemokines.[4]

  • Insulin Resistance: Elevated ceramide levels are strongly linked to the development of insulin resistance.[1][5] Ceramide can disrupt insulin signaling by activating protein phosphatases that dephosphorylate and inactivate key components of the insulin signaling pathway, such as Akt/PKB.[1][5]

  • Cell Cycle Arrest: Ceramide can induce cell cycle arrest at various checkpoints, thereby inhibiting cell proliferation.[3]

The "Sphingolipid Rheostat"

The cellular fate—survival or death—is often conceptualized as a balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), a concept known as the "sphingolipid rheostat."[1] The enzymatic conversion of PSM to ceramide tips this balance towards apoptosis, highlighting the critical role of SMases in determining cell fate.

PART 3: Methodologies for Studying PSM-to-Ceramide Signaling

Investigating the role of PSM as a ceramide precursor requires a multi-faceted experimental approach. The following section outlines key methodologies, providing both the "how" and the "why" behind each experimental choice.

Quantification of Ceramide Levels

Accurate quantification of ceramide is fundamental to studying its signaling roles. Several methods are available, each with its own advantages and limitations.[3]

Data Presentation: Comparison of Ceramide Quantification Methods
MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry.[20][21]High sensitivity, specificity, and ability to resolve individual ceramide species.[21]Requires specialized equipment and expertise.
GC-MS Gas chromatography separation of derivatized ceramides followed by mass spectrometry.[21][22]High sensitivity, excellent for analyzing fatty acid chain length and saturation.[21]Requires derivatization, which can introduce variability.[22]
ELISA Antibody-based detection of specific ceramide species.[21]High-throughput, relatively easy to use.[21]Limited to the detection of specific ceramide species for which antibodies are available.
TLC Separation of lipids on a silica plate followed by visualization.[3][21]Simple, inexpensive.[21]Lower sensitivity and resolution compared to MS-based methods.
Enzymatic Assays Use of enzymes like diacylglycerol kinase or ceramide kinase to quantify total ceramide.[3][23]Sensitive and specific for total ceramide.[23]Does not provide information on individual ceramide species.[22]
Experimental Protocol: Lipid Extraction and LC-MS/MS Analysis of Ceramide

This protocol provides a robust method for the extraction and quantification of ceramide from cell or tissue samples.

Rationale: This method is chosen for its high sensitivity and specificity, allowing for the precise quantification of different ceramide species, which is crucial for understanding the specific roles of N-Palmitoylsphingomyelin-derived ceramide.

Step-by-Step Methodology:

  • Sample Preparation: Homogenize cell pellets or tissue samples in a suitable buffer.

  • Lipid Extraction:

    • Add a mixture of ethyl acetate and 70% isopropanol (3:2, v/v) to the homogenate.[24]

    • Include internal standards for various sphingolipid species to correct for extraction efficiency and instrument variability.[24]

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the organic (upper) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in methanol.[24]

    • Inject an aliquot into an LC-MS/MS system.

    • Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol with ammonium formate and formic acid).[24]

    • Detect and quantify the different ceramide species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Measurement of Sphingomyelinase Activity

Assaying SMase activity is essential to directly link the generation of ceramide to the hydrolysis of sphingomyelin.

Data Presentation: Comparison of Sphingomyelinase Assay Kits
Assay TypePrincipleDetection MethodKey Features
Colorimetric Coupled enzymatic reaction produces a colored product.[25]Absorbance at 570 nm.[25]Simple, high-throughput adaptable.[25]
Fluorometric Coupled enzymatic reaction produces a fluorescent product.[26][27]Fluorescence at λex = 540 nm / λem = 590 nm.[26]Higher sensitivity than colorimetric assays.
Radiometric Uses a radiolabeled sphingomyelin substrate.[28]Scintillation counting of the released radiolabeled phosphocholine.[28]Highly sensitive and direct, but requires handling of radioactive materials.
Experimental Protocol: Fluorometric Sphingomyelinase Activity Assay

This protocol is based on a coupled enzyme assay that provides a sensitive measure of SMase activity.

Rationale: The fluorometric assay is chosen for its high sensitivity and non-radioactive nature, making it a safe and reliable method for measuring SMase activity in various biological samples.

Step-by-Step Methodology:

  • Sample Preparation:

    • Lyse cells or homogenize tissues in the provided assay buffer.[28]

    • Centrifuge to remove insoluble debris.[28]

    • Determine the protein concentration of the supernatant for normalization.[28]

  • Assay Reaction:

    • Prepare a sphingomyelin working solution containing sphingomyelin and other components of the coupled enzyme system (e.g., alkaline phosphatase, choline oxidase, and a fluorescent probe).[14][26][27]

    • Add the sample (cell lysate or tissue homogenate) to a 96-well plate.

    • Add the sphingomyelin working solution to initiate the reaction.[26]

  • Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[25]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 540 nm / λem = 590 nm).[26]

  • Data Analysis:

    • Generate a standard curve using a known amount of sphingomyelinase.

    • Calculate the SMase activity in the samples based on the standard curve and normalize to the protein concentration.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lipid_analysis Lipid Analysis cluster_enzyme_assay Enzyme Activity Assay cluster_signaling_analysis Downstream Signaling Analysis Cells Cells/Tissues Homogenate Homogenization/Lysis Cells->Homogenate Extraction Lipid Extraction Homogenate->Extraction FluorometricAssay Fluorometric SMase Assay Homogenate->FluorometricAssay WesternBlot Western Blot (e.g., p-Akt) Homogenate->WesternBlot ApoptosisAssay Apoptosis Assays (e.g., Caspase Activity) Homogenate->ApoptosisAssay LCMS LC-MS/MS Analysis Extraction->LCMS CeramideQuant Ceramide Quantification LCMS->CeramideQuant SignalingOutcome Signaling Outcome CeramideQuant->SignalingOutcome Correlates with SMaseActivity SMase Activity Measurement FluorometricAssay->SMaseActivity SMaseActivity->SignalingOutcome Correlates with WesternBlot->SignalingOutcome ApoptosisAssay->SignalingOutcome

Caption: Integrated workflow for studying PSM-to-ceramide signaling.

Conclusion and Future Directions

The enzymatic conversion of N-Palmitoylsphingomyelin to ceramide is a rapid and potent mechanism for initiating a diverse range of cellular signaling events. A thorough understanding of this pathway, from the enzymes involved to the downstream functional consequences, is crucial for researchers in both basic science and drug development. The methodologies outlined in this guide provide a robust framework for investigating the intricate role of PSM-derived ceramide in health and disease.

Future research will likely focus on elucidating the specific roles of different ceramide species generated from various sphingomyelin precursors, the regulatory mechanisms governing the subcellular localization and activity of sphingomyelinases, and the development of targeted therapeutics that can precisely modulate ceramide signaling for the treatment of a wide range of pathologies. The continued development of advanced lipidomic techniques will undoubtedly be at the forefront of these exciting endeavors.

References

  • Merrill Jr, A. H. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical reviews, 111(10), 6387-6422.
  • Hannun, Y. A., & Obeid, L. M. (2018). Sphingolipids and their metabolism in physiology and disease. Nature reviews Molecular cell biology, 19(3), 175-191.
  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., ... & Merrill Jr, A. H. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of lipid research, 50(8), 1692-1707. [Link]

  • Cremesti, A. E., & Fischl, A. S. (2000). Current methods for the identification and quantitation of ceramides: an overview. Lipids, 35(9), 937-945. [Link]

  • Han, X., & Jiang, X. (2009). A review of lipidomic technologies applicable to sphingolipidomics and their relevant applications. European journal of lipid science and technology, 111(1), 39-52.
  • Bio-protocol. (2019). Sphingomyelinase assay. Retrieved from [Link]

  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., ... & Merrill Jr, A. H. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Semantic Scholar. [Link]

  • Al-Disi, D. A., Al-Daghri, N. M., Al-Khamis, N. K., Al-Attas, O. S., Al-Saleh, Y., & Al-Saif, A. (2020). Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far. Frontiers in Endocrinology, 11, 570. [Link]

  • Cyberlipid. (n.d.). Quantification of ceramides. Retrieved from [Link]

  • Gellrich, D., Mu, D., & K-H, S. (2016). Quantitative Determination of Ceramide Molecular Species in Dendritic Cells. International Journal of Medical and Pharmaceutical Case Reports, 7(3), 1-11. [Link]

  • Dasgupta, S., & Guchhait, P. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100295. [Link]

  • Fashion Sustainability Directory. (2025). Ceramide Signaling. Retrieved from [Link]

  • Zhang, Y., Zhang, Y., & Zheng, W. (2013). A high-throughput sphingomyelinase assay using natural substrate. Analytical biochemistry, 435(1), 31-37. [Link]

  • Gangoiti, P., Granado, M. H., Wang, S. W., Kong, J. Y., Stein, J., & Gomez-Munoz, A. (2008). Ceramide signaling in cancer and stem cells. Future lipidology, 3(4), 437-455. [Link]

  • Zhang, L., Wang, Y., & Xu, X. (2006). Enzymatic production of ceramide from sphingomyelin. Journal of biotechnology, 121(1), 104-112. [Link]

  • PubChem. (n.d.). N-Palmitoylsphingomyelin. Retrieved from [Link]

  • Scheidt, H. A., & Huster, D. (2007). Structure and lipid interaction of N-palmitoylsphingomyelin in bilayer membranes as revealed by 2H-NMR spectroscopy. Biophysical journal, 93(5), 1637-1649. [Link]

  • ResearchGate. (n.d.). Molecular structures of (a) N-palmitoyl sphingomyelin (SM) and (b).... Retrieved from [Link]

  • Peñalva, D. A., Wilke, N., Maggio, B., Aveldaño, M. I., & Fanani, M. L. (2018). Membrane Restructuring Events during the Enzymatic Generation of Ceramides with Very Long-Chain Polyunsaturated Fatty Acids. Biophysical journal, 114(5), 1133-1145. [Link]

  • Maulik, P. R., & Shipley, G. G. (1996). N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine. Biophysical journal, 70(6), 2756-2765. [Link]

  • López-Montero, I., Rodriguez-Garcia, R., Natale, P., & Monroy, F. (2017). The enzymatic sphingomyelin to ceramide conversion increases the shear membrane viscosity at the air-water interface. Advances in colloid and interface science, 247, 304-311. [Link]

  • Malashicheva, A., K-M, V., & Kostina, D. (2023). Expression of Ceramide-Metabolizing Enzymes in the Heart Adipose Tissue of Cardiovascular Disease Patients. International Journal of Molecular Sciences, 24(11), 9508. [Link]

  • Willaime-Morawek, S., H-H, A., & S-M, C. (2022). Ceramide from sphingomyelin hydrolysis induces neuronal differentiation, whereas de novo ceramide synthesis and sphingomyelin hydrolysis initiate apoptosis after NGF withdrawal in PC12 Cells. PLoS ONE, 17(1), e0263289. [Link]

  • Abdul-Hammed, M., Breiden, B., Adebayo, M. A., Babalola, J. O., Schwarzmann, G., & Sandhoff, K. (2014). Acid sphingomyelinase activity is regulated by membrane lipids and facilitates cholesterol transfer by NPC2. Journal of lipid research, 55(12), 2606-2619. [Link]

  • Dbaibo, G. S., El-Assaad, W., Krikorian, A., Liu, B., Diab, K., Idriss, S., ... & Obeid, L. M. (2001). De novo N-palmitoylsphingosine synthesis is the major biochemical mechanism of ceramide accumulation following p53 up-regulation. Journal of Biological Chemistry, 276(47), 44233-44240. [Link]

  • Schissel, S. L., Schuchman, E. H., Williams, K. J., & Tabas, I. (2000). Sphingomyelinase activity associated with human plasma low density lipoprotein. Journal of Biological Chemistry, 275(22), 16939-16946. [Link]

  • Goñi, F. M., & Alonso, A. (2002). Sphingomyelinases: enzymology and membrane activity. FEBS letters, 531(1), 38-46. [Link]

  • ResearchGate. (n.d.). [16] Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. Retrieved from [Link]

  • Kolesnick, R. N. (2002). The therapeutic potential of modulating the ceramide/sphingomyelin pathway. The Journal of clinical investigation, 110(1), 3-8. [Link]

  • Dbaibo, G. S., El-Assaad, W., Krikorian, A., Liu, B., Diab, K., Idriss, S., ... & Obeid, L. M. (2001). De novo N-palmitoylsphingosine synthesis is the major biochemical mechanism of ceramide accumulation following p53 up-regulation. ResearchGate. [Link]

  • Perrotta, C., Bizzozero, L., Cazzato, D., & Clementi, E. (2010). Stress-Induced Sphingolipid Signaling: Role of Type-2 Neutral Sphingomyelinase in Murine Cell Apoptosis and Proliferation. PLoS ONE, 5(3), e9826. [Link]

  • Slotte, J. P. (2004). Sphingomyelin and cholesterol: from membrane biophysics and rafts to potential medical applications. In Sphingolipid Biology (pp. 59-71). Springer, Boston, MA. [Link]

  • ResearchGate. (n.d.). Pathway for synthesis of ceramide, sphingomyelin, and sphingosine-1.... Retrieved from [Link]

  • Sillence, D. J. (2002). Apoptosis and signalling in acid sphingomyelinase deficient cells. Medical hypotheses, 58(5), 415-419. [Link]

  • Canals, D., & Hannun, Y. A. (2025). Ceramide signaling in immunity: a molecular perspective. Journal of Allergy and Clinical Immunology, 155(7), 1803-1815. [Link]

  • Ichikawa, M., & Ando, J. (2015). Sphingomyelin distribution in lipid rafts of artificial monolayer membranes visualized by Raman microscopy. The Journal of physical chemistry. B, 119(15), 4991-4997. [Link]

  • Staneva, G., & Sezgin, E. (2019). Sphingolipids and lipid rafts: Novel concepts and methods of analysis. Methods in cell biology, 150, 1-25. [Link]

  • Guirland, C., & Zheng, J. Q. (2004). Membrane Lipid Rafts and Their Role in Axon Guidance. Advances in experimental medicine and biology, 552, 141-152. [Link]

  • Zeidan, Y. H., Jenkins, R. W., & Hannun, Y. A. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. International Journal of Molecular Sciences, 24(22), 16104. [Link]

  • Niethammer, P., Delling, M., Sytnyk, V., Dityatev, A., Fukami, K., & Schachner, M. (2002). Cosignaling of NCAM via lipid rafts and the FGF receptor is required for neuritogenesis. The Journal of cell biology, 157(3), 521-532. [Link]

Sources

Foundational

A Technical Guide to the Role of N-Palmitoylsphingomyelin in Apoptosis and Cell Cycle Regulation

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist Abstract Sphingolipids, once considered mere structural components of cellular membranes, are now r...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Abstract

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of fundamental cellular processes. The specific N-acyl chain length of these lipids is a key determinant of their biological function. This guide focuses on N-Palmitoylsphingomyelin (C16:0-SM), a predominant sphingomyelin species in many mammalian cells. We will explore the intricate mechanisms by which C16:0-SM and its primary metabolite, C16:0-ceramide, act as pivotal signaling molecules in the orchestration of programmed cell death (apoptosis) and the regulation of the cell division cycle. This document provides an in-depth analysis of the core signaling pathways, presents field-proven experimental protocols for investigation, and discusses the therapeutic implications of modulating this critical lipid axis.

Introduction: Beyond Structure - The Signaling Paradigm of Sphingolipids

Sphingolipids are a diverse class of lipids characterized by a sphingoid base backbone.[1] They are essential for the structural integrity of cellular membranes, particularly the plasma membrane, where they cluster with cholesterol to form specialized microdomains known as lipid rafts.[2][3] However, their role extends far beyond structural support. The metabolic turnover of sphingolipids generates a host of bioactive molecules that regulate cell fate decisions, including proliferation, differentiation, senescence, and apoptosis.[4][5]

The central molecule in this signaling network is ceramide . Ceramide can be generated through two primary pathways: the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinase (SMase) enzymes or through de novo synthesis, which begins in the endoplasmic reticulum.[6][7][8] A crucial aspect of ceramide biology is its N-acyl chain length, which can range from C14 to C26. This structural variation is not trivial; it dictates the specific downstream pathways that are activated.[9] This guide specifically dissects the function of N-Palmitoylsphingomyelin (C16:0-SM) , the precursor to C16:0-ceramide, a potent signaling lipid strongly associated with pro-apoptotic and anti-proliferative cellular outcomes.[1][6][8][10] Understanding this specific axis is critical for fields ranging from oncology to neurodegenerative disease.

Orchestrating Cell Death: N-Palmitoylsphingomyelin in Apoptosis

The conversion of C16:0-SM to C16:0-ceramide is a key event in the initiation of apoptosis in response to a variety of stimuli, including death receptor activation and cellular stress.[4][6] A cellular shift towards a higher C16:0 to very-long-chain (e.g., C24:0) sphingolipid ratio renders cells more susceptible to apoptotic stimuli.[2]

Mechanistic Insights: The Action of C16:0-Ceramide

C16:0-ceramide executes its pro-apoptotic function through several interconnected mechanisms:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): C16:0-ceramide can directly target the mitochondria, where it facilitates the formation of pores in the outer membrane.[7] This is often achieved by modulating the activity of the Bcl-2 family of proteins, for instance, by promoting the conformational activation of the pro-apoptotic protein Bax or inhibiting anti-apoptotic members like Bcl-2 and Bcl-xL.[9] The resulting permeabilization leads to the release of cytochrome c into the cytosol, a point-of-no-return in the intrinsic apoptotic pathway.[7][11]

  • Death Receptor Signal Amplification: In the extrinsic pathway, ligation of death receptors like Fas (CD95) by their ligands (e.g., FasL) triggers the activation of acid sphingomyelinase (aSMase). This enzyme rapidly hydrolyzes C16:0-SM in the plasma membrane, generating localized pools of C16:0-ceramide that help amplify the death signal and ensure robust activation of the caspase cascade.[11]

  • Lysosomal Involvement: Ceramide generated by aSMase within the lysosome can interact with and activate the protease Cathepsin D, which in turn can cleave the Bcl-2 family protein Bid, further linking to the mitochondrial pathway.[7][9]

Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates the central role of C16:0-SM hydrolysis in integrating extrinsic and intrinsic apoptotic signals.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_membrane Plasma Membrane cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_caspase Common Caspase Cascade FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds aSMase Acid Sphingomyelinase (aSMase) FasR->aSMase Activates C16SM N-Palmitoylsphingomyelin (C16:0-SM) aSMase->C16SM Hydrolyzes C16Cer C16:0-Ceramide aSMase->C16Cer Generates Bax Bax C16Cer->Bax Activates Bcl2 Bcl-2 C16Cer->Bcl2 Inhibits Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Permeabilizes Apaf1 Apaf-1 CytC->Apaf1 Activates Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: C16:0-SM in Apoptotic Signaling.

Pumping the Brakes: N-Palmitoylsphingomyelin in Cell Cycle Regulation

The cell cycle is a tightly regulated process driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners.[12][13][14] While pro-survival lipids promote cell cycle progression, anti-proliferative lipids like C16:0-ceramide act as endogenous brakes, often inducing cell cycle arrest at critical checkpoints.[1]

Mechanisms of Cell Cycle Arrest

The accumulation of C16:0-ceramide, often downstream of cellular stress signals like DNA damage, contributes to cell cycle arrest primarily through the following mechanisms:

  • Activation of Tumor Suppressors: C16:0-ceramide generation is linked to the activation of the p53 tumor suppressor pathway.[1] p53 is a master regulator that can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[13]

  • Inhibition of CDK Complexes: A primary mechanism by which p53 and other stress pathways enforce cell cycle arrest is through the upregulation of CDK inhibitors (CKIs). These proteins bind to and inhibit the activity of cyclin-CDK complexes. For example, inhibition of the Cyclin E-CDK2 and Cyclin D-CDK4/6 complexes by CKIs prevents the G1-to-S phase transition, effectively stopping the cell from replicating its DNA.[12][15] C16:0-ceramide signaling contributes to this arrest, creating a window for the cell to repair damage. If repair fails, the sustained high levels of ceramide can then push the cell into apoptosis.

Visualizing the Cell Cycle Regulatory Pathway

The diagram below outlines how C16:0-ceramide signaling integrates with the core cell cycle machinery to induce arrest.

cellcycle_pathway cluster_stress Cellular Stress cluster_regulation Checkpoint Control cluster_machinery Core Cell Cycle Machinery DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 Induces C16_Cer C16:0-Ceramide Generation p53->C16_Cer Promotes CKI CDK Inhibitor (CKI) (e.g., p21) p53->CKI Upregulates Apoptosis Apoptosis C16_Cer->Apoptosis Induces if Arrest is Prolonged CyclinE_CDK2 Cyclin E / CDK2 CKI->CyclinE_CDK2 Inhibits G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition Drives Arrest G1 Arrest CyclinE_CDK2->Arrest Block leads to DNA_Replication DNA Replication (S Phase) G1_S_Transition->DNA_Replication

Figure 2: C16:0-Ceramide in G1/S Checkpoint Control.

Field-Proven Methodologies for Investigation

Studying the role of C16:0-SM requires robust, validated techniques to accurately quantify the lipid itself and to measure its functional consequences on the cell. As a Senior Application Scientist, I emphasize that the causality behind experimental choices is paramount for generating reliable data.

Quantification of N-Palmitoylsphingomyelin and Ceramides

Causality: To specifically implicate C16:0-SM, one must be able to distinguish it from other sphingomyelin species with different acyl chains. This requires a technique with high mass accuracy and the ability to separate complex lipid mixtures. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the unequivocal gold standard.[16] The use of a heavy isotope-labeled internal standard is non-negotiable for accurate quantification, as it co-extracts with the analyte and corrects for variations in sample processing and instrument response.[16]

Experimental Protocol: Lipid Quantification by LC-MS/MS

  • Cell Harvesting: Collect 1-5 million cells by centrifugation. Wash twice with ice-cold Phosphate Buffered Saline (PBS) to remove media components. Store cell pellets at -80°C until extraction.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in 0.8 mL of PBS. b. Add the internal standard (e.g., C16:0-SM-d31). c. Add 3 mL of a 1:2 (v/v) mixture of Chloroform:Methanol. Vortex vigorously for 2 minutes. d. Add 1 mL of Chloroform. Vortex for 1 minute. e. Add 1 mL of water. Vortex for 1 minute. f. Centrifuge at 2000 x g for 10 minutes to separate the phases. g. Carefully collect the lower organic phase using a glass Pasteur pipette. h. Dry the lipid extract under a gentle stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC analysis.

  • LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column to separate lipid species based on hydrophobicity. b. Mass Spectrometry: Operate the mass spectrometer in a positive ion mode using Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transition for C16:0-SM and its internal standard.

  • Data Analysis: Quantify the endogenous C16:0-SM by calculating the peak area ratio relative to the known concentration of the added internal standard.

Assessment of Apoptosis

Causality: To distinguish early apoptosis from late apoptosis and necrosis, a dual-staining method is required. The Annexin V/Propidium Iodide (PI) assay is the industry standard.[17] Annexin V binds to phosphatidylserine (PS), which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis—a key "eat me" signal.[17][18] PI is a nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but readily enters late apoptotic and necrotic cells.[19]

Experimental Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Culture: Seed and treat cells with the desired compound (e.g., exogenous C16:0-ceramide) or stimulus. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[18][20]

  • Staining: a. Add 5 µL of FITC-conjugated Annexin V.[18] b. Add 1-2 µL of PI solution (e.g., 100 µg/mL working solution).[18][20] c. Gently vortex and incubate at room temperature for 15 minutes in the dark.[17][18][20]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[18][20]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

Causality: The distribution of cells within the G0/G1, S, and G2/M phases of the cell cycle is determined by their DNA content. PI is a fluorescent dye that binds stoichiometrically to DNA.[21] Therefore, the intensity of PI fluorescence directly correlates with the amount of DNA in the cell (2N for G1, between 2N and 4N for S, and 4N for G2/M). To ensure PI only stains DNA, cells must be fixed to permeabilize their membranes and treated with RNase to eliminate RNA, which PI can also bind.[21][22][23]

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Harvesting: Collect ~1 x 10^6 cells per sample. Centrifuge and wash once with PBS.

  • Fixation: a. Resuspend the cell pellet in 0.5 mL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[22][23] c. Incubate on ice or at 4°C for at least 2 hours (cells can be stored in ethanol for weeks).

  • Staining: a. Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. b. Wash the cell pellet with PBS. c. Resuspend the pellet in 1 mL of PI staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[22][24] d. Incubate for 30 minutes at room temperature, protected from light.[23]

  • Analysis: Analyze by flow cytometry. Use gating strategies to exclude doublets and debris, and analyze the histogram of PI fluorescence to determine the percentage of cells in G0/G1, S, and G2/M phases.[22]

Methodology Summary
Parameter Lipid Quantification Apoptosis Assessment Cell Cycle Analysis
Technique LC-MS/MSAnnexin V/PI Flow CytometryPI Staining Flow Cytometry
Principle Separation by chromatography and quantification by mass-to-charge ratio.Detects PS externalization (early) and membrane rupture (late).Measures DNA content via stoichiometric dye binding.
Key Reagents Solvents, Internal StandardAnnexin V-FITC, PI, Binding BufferEthanol, PI, RNase A
Primary Output Absolute concentration (e.g., pmol/million cells) of C16:0-SM.Percentage of live, early apoptotic, and late apoptotic cells.Percentage of cells in G0/G1, S, and G2/M phases.

Therapeutic Perspectives and Conclusion

The central role of the C16:0-SM/ceramide axis in promoting apoptosis and cell cycle arrest makes it a highly attractive target for drug development, particularly in oncology.[7] Strategies aimed at increasing intracellular C16:0-ceramide levels—either by inhibiting its conversion to other sphingolipids or by activating SMases—could serve as potent anti-cancer therapies. Conversely, in diseases characterized by excessive apoptosis, such as certain neurodegenerative disorders, inhibiting C16:0-ceramide production may offer a therapeutic benefit.

References

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (URL: )
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (URL: [Link])

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (URL: [Link])

  • The Annexin V Apoptosis Assay. (URL: [Link])

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (URL: [Link])

  • Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (URL: [Link])

  • Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC - NIH. (URL: [Link])

  • Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC - NIH. (URL: [Link])

  • Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation - PMC. (URL: [Link])

  • A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death - PMC - PubMed Central. (URL: [Link])

  • Sphingomyelin synthase 1 suppresses ceramide production and apoptosis post-photodamage - PMC - NIH. (URL: [Link])

  • Sphingolipids In Embryonic Development, Cell Cycle Regulation, And Stemness - Implications For Polyploidy In Tumors - PMC - PubMed Central. (URL: [Link])

  • Stress-induced Apoptosis and the Sphingomyelin Pathway - PubMed. (URL: [Link])

  • Direct detection of S-palmitoylation by mass spectrometry - PubMed - NIH. (URL: [Link])

  • A shift in sphingolipid composition from C24 to C16 increases susceptibility to apoptosis in HeLa cells - PubMed. (URL: [Link])

  • Sphingomyelin Signaling Pathway in Fas-Induced Apoptosis - Grantome. (URL: [Link])

  • Direct Detection of S-Palmitoylation by Mass Spectrometry - PMC - NIH. (URL: [Link])

  • Direct Detection of S-Palmitoylation by Mass Spectrometry - ResearchGate. (URL: [Link])

  • Apoptosis and Sphingomyelin Hydrolysis: The Flip Side - PMC - PubMed Central. (URL: [Link])

  • Levels of sphingomyelins and triglycerides change during development... - ResearchGate. (URL: [Link])

  • Palmitoylation is required for efficient Fas cell death signaling - PMC - NIH. (URL: [Link])

  • Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis. (URL: [Link])

  • Regulation of Cellular and Systemic Sphingolipid Homeostasis - PMC - PubMed Central. (URL: [Link])

  • Cell Cycle Stages & Regulation by Cyclins and CDKs - PraxiLabs. (URL: [Link])

  • Cell cycle regulation by cyclin and CDK - YouTube. (URL: [Link])

  • Mass Spectrometric Quantitation in Lipidomic Studies - YouTube. (URL: [Link])

  • Cell cycle regulators (article) | Khan Academy. (URL: [Link])

  • Signaling Pathways of Apoptosis. Apoptosis is induced through either... - ResearchGate. (URL: [Link])

  • Cyclins and CDKs in the regulation of meiosis-specific events - Frontiers. (URL: [Link])

  • Cdks, cyclins and CKIs: roles beyond cell cycle regulation - PubMed. (URL: [Link])

Sources

Exploratory

N-Palmitoylsphingomyelin (C16:0-SM) Metabolism: A Central Axis in Neurodegenerative Disease Pathogenesis and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Membrane Bilayer Sphingolipids, once viewed as mere structural components of cellular membranes, are no...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Membrane Bilayer

Sphingolipids, once viewed as mere structural components of cellular membranes, are now recognized as critical regulators of fundamental cellular processes, including proliferation, differentiation, and apoptosis. Within the intricate landscape of the central nervous system (CNS), these lipids play an especially vital role in maintaining neuronal integrity, synaptic function, and myelin sheath stability. N-Palmitoylsphingomyelin (C16:0-SM), a prominent sphingomyelin species characterized by a 16-carbon palmitoyl fatty acid chain, is emerging from the shadows of its more studied lipid cousins. Mounting evidence now places the metabolism of C16:0-SM at a critical nexus of cellular stress and survival pathways that are profoundly dysregulated in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

This guide provides a comprehensive technical overview of C16:0-SM metabolism, from its core biochemical pathways to its pathological implications in neurodegeneration. We will dissect the enzymatic machinery governing its synthesis and catabolism, explore its aberrant regulation in disease states, detail robust methodologies for its analysis, and discuss its potential as a high-value target for next-generation therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this critical metabolic axis.

Section 1: The Core Metabolism of N-Palmitoylsphingomyelin

The cellular concentration of C16:0-SM is maintained through a tightly regulated balance between its synthesis (anabolism) and degradation (catabolism). This equilibrium is crucial, as both C16:0-SM and its metabolic derivatives, particularly C16:0-ceramide, are potent signaling molecules.

Anabolic Pathway: De Novo Synthesis

The journey of C16:0-SM begins with the de novo synthesis of its ceramide precursor. This process starts in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, an action catalyzed by serine palmitoyltransferase (SPT). This initial step is rate-limiting and a critical control point for the entire sphingolipid metabolic network. The resulting product undergoes a series of modifications, ultimately yielding C16:0-ceramide.

Upon its synthesis in the ER, C16:0-ceramide is transported to the Golgi apparatus. Here, the final step of C16:0-SM synthesis occurs: the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to C16:0-ceramide. This reaction is catalyzed by sphingomyelin synthase (SMS) , an enzyme with two major isoforms, SMS1 and SMS2. This process not only generates C16:0-SM but also produces diacylglycerol (DAG), another important signaling molecule, thereby directly linking sphingolipid and glycerophospholipid metabolism.

Catabolic Pathway: The Sphingomyelinase-Driven Cascade

The degradation of C16:0-SM is a critical event that unleashes the potent bioactivity of its constituent parts. This catabolic process is primarily mediated by a family of enzymes known as sphingomyelinases (SMases) , which hydrolyze the phosphocholine headgroup to release C16:0-ceramide. Different SMases are classified based on their optimal pH and subcellular location, and they play distinct roles in cellular signaling:

  • Acid Sphingomyelinase (aSMase): Located in lysosomes, aSMase is crucial for the turnover of sphingomyelin within the endo-lysosomal pathway. Genetic deficiencies in aSMase lead to Niemann-Pick disease types A and B, a lysosomal storage disorder characterized by massive sphingomyelin accumulation and severe neurodegeneration.

  • Neutral Sphingomyelinase (nSMase): Several isoforms exist, with nSMase2 being the most studied in the CNS. Located primarily at the plasma membrane and Golgi, nSMase is a key player in stress-induced signaling. Pro-inflammatory cytokines like TNF-α and oxidative stress can activate nSMase, leading to rapid, localized production of ceramide that initiates signaling cascades related to apoptosis and inflammation.

The C16:0-ceramide generated can then be further metabolized by ceramidases to produce sphingosine, which can be phosphorylated to sphingosine-1-phosphate (S1P), another powerful signaling lipid with opposing effects to ceramide, generally promoting cell survival and proliferation. This dynamic interplay between C16:0-SM, C16:0-ceramide, and S1P is often referred to as the "sphingolipid rheostat," where the relative balance of these lipids dictates the cell's fate.

Sphingomyelin_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane / Lysosome Serine Serine + Palmitoyl-CoA Ceramide C16:0-Ceramide Serine->Ceramide Serine Palmitoyl- transferase (SPT) & Ceramide Synthase SM N-Palmitoylsphingomyelin (C16:0-SM) Ceramide->SM Transport Ceramide_Cat C16:0-Ceramide PC Phosphatidylcholine (PC) DAG Diacylglycerol (DAG) PC->DAG Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) S1P->Sphingosine S1P Phosphatase Anabolism Anabolism (Synthesis) Catabolism Catabolism (Signaling Cascade)

Caption: The C16:0-SM metabolic pathway, highlighting key enzymes and subcellular locations.

Section 2: Dysregulation of C16:0-SM Metabolism in Neurodegenerative Diseases

Aberrations in the tightly controlled C16:0-SM metabolic network are a recurring theme in neurodegenerative disorders. The specific nature of this dysregulation can vary, but it often converges on the overproduction of C16:0-ceramide, a pro-apoptotic and pro-inflammatory lipid.

DiseaseKey C16:0-SM Metabolic AlterationPrimary ConsequenceReferences
Alzheimer's Disease Elevated nSMase activity in response to amyloid-beta (Aβ) oligomers.Increased C16:0-ceramide production, promoting synaptic dysfunction, mitochondrial damage, and neuronal apoptosis.
Parkinson's Disease Altered C16:0-SM levels in lipid rafts.Impaired dopamine transporter function and increased susceptibility to α-synuclein aggregation and neurotoxicity.
Multiple Sclerosis Increased aSMase and nSMase activity in demyelinating lesions.Ceramide-mediated oligodendrocyte apoptosis and inhibition of remyelination, contributing to axonal damage.
Niemann-Pick (A/B) Genetic deficiency of aSMase.Massive lysosomal accumulation of sphingomyelin, leading to widespread neuronal death and system organ failure.
Alzheimer's Disease (AD)

In AD, soluble oligomers of amyloid-beta (Aβ) have been shown to directly bind to neuronal membranes and activate nSMase. This activation triggers the hydrolysis of C16:0-SM, leading to a surge in C16:0-ceramide levels specifically within synaptic membranes. This localized ceramide production has profound consequences:

  • Synaptic Dysfunction: Ceramide promotes the dephosphorylation and inactivation of key survival signaling proteins like Akt, while activating protein phosphatase 2A (PP2A), which can hyperphosphorylate tau protein.

  • Mitochondrial Damage: Ceramide can form channels in the mitochondrial outer membrane, facilitating the release of cytochrome c and initiating the intrinsic apoptotic cascade.

  • Feedback Loop: Ceramide has been shown to upregulate β-secretase (BACE1), the rate-limiting enzyme for Aβ production, creating a vicious feedback loop that amplifies neurotoxicity.

Parkinson's Disease (PD)

The role of C16:0-SM in PD is more complex and appears tied to the integrity of lipid rafts—specialized membrane microdomains rich in sphingolipids and cholesterol. These rafts are critical for the proper function of the dopamine transporter (DAT). Alterations in C16:0-SM content can disrupt raft structure, impairing dopamine reuptake and increasing oxidative stress in dopaminergic neurons. Furthermore, ceramide has been implicated in mediating the neurotoxic effects of α-synuclein oligomers.

Section 3: Methodologies for Interrogating C16:0-SM Metabolism

A robust and quantitative analysis of C16:0-SM and its metabolites is essential for understanding its role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipidomics due to its high sensitivity, specificity, and throughput.

Experimental Workflow: LC-MS/MS-based Lipidomics

The following workflow outlines the key steps for quantifying C16:0-SM and C16:0-ceramide from brain tissue.

Lipidomics_Workflow Sample 1. Brain Tissue Homogenization Spike 2. Spike-in Internal Standards (e.g., C17:0-SM) Sample->Spike Rationale: Correct for sample loss during extraction Extraction 3. Lipid Extraction (e.g., Bligh-Dyer Method) Spike->Extraction Use CHCl₃:MeOH:H₂O to partition lipids Drydown 4. Phase Separation & Organic Layer Dry-down Extraction->Drydown Isolate lipid-containing organic phase Reconstitution 5. Reconstitution in LC-MS Grade Solvent Drydown->Reconstitution Concentrate sample for injection LC 6. Liquid Chromatography (LC Separation) Reconstitution->LC Separate lipids by polarity/chain length MS 7. Tandem Mass Spectrometry (MS/MS Detection) LC->MS Specific parent-fragment ion transitions for detection Data 8. Data Analysis (Quantification & Stats) MS->Data Normalize to internal standard & tissue weight

Caption: A typical experimental workflow for quantitative lipidomics analysis of C16:0-SM.

Detailed Protocol: Lipid Extraction from Brain Tissue (Bligh-Dyer Method)

This protocol is adapted for a starting tissue amount of ~50 mg.

Materials:

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ultrapure Water (H₂O)

  • Internal Standard (IS) solution (e.g., C17:0-Sphingomyelin in MeOH)

  • Glass homogenization tubes

  • Centrifuge capable of 2000 x g

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue and place it in a glass homogenization tube on ice.

    • Add 600 µL of ice-cold MeOH.

    • Add a pre-determined amount of the IS solution. Causality Note: The IS is a non-endogenous lipid species with similar chemical properties to the analyte. Adding it at the very beginning ensures it undergoes the exact same extraction and analysis process as the target analyte, allowing for precise correction of any sample loss or ionization variability.

    • Homogenize thoroughly using a mechanical homogenizer until no visible tissue clumps remain.

  • Initial Extraction:

    • Add 300 µL of CHCl₃ to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at room temperature for 15 minutes.

  • Phase Separation:

    • Add another 300 µL of CHCl₃ and vortex for 30 seconds.

    • Add 300 µL of ultrapure H₂O and vortex for 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C. This will separate the mixture into three layers: an upper aqueous layer (polar metabolites), a protein disk in the middle, and a lower organic layer (lipids).

  • Lipid Collection:

    • Carefully aspirate the lower organic (chloroform) layer using a glass Pasteur pipette and transfer it to a new glass tube. Trustworthiness Note: Be extremely careful not to disturb the protein interface, as this can introduce contaminants and interfere with MS analysis.

  • Sample Concentration:

    • Dry the collected organic phase to complete dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in 100 µL of a suitable LC-MS solvent (e.g., 90:10 MeOH:CHCl₃). This sample is now ready for injection.

nSMase Activity Assay

Measuring enzyme activity provides a functional readout of the metabolic pathway. A common method uses a fluorescently-labeled sphingomyelin substrate.

Principle: A synthetic sphingomyelin analog with a fluorescent tag is incubated with a protein lysate from brain tissue. Active nSMase in the lysate will cleave the substrate, and the resulting fluorescent ceramide product can be separated and quantified, with the signal being directly proportional to enzyme activity.

Section 4: C16:0-SM Metabolism as a Therapeutic Target

The central role of the nSMase-ceramide axis in mediating neurotoxic signals makes it an attractive target for therapeutic intervention. The primary strategy revolves around inhibiting nSMase to prevent the pathological overproduction of ceramide.

Pharmacological Inhibitors:

  • Amitriptyline and Desipramine: These tricyclic antidepressants have been identified as functional inhibitors of acid sphingomyelinase (FIASMAs). While their primary indication is not for neurodegeneration, their known ability to cross the blood-brain barrier and modulate ceramide levels has spurred interest in their repositioning or in the development of more specific derivatives.

  • GW4869: A widely used experimental inhibitor of nSMase2. However, its poor pharmacokinetic properties and potential off-target effects currently limit its clinical translation.

The development of potent, specific, and brain-penetrant nSMase inhibitors represents a significant opportunity in drug development. Such compounds could potentially halt the ceramide-driven neurotoxic cascade, thereby preserving synaptic function, preventing neuronal death, and slowing disease progression.

Conclusion and Future Directions

N-Palmitoylsphingomyelin metabolism is a critical control system in the CNS, and its dysregulation is a key pathological feature of several devastating neurodegenerative diseases. The activation of sphingomyelinases, leading to the accumulation of C16:0-ceramide, appears to be a common pathway through which diverse upstream insults (e.g., Aβ, α-synuclein, inflammation) converge to drive neurotoxicity.

Future research must focus on:

  • Dissecting Isoform Specificity: Developing tools to precisely delineate the roles of different nSMase isoforms in specific neuronal populations and disease contexts.

  • Advanced In Vivo Imaging: Creating novel PET tracers or other imaging agents to visualize and quantify SMase activity and ceramide accumulation in the living human brain.

  • Targeted Therapeutics: Designing next-generation SMase inhibitors with improved specificity and blood-brain barrier permeability.

By continuing to unravel the complexities of C16:0-SM metabolism, the scientific community can pave the way for innovative diagnostic tools and disease-modifying therapies that target the core of neurodegeneration.

References

  • Hojjati, M. R., & Jiang, X. C. (2006). Serine palmitoyltransferase (SPT) and its transcription regulation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Tafesse, F. G., Huitema, K., Hermansson, M., van der Poel, S., van den Dikkenberg, J., Holthuis, J. C., & van Meer, G. (2006). Sphingomyelin synthase is a novel protein in the ER and a key regulator of cellular sphingolipid homeostasis. Journal of Cell Biology. [Link]

  • Schuchman, E. H. (2007). The pathogenesis and treatment of acid sphingomyelinase-deficient Niemann-Pick disease. Journal of Inherited Metabolic Disease. [Link]

  • Clarke, C. J., & Hannun, Y. A. (2006). Neutral sphingomyelinases and nSMase2: bridging the gaps. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Jana, A., & Pahan, K. (2009). Fibrillar amyloid-beta-activated human astroglia kill human neurons: implications for Alzheimer's disease. Journal of Neuroscience. [Link]

Foundational

An In-depth Technical Guide to the Subcellular Localization and Transport of N-Palmitoylsphingomyelin

Abstract N-Palmitoylsphingomyelin (C16:0-SM), a ubiquitous sphingolipid in mammalian cells, is not merely a structural component of cellular membranes but a critical player in signal transduction and membrane domain orga...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Palmitoylsphingomyelin (C16:0-SM), a ubiquitous sphingolipid in mammalian cells, is not merely a structural component of cellular membranes but a critical player in signal transduction and membrane domain organization. Its precise distribution across various organelles is fundamental to its function, necessitating a sophisticated network of transport mechanisms. This technical guide provides an in-depth exploration of the lifecycle of N-Palmitoylsphingomyelin, from its synthesis in the early secretory pathway to its ultimate subcellular destinations. We will dissect the established vesicular and emerging non-vesicular transport pathways, detail the roles of key regulatory proteins, and present robust experimental methodologies for researchers and drug development professionals investigating these processes. This document is designed to serve as a foundational resource, blending core mechanistic principles with practical, field-proven insights.

Introduction: The Significance of N-Palmitoylsphingomyelin

Sphingomyelin (SM) constitutes 10–20 mol % of plasma membrane lipids in humans and is the most abundant sphingolipid, representing approximately 85% of the total sphingolipid pool.[1] N-Palmitoylsphingomyelin, characterized by a saturated 16-carbon palmitoyl acyl chain, is a prevalent form of SM.[2][3] This specific acyl chain length influences the biophysical properties of the membrane, contributing to the formation of ordered lipid domains, often referred to as "lipid rafts," in conjunction with cholesterol.[4][5] These microdomains serve as platforms for signal transduction, protein sorting, and pathogen entry.[4][6] Consequently, disruptions in SM metabolism and transport are implicated in numerous pathologies, including neurodegenerative disorders like Niemann-Pick disease, cardiovascular disease, and cancer.[6][7][8]

Understanding the intricate trafficking routes that establish and maintain the unique subcellular distribution of N-Palmitoylsphingomyelin is therefore paramount for elucidating its physiological roles and developing targeted therapeutics.

The Life Cycle: Synthesis and Subcellular Distribution

The journey of N-Palmitoylsphingomyelin begins with the de novo synthesis of its precursor, ceramide, on the cytosolic face of the endoplasmic reticulum (ER).[1][9]

Synthesis Pathway
  • Ceramide Synthesis (ER): The pathway initiates with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][10] Subsequent reduction and N-acylation by ceramide synthases (CerS) yield dihydroceramide, which is then desaturated to form ceramide.[9][10] These initial steps all occur at the cytosolic surface of the ER.[1]

  • Ceramide Transport to the Golgi: For sphingomyelin synthesis, ceramide must be transported from the ER to the Golgi apparatus. This is a critical regulatory step primarily mediated by the Ceramide Transfer Protein (CERT) .[7][11] CERT specifically extracts ceramide from the ER membrane and delivers it to the trans-Golgi in a non-vesicular, ATP-dependent manner.[8][12]

  • Sphingomyelin Synthesis (Golgi & Plasma Membrane): In the lumen of the trans-Golgi network (TGN), Sphingomyelin Synthase 1 (SMS1) catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[4][8] A second enzyme, Sphingomyelin Synthase 2 (SMS2) , performs the same reaction but is located at the plasma membrane, contributing to a local pool of SM.[4]

Subcellular Localization

N-Palmitoylsphingomyelin exhibits a distinct distribution pattern, being highly enriched in specific cellular membranes.

OrganelleTypical % of Total Cellular SMKey Functional Role
Plasma Membrane (PM) ~90% (in some cells)[4]Signal transduction, formation of lipid rafts, regulation of membrane fluidity, barrier function.[1][4][13]
Golgi Apparatus IntermediatePrimary site of synthesis (via SMS1), sorting hub for newly synthesized SM.[1][4]
Endosomes/Lysosomes EnrichedSite of SM degradation by acid sphingomyelinase (aSMase), involved in endocytic trafficking.[4]
Endoplasmic Reticulum LowSite of precursor (ceramide) synthesis.[1]

This asymmetric distribution, particularly the high concentration in the outer leaflet of the plasma membrane, is crucial for cellular function and is maintained by a dynamic interplay of transport and metabolic processes.[4][14]

Transport Mechanisms: Moving N-Palmitoylsphingomyelin Through the Cell

The transport of the polar, membrane-embedded N-Palmitoylsphingomyelin molecule from its site of synthesis to its final destinations is a complex process involving both vesicular and non-vesicular pathways.

Vesicular Transport: The Mainstream Pathway

The primary route for newly synthesized SM from the TGN to the plasma membrane is vesicular transport.[4]

  • Mechanism: SM synthesized in the TGN lumen is incorporated into the luminal leaflet of budding transport vesicles.[15] These vesicles traffic along the cytoskeleton and fuse with the plasma membrane, delivering their lipid and protein cargo to the cell surface.[15] This process ensures the correct topological orientation, with SM enriching the exoplasmic (outer) leaflet of the plasma membrane.[4]

  • Evidence: Studies have shown that inhibiting vesicular traffic, for instance with the drug Brefeldin A or during mitosis, blocks the transport of newly synthesized, radiolabeled SM to the cell surface.[16] Furthermore, live-cell imaging using fluorescent SM-binding probes has visualized SM being sorted into distinct secretory vesicles at the TGN for transport to the plasma membrane.[15][17]

Diagram: Vesicular Transport of N-Palmitoylsphingomyelin

G cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Cer Ceramide (Synthesis) TGN trans-Golgi Network (TGN) SMS1 converts Ceramide to SM Cer->TGN CERT-mediated (Non-vesicular) Vesicle Secretory Vesicle TGN->Vesicle Budding PM Outer Leaflet (Enrichment of SM) Vesicle->PM Fusion

Caption: Synthesis and major vesicular transport route of SM.

Non-Vesicular Transport

While vesicular transport is dominant for the anterograde TGN-to-PM route, non-vesicular transport, mediated by lipid transfer proteins (LTPs), is crucial for inter-organelle communication, particularly for the initial step of moving the precursor ceramide.

  • CERT-Mediated Ceramide Transport: As mentioned, the transfer of ceramide from the ER to the Golgi is the best-characterized non-vesicular step in SM synthesis.[7][11] CERT acts as a molecular shuttle, bridging the ER and Golgi membranes at membrane contact sites.[12] This targeted delivery ensures that ceramide is available for SMS1 while bypassing other pathways, thus regulating the balance between sphingomyelin and other complex sphingolipids.[7][8]

  • Other Potential Non-Vesicular SM Transport: The existence of LTPs that directly transport SM is an area of active research. While no protein with the specificity of CERT has been identified for SM, the presence of small SM pools in the cytosolic leaflet of the plasma membrane suggests that mechanisms must exist to move SM across leaflets (flippases) or potentially between organelles without vesicles.[4][14]

Experimental Methodologies for Studying SM Transport

Fluorescence Microscopy with Lipid Analogs

This is a cornerstone technique for visualizing lipid trafficking in real-time in living cells.

  • Principle: Cells are incubated with fluorescently-labeled SM analogs, such as NBD-C6-SM. The fluorescent tag allows the lipid's uptake, transport through endocytic and secretory pathways, and localization to be tracked using confocal or total internal reflection fluorescence (TIRF) microscopy.[16][18]

  • Causality in Protocol Design: The choice of a short-chain (C6) analog is deliberate. It enhances water solubility, facilitating delivery to cells, but it's a double-edged sword. While it allows for the study of transport pathways, its trafficking may not perfectly mimic that of endogenous long-chain SM.[17] For instance, some short-chain analogs can be translocated across the plasma membrane by multidrug resistance transporters, a pathway not used by endogenous SM.[16] Therefore, results must be validated with other methods.

Protocol: Tracking SM Transport with NBD-C6-SM

  • Cell Culture: Plate cells (e.g., CHO, HeLa) on glass-bottom dishes suitable for live-cell imaging. Grow to 70-80% confluency.

  • Labeling: Prepare a complex of NBD-C6-SM with defatted bovine serum albumin (BSA) in serum-free medium. Incubate cells with the labeling solution at 4°C for 30 minutes. The low temperature allows the lipid to label the plasma membrane while inhibiting endocytosis.

  • Initiate Transport: Wash cells with cold medium to remove unbound probe. Add pre-warmed complete medium and transfer the dish to the microscope stage incubator (37°C, 5% CO2).

  • Imaging: Acquire images at regular intervals (e.g., every 5-10 minutes) to track the internalization of the probe from the plasma membrane and its transport to internal compartments like the Golgi and recycling endosomes.

  • Perturbation (Optional): To probe specific pathways, pre-treat cells with inhibitors like Brefeldin A (to disrupt Golgi) or Dynasore (to block dynamin-dependent endocytosis) before labeling and imaging.[16]

Subcellular Fractionation with Lipidomic Analysis

This biochemical approach provides quantitative data on the steady-state distribution of endogenous N-Palmitoylsphingomyelin.

  • Principle: Cells are lysed under conditions that preserve organelle integrity. A series of differential centrifugation steps at increasing speeds is used to pellet different organelles based on their size and density. The lipid content of each fraction is then extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Self-Validating System: The purity of each organelle fraction is critical. Therefore, each fraction must be analyzed by western blotting for known organelle-specific protein markers (e.g., Calnexin for ER, GM130 for Golgi, ATP1A1 for plasma membrane) to validate the separation efficiency.

Diagram: Workflow for Subcellular Fractionation & Lipidomics

G A Cultured Cells B Homogenization (Dounce Homogenizer) A->B C Low-Speed Centrifugation (1,000 x g) B->C D Pellet 1: Nuclei, Cytoskeleton C->D Collect E Supernatant 1 C->E L Lipid Extraction (for each pellet) D->L F Medium-Speed Centrifugation (20,000 x g) E->F G Pellet 2: Mitochondria, Lysosomes F->G Collect H Supernatant 2 (Microsomal Fraction) F->H G->L I High-Speed Ultracentrifugation (100,000 x g) H->I J Pellet 3: ER, Golgi, PM fragments I->J Collect K Supernatant 3: Cytosol I->K J->L M LC-MS/MS Analysis L->M N Quantification of N-Palmitoylsphingomyelin M->N

Caption: A typical workflow for analyzing SM distribution.

Genetically Encoded Biosensors

A more recent and powerful approach involves using protein-based probes that bind specifically to SM and can be expressed directly in cells.

  • Principle: Non-toxic, SM-specific protein domains, such as a mutated form of Equinatoxin II (Eqt-SM), are fused to a fluorescent protein (e.g., GFP).[15][17] When expressed in cells, this biosensor localizes to SM-rich membranes, allowing for the visualization of endogenous SM pools without the potential artifacts of lipid analogs.[17][19]

  • Authoritative Grounding: This technique has been instrumental in demonstrating that SM is sorted into specific transport carriers at the TGN, providing strong evidence for lipid sorting in the secretory pathway.[15]

Conclusion and Future Directions

The subcellular landscape of N-Palmitoylsphingomyelin is a highly organized and dynamic system. Its synthesis is spatially segregated in the ER and Golgi, and its enrichment at the plasma membrane is primarily achieved through vesicular transport. The non-vesicular transfer of its precursor, ceramide, by CERT highlights the intricate regulation and crosstalk between organelles.

While significant progress has been made, key questions remain. The identity and mechanisms of putative SM-specific lipid transfer proteins are yet to be fully elucidated. Furthermore, how the cell establishes and maintains distinct pools of SM with different acyl chain compositions within the same membrane remains an exciting frontier. The continued development of advanced imaging techniques, novel biosensors, and high-resolution lipidomics will be essential to unraveling these complexities, offering new avenues for therapeutic intervention in sphingolipid-related diseases.

References

  • Sphingomyelin - Wikipedia. [Link]

  • Kinoshita, T., & Tomishige, N. (2019). Mapping transmembrane distribution of sphingomyelin. Emerging Topics in Life Sciences, 3(5), 537-544. [Link]

  • Feng, C., et al. (2021). Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer. International Journal of Molecular Sciences, 22(24), 13184. [Link]

  • Slotte, J. P. (2013). Biological functions of sphingomyelins. Progress in Lipid Research, 52(4), 446-455. [Link]

  • El-Hafaf, R., et al. (2021). CERT-Dependent Ceramide Transport, A Crucial Process in Cells. Biomedicines, 9(12), 1803. [Link]

  • Umeda, M., & Tomishige, N. (2018). Plasma membrane distribution of sphingomyelin in human platelets, human skin fibroblasts and human neutrophils. Journal of Lipid Research, 59(9), 1642-1650. [Link]

  • Puri, V., et al. (2001). Using fluorescent sphingolipid analogs to study intracellular lipid trafficking. Current Protocols in Cell Biology, Chapter 12, Unit 12.3. [Link]

  • Sundberg, E. L., et al. (2019). Monitoring sphingolipid trafficking in cells using fluorescence microscopy. Current Protocols in Cell Biology, 82(1), e67. [Link]

  • Feng, C., et al. (2021). Ceramide Transfer Protein (CERT): An Overlooked Molecular Player in Cancer. PubMed, 22(24), 13184. [Link]

  • Slotte, J. P. (2016). The functional role of sphingomyelin in cell membranes. Sub-cellular biochemistry, 86, 213–236. [Link]

  • Kumagai, K., & Hanada, K. (2019). Structure, functions and regulation of CERT, a lipid-transfer protein for the delivery of ceramide at the ER-Golgi membrane contact sites. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(11), 158503. [Link]

  • Young, W. W., Jr. (2012). Compartmentalization of sphingolipid metabolism. Journal of Lipid Research, 53(8), 1455-1456. [Link]

  • Natural Micron Pharm Tech. N-Palmitoyl-D-Sphingomyelin. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Multifaceted Role of N-Palmitoyl-D-sphingomyelin in Modern Medicine. [Link]

  • Stoffel, W., & Melzner, I. (1980). Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. Methods in Enzymology, 72, 349-353. [Link]

  • Sundberg, E. L., et al. (2019). Monitoring Sphingolipid Trafficking in Cells using Fluorescence Microscopy. PubMed, 82(1), e67. [Link]

  • National Center for Biotechnology Information. N-Palmitoylsphingomyelin. PubChem Compound Summary for CID 9939941. [Link]

  • van Helvoort, A., et al. (1997). Transport of sphingomyelin to the cell surface is inhibited by brefeldin A and in mitosis, where C6-NBD-sphingomyelin is translocated across the plasma membrane by a multidrug transporter activity. Journal of Cell Science, 110(Pt 1), 75-83. [Link]

  • National Center for Biotechnology Information. N-Palmitoyldihydrosphingomyelin. PubChem Compound Summary for CID 9939965. [Link]

  • Deng, Y., et al. (2016). Sphingomyelin is sorted at the trans Golgi network into a distinct class of secretory vesicle. Proceedings of the National Academy of Sciences, 113(24), 6687-6692. [Link]

  • Ramstedt, B., & Slotte, J. P. (1999). Sphingolipid organization in biomembranes: what physical studies of model membranes reveal. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1441(2-3), 197-208. [Link]

  • van Meer, G. (2001). The Organizing Potential of Sphingolipids in Intracellular Membrane Transport. Traffic, 2(3), 168-176. [Link]

  • Shiao, Y. J., & Vance, J. E. (1993). Sphingomyelin transport to the cell surface occurs independently of protein secretion in rat hepatocytes. The Journal of biological chemistry, 268(35), 26345–26352. [Link]

  • Maxfield, F. R., & Menon, A. K. (2006). Non-vesicular sterol transport in cells. Journal of Cell Science, 119(Pt 21), 4385-4389. [Link]

  • Gunawardena, S., et al. (2023). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. [Link]

  • LibreTexts Biology. (2021). 21.4: Biosynthesis of Membrane Sphingolipids. [Link]

  • National Center for Biotechnology Information. Sphingolipid Metabolism. PubChem Pathway. [Link]

  • ResearchGate. (2022). Sphingolipid synthesis pathways. [Link]

  • Kiyokawa, E., et al. (2014). Subcellular localization of sphingomyelin revealed by two toxin-based probes in mammalian cells. Journal of Lipid Research, 55(4), 686-696. [Link]

  • Mandon, E. C., et al. (1992). Subcellular localization and membrane topology of serine palmitoyltransferase, 3-dehydrosphinganine reductase, and sphinganine N-acyltransferase in mouse liver. The Journal of biological chemistry, 267(16), 11144–11148. [Link]

  • Rios, J. A., et al. (2022). Local and substrate-specific S-palmitoylation determines subcellular localization of Gαo. Nature Communications, 13(1), 1-16. [Link]

  • Linder, M. E., & Deschenes, R. J. (2007). Protein palmitoylation and subcellular trafficking. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(4), 423-433. [Link]

  • Rios, J. A., et al. (2022). Local and substrate-specific S-palmitoylation determines subcellular localization of Gαo. CONICET Digital. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Enzymatic Regulation of N-Palmitoylsphingomyelin Levels in Cells

This guide provides a comprehensive overview of the enzymatic machinery controlling the cellular concentration of N-Palmitoylsphingomyelin (C16:0-SM), a critical sphingolipid in membrane biology and cell signaling. Desig...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the enzymatic machinery controlling the cellular concentration of N-Palmitoylsphingomyelin (C16:0-SM), a critical sphingolipid in membrane biology and cell signaling. Designed for researchers, scientists, and drug development professionals, this document delves into the core biosynthetic and catabolic pathways, the regulatory mechanisms of key enzymes, and detailed methodologies for their investigation.

Introduction: The Significance of N-Palmitoylsphingomyelin (C16:0-SM)

Sphingomyelin (SM) is a vital class of sphingolipid found in animal cell membranes, particularly abundant in the myelin sheath surrounding nerve cell axons.[1][2] N-Palmitoylsphingomyelin, a specific molecular species of SM featuring a saturated 16-carbon fatty acid chain (palmitic acid), plays a significant role in defining the biophysical properties of cellular membranes, including fluidity and the formation of lipid rafts.[1][3][4] Beyond its structural role, the metabolic turnover of C16:0-SM, orchestrated by a suite of specialized enzymes, releases potent second messengers like ceramide and sphingosine-1-phosphate, which are deeply involved in regulating cellular processes such as apoptosis, proliferation, and inflammation.[1][5][6] Consequently, the precise enzymatic regulation of C16:0-SM levels is paramount for maintaining cellular homeostasis.

The Metabolic Nexus: Synthesis and Degradation of C16:0-SM

The cellular pool of N-Palmitoylsphingomyelin is dynamically controlled by the balanced activities of biosynthetic and degradative enzymes. The synthesis pathway culminates in the transfer of a phosphocholine headgroup to a C16:0-ceramide backbone, while degradation involves the hydrolytic cleavage of this bond.

Metabolic_Pathway cluster_synthesis Biosynthesis (ER -> Golgi) cluster_degradation Degradation (Lysosome/Plasma Membrane) Serine Serine + Palmitoyl-CoA CeramideSynthase Ceramide Synthase (CerS5/6) Serine->CeramideSynthase de novo pathway C16Ceramide C16:0-Ceramide CeramideSynthase->C16Ceramide SMS Sphingomyelin Synthase (SMS1) C16Ceramide->SMS PC Phosphatidylcholine (PC) PC->SMS C16SM N-Palmitoylsphingomyelin (C16:0-SM) SMS->C16SM DAG Diacylglycerol (DAG) SMS->DAG C16SM_input N-Palmitoylsphingomyelin (C16:0-SM) SMase Sphingomyelinase (aSMase, nSMase) C16Ceramide_deg C16:0-Ceramide SMase->C16Ceramide_deg PCholine Phosphocholine SMase->PCholine C16SM_input->SMase

Figure 1. Core enzymatic pathways governing C16:0-SM levels.

Part 1: The Anabolic Pathway - Building C16:0-SM

The synthesis of C16:0-SM is a multi-step process that begins in the endoplasmic reticulum (ER) and concludes in the Golgi apparatus. The acyl chain identity of the final sphingomyelin molecule is determined early in this pathway by the substrate specificity of Ceramide Synthases (CerS).

Ceramide Synthases (CerS): The Gatekeepers of Acyl Chain Specificity

The de novo synthesis of ceramide starts with the condensation of serine and palmitoyl-CoA.[7] The subsequent N-acylation of the sphinganine backbone is catalyzed by a family of six ceramide synthases (CerS1-6).[8] A crucial feature of these enzymes is their high specificity for acyl-CoA substrates of particular chain lengths.[8]

  • CerS5 and CerS6 are primarily responsible for generating C16:0-ceramide, the direct precursor to C16:0-SM. They exhibit a strong preference for palmitoyl-CoA (C16:0-CoA) as a substrate.

  • Substrate Specificity Determinants: Research has pinpointed that the acyl-CoA specificity is determined by a short, 11-residue sequence within a loop region of the CerS protein.[9] This structural feature acts as a molecular ruler, dictating the incorporation of the palmitoyl chain.

The expression and activity of CerS5/6 are therefore the primary determinants of the cellular pool of C16:0-ceramide available for sphingomyelin synthesis. Inhibitors of ceramide synthase, such as the fungal toxin Fumonisin B1, can be used experimentally to block this pathway and study the downstream consequences.[7]

Sphingomyelin Synthases (SMS): The Final Commitment

The final step in C16:0-SM synthesis is the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to C16:0-ceramide. This reaction is catalyzed by sphingomyelin synthases (SMS), producing sphingomyelin and diacylglycerol (DAG).[10] Mammalian cells express two key isoforms, SMS1 and SMS2, which have distinct subcellular localizations and roles.[10][11][12]

  • SMS1: Primarily located in the Golgi apparatus, SMS1 is considered the major contributor to de novo SM synthesis.[11][12] Its activity is crucial for maintaining the bulk of cellular sphingomyelin levels. Knockdown of SMS1 leads to a significant accumulation of cellular ceramide.[13]

  • SMS2: Predominantly found at the plasma membrane, SMS2 plays a more regulatory role, controlling the local pool of sphingomyelin in the cell's outer leaflet and lipid rafts.[10][11] Interestingly, SMS2 has been shown to be a bifunctional enzyme, capable of synthesizing both sphingomyelin and its analog, ceramide phosphoethanolamine (CPE).[14]

Both SMS1 and SMS2 are also recognized as having phosphatidylcholine-specific phospholipase C (PC-PLC) activity, meaning they can hydrolyze PC to produce DAG even in the absence of ceramide.[15][16] This dual functionality positions them at a critical intersection of lipid signaling pathways.

Part 2: The Catabolic Pathway - Degrading C16:0-SM

The breakdown of sphingomyelin is catalyzed by a family of enzymes known as sphingomyelinases (SMases). These enzymes hydrolyze SM into ceramide and phosphocholine, thereby terminating SM-mediated signals and initiating ceramide-dependent signaling cascades.[6][17][18] SMases are classified based on their optimal pH and cation requirements.[19][20]

Acid Sphingomyelinase (aSMase)

Encoded by the SMPD1 gene, aSMase functions optimally at an acidic pH (4.5-5.0).[19][21] It exists in two forms:

  • Lysosomal aSMase (L-aSMase): This form is responsible for the constitutive turnover of sphingomyelin within the endo-lysosomal compartment.[5][22] Genetic deficiency in aSMase leads to the lysosomal storage disorder Niemann-Pick disease, characterized by massive sphingomyelin accumulation.[5][22]

  • Secretory aSMase (S-aSMase): This zinc-dependent form is secreted into the extracellular space and can act on sphingomyelin present on the outer leaflet of the plasma membrane and in lipoproteins.[19]

Activation of aSMase is a key event in cellular stress responses, including those induced by death receptor ligation (e.g., Fas/CD95), pathogens, and certain chemotherapeutic drugs.[19]

Neutral Sphingomyelinase (nSMase)

Neutral SMases are active at a physiological pH of 7.4 and are dependent on Mg2+ or other divalent cations for their activity.[20][21] Several nSMase isoforms exist, with nSMase2 (encoded by SMPD3) being the most well-characterized and dominant form in many cell types.[21]

  • Localization and Function: nSMase is associated with the inner leaflet of the plasma membrane, as well as the Golgi and endoplasmic reticulum.[6] It is activated by a wide range of stimuli, including inflammatory cytokines (e.g., TNF-α), oxidative stress, and cigarette smoke.[6][23]

  • Role in Signaling: Activation of nSMase leads to rapid, localized production of ceramide, which is critical for mediating apoptosis and inflammatory responses initiated by these stressors.[23]

Enzyme Family Key Isoforms Subcellular Location Optimal pH Activators/Regulators Primary Role
Ceramide Synthase (CerS) CerS5, CerS6Endoplasmic ReticulumNeutralSubstrate availability (Palmitoyl-CoA)Synthesis of C16:0-Ceramide precursor
Sphingomyelin Synthase (SMS) SMS1, SMS2Golgi (SMS1), Plasma Membrane (SMS2)NeutralCeramide, Phosphatidylcholine levelsDe novo synthesis of C16:0-SM
Acid Sphingomyelinase (aSMase) L-aSMase, S-aSMaseLysosomes, Extracellular spaceAcidic (4.5-5.0)Stress stimuli, Death receptors, Zn2+ (for S-aSMase)Constitutive turnover, Stress-induced ceramide generation
Neutral Sphingomyelinase (nSMase) nSMase2Plasma Membrane, Golgi, ERNeutral (7.4)Inflammatory cytokines, Oxidative stress, Mg2+Signal-responsive ceramide generation

Table 1. Summary of Key Enzymes in C16:0-SM Regulation.

Part 3: Methodologies for Studying C16:0-SM Regulation

Investigating the enzymatic control of C16:0-SM requires robust methods for both quantifying the lipid itself and measuring the activity of the regulatory enzymes.

Workflow for Lipid Quantification

The gold standard for accurate quantification of specific lipid species like C16:0-SM is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

LCMS_Workflow start Cell Culture or Tissue Sample extraction Lipid Extraction (e.g., Bligh-Dyer method) start->extraction drying Dry Down Under N2 extraction->drying reconstitution Reconstitute in LC Mobile Phase drying->reconstitution injection Inject into LC-MS/MS System reconstitution->injection lc_separation Liquid Chromatography (Reverse-Phase Separation) injection->lc_separation ms_detection Tandem Mass Spectrometry (MRM/SRM for C16:0-SM) lc_separation->ms_detection quantification Data Analysis & Quantification (vs. Internal Standard) ms_detection->quantification

Figure 2. Experimental workflow for C16:0-SM quantification by LC-MS/MS.

Protocol 1: Quantification of C16:0-SM by LC-MS/MS

Causality: This protocol uses a modified Bligh-Dyer extraction, a robust method for separating lipids from aqueous and solid cellular components. An internal standard (a non-endogenous SM species, e.g., C17:0-SM) is critical for accurate quantification, as it co-extracts with the analyte and corrects for sample loss during preparation and variability in instrument response.

  • Sample Preparation:

    • Harvest cultured cells (e.g., 1x10^6 cells) by scraping into phosphate-buffered saline (PBS). Centrifuge and discard the supernatant.

    • For tissue, homogenize a known weight (e.g., 10-20 mg) in PBS.

  • Internal Standard Spiking:

    • To the cell pellet or tissue homogenate, add a known amount of C17:0-SM internal standard.

  • Lipid Extraction (Bligh-Dyer):

    • Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol to the sample. Vortex vigorously for 2 minutes.

    • Add 1.25 volumes of chloroform. Vortex for 1 minute.

    • Add 1.25 volumes of water. Vortex for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass syringe.

  • Sample Processing:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid film in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 90:10 methanol:water with 10 mM ammonium formate).

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution to separate the lipid species.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Monitor the specific precursor-to-product ion transition for C16:0-SM (e.g., m/z 703.6 → 184.1) and the internal standard.

  • Quantification:

    • Calculate the peak area ratio of the analyte (C16:0-SM) to the internal standard.

    • Determine the concentration of C16:0-SM in the original sample by comparing this ratio to a standard curve generated with known amounts of C16:0-SM.

Enzyme Activity Assays

Measuring the activity of SMS and SMase enzymes directly provides functional insight into the regulation of C16:0-SM levels.

Protocol 2: In Vitro Neutral Sphingomyelinase (nSMase) Activity Assay

Causality: This assay measures the enzymatic activity by providing an exogenous, labeled substrate (e.g., fluorescent NBD-C6-SM) to a cell lysate. The production of the fluorescent product (NBD-C6-Ceramide) is monitored over time. The inclusion of a known nSMase inhibitor serves as a crucial negative control to validate that the measured activity is specific to nSMase.

  • Lysate Preparation:

    • Homogenize cells or tissue in a lysis buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 2 mM EDTA, 5 mM DTT, and protease inhibitors).

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, prepare the reaction mixture containing:

      • Assay buffer (20 mM HEPES, pH 7.4, 10 mM MgCl2).

      • Cell lysate (e.g., 20-50 µg of protein).

      • Fluorescent substrate (e.g., NBD-C6-Sphingomyelin, final concentration 50 µM).

    • Self-Validation Control: Prepare parallel reactions including a specific nSMase inhibitor (e.g., GW4869) to confirm enzyme specificity.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Detection:

    • Stop the reaction by adding 1.5 volumes of 2:1 (v/v) chloroform:methanol.

    • Separate the product (NBD-C6-Ceramide) from the substrate using thin-layer chromatography (TLC) or directly measure the fluorescence increase if using a continuous assay format with a suitable fluorescent probe.

    • For TLC, spot the organic phase on a silica plate and develop using a solvent system like chloroform:methanol:acetic acid (90:9:1).

    • Visualize the plate under UV light and quantify the spot intensity corresponding to NBD-C6-Ceramide.

  • Data Analysis:

    • Calculate the rate of product formation and normalize it to the amount of protein in the lysate to express the specific activity (e.g., in pmol/hr/mg protein).

Conclusion and Future Directions

The cellular concentration of N-Palmitoylsphingomyelin is tightly controlled by a sophisticated network of biosynthetic and catabolic enzymes. The specificity of ceramide synthases sets the stage by producing the C16:0-ceramide precursor, while the opposing actions of sphingomyelin synthases and sphingomyelinases dynamically regulate the final C16:0-SM pool in distinct subcellular compartments. Understanding the regulation of these enzymes is critical, as their dysregulation is implicated in numerous pathologies, from neurodegenerative disorders to cancer and cardiovascular disease.[1][6][24] Future research, aided by the advanced methodologies described herein, will continue to unravel the complex interplay of these pathways, paving the way for novel therapeutic strategies that target specific nodes of sphingolipid metabolism.

References

  • Tafesse, F. G., Huitema, K., Hermansson, M., van der Poel, S., van den Dikkenberg, J., Holthuis, J. C., & van Meer, G. (2007). Both sphingomyelin synthases SMS1 and SMS2 are required for sphingomyelin homeostasis and growth in human HeLa cells. Journal of Biological Chemistry, 282(24), 17537–17547. [Link]

  • Jenkins, R. W., Canals, D., & Hannun, Y. A. (2009). Roles and Regulation of Secretory and Lysosomal Acid Sphingomyelinase. Cellular Physiology and Biochemistry, 24(1-2), 1-14. [Link]

  • Goni, F. M., & Alonso, A. (2000). Acid and neutral sphingomyelinases: roles and mechanisms of regulation. Biochemistry and Cell Biology, 78(5), 547-555. [Link]

  • Goni, F. M., & Alonso, A. (2000). Acid and neutral sphingomyelinases: roles and mechanisms of regulation. PubMed, 11084200. [Link]

  • Ye, D., Zhang, Y., & Jiang, X. C. (2010). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(2), 162-168. [Link]

  • Jenkins, R. W., Canals, D., & Hannun, Y. A. (2009). Roles and regulation of secretory and lysosomal acid sphingomyelinase. PubMed, 19506385. [Link]

  • Perrotta, C., Bizzozero, L., Cazzolli, R., & Clementi, E. (2008). Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology. British Journal of Pharmacology, 153(S1), S178-S188. [Link]

  • Jiang, X. C., & Hu, W. (2015). Sphingomyelin synthase family and phospholipase Cs. Advances in Experimental Medicine and Biology, 845, 1-12. [Link]

  • Wikipedia contributors. (2023, December 1). Acid sphingomyelinase. In Wikipedia, The Free Encyclopedia. [Link]

  • Tani, M., & Hannun, Y. A. (2007). Sphingomyelin synthase SMS2 displays dual activity as ceramide phosphoethanolamine synthase. FEBS Letters, 581(7), 1323-1328. [Link]

  • Fan, Y., Hojjati, M. R., & Jiang, X. C. (2009). The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 29(11), 1835-1841. [Link]

  • Wikipedia contributors. (2023, November 29). Sphingomyelin phosphodiesterase. In Wikipedia, The Free Encyclopedia. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Multifaceted Role of N-Palmitoyl-D-sphingomyelin in Modern Medicine. Pharma Focus Asia. [Link]

  • Levy, M., & Futerman, A. H. (2010). Mammalian Ceramide Synthases. IUBMB Life, 62(5), 347-356. [Link]

  • Laviad, E. L., Albee, L., Pankova-Kholmyansky, I., Epstein, S., Park, H., Merrill, A. H., Jr, & Futerman, A. H. (2008). Characterization of ceramide synthase 2: Tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. Weizmann Institute of Science Research Portal. [Link]

  • Wikipedia contributors. (2023, December 1). Sphingomyelin. In Wikipedia, The Free Encyclopedia. [Link]

  • Goni, F. M., & Alonso, A. (2000). Acid and neutral sphingomyelinases. Biochemistry and Cell Biology, 78(5), 547-555. [Link]

  • Sassa, T., Suto, K., Okayasu, Y., & Kihara, A. (2018). Eleven residues determine the acyl chain specificity of ceramide synthases. Journal of Lipid Research, 59(4), 698-711. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Palmitoylsphingomyelin. In PubChem Compound Database. [Link]

  • Merrill, A. H., Jr, & Jones, D. D. (1990). An update of the enzymology and regulation of sphingomyelin metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1044(1), 1-12. [Link]

  • Glogger, M., Estévez-Paredes, V., Bali, M., Gohlke, H., & Geyer, M. (2022). Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy. Biophysical Journal, 121(1), 101-112. [Link]

  • Laviad, E. L., Albee, L., Pankova-Kholmyansky, I., Epstein, S., Park, H., Merrill, A. H., Jr, & Futerman, A. H. (2008). Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate. PubMed, 18156191. [Link]

  • Pouwels, S. D., Zandvoort, A., van der Toorn, M., van der Veen, H., Wielders, S. J. H., ten Hacken, N. H. T., ... & van Oosterhout, A. J. M. (2016). Neutral sphingomyelinase-2, acid sphingomyelinase, and ceramide levels in COPD patients compared to controls. European Respiratory Journal, 48(4), 1021-1031. [Link]

  • Taylor & Francis Group. (n.d.). Ceramide synthase – Knowledge and References. Taylor & Francis Online. [Link]

  • Clarke, C. J., & Hannun, Y. A. (2023). Neutral Sphingomyelinase 2: a promising drug target for CNS disease. Journal of Neurochemistry, 166(4), 606-621. [Link]

  • Gaidarov, I. O., & Pshezhetsky, A. V. (2004). Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. Methods in Enzymology, 387, 459-470. [Link]

  • Sakane, F., & Murakami, C. (2021). Multiple activities of sphingomyelin synthase 2 generate saturated fatty acid. Journal of Biological Chemistry, 297(4), 101149. [Link]

  • Wu, J., & Jiang, X. C. (2015). Sphingomyelin synthases 1 and 2 exhibit phosphatidylcholine phospholipase C activity. Journal of Biological Chemistry, 290(13), 8343-8351. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of N-Palmitoylsphingomyelin (C16:0-SM) in Biological Matrices

Introduction N-Palmitoylsphingomyelin (C16:0-SM), a prominent species within the sphingomyelin class, is a critical component of cellular membranes, particularly enriched in the myelin sheath that insulates nerve fibers....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Palmitoylsphingomyelin (C16:0-SM), a prominent species within the sphingomyelin class, is a critical component of cellular membranes, particularly enriched in the myelin sheath that insulates nerve fibers.[1] Beyond its structural role, C16:0-SM is implicated in vital cellular signaling pathways that govern cell proliferation, differentiation, and apoptosis.[1] Given its physiological and pathological significance, the accurate and precise quantification of C16:0-SM in diverse biological samples is paramount for advancing research in neuroscience, metabolic diseases, and drug development. This application note provides a comprehensive, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the reliable quantification of N-Palmitoylsphingomyelin.

The inherent complexity of lipidomes, with a vast array of structurally similar and isobaric species, presents a significant analytical challenge. LC-MS/MS has emerged as the gold standard for lipid analysis due to its exceptional sensitivity, selectivity, and specificity.[2][3] This protocol is designed to guide researchers, scientists, and drug development professionals through a validated workflow, from sample preparation to data acquisition and analysis, ensuring data integrity and reproducibility.

Core Principles of the Method

This method leverages the power of reversed-phase liquid chromatography to separate N-Palmitoylsphingomyelin from other lipid species based on its hydrophobicity. Subsequent detection by tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode allows for highly selective and sensitive quantification. The use of a stable isotope-labeled internal standard is a cornerstone of this protocol, correcting for variability in sample extraction and instrument response, thereby ensuring analytical accuracy.[4][5]

Materials and Reagents

Chemicals and Solvents
  • Methanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • N-Palmitoylsphingomyelin (C16:0-SM) standard (>99% purity)

  • N-Palmitoyl-d3-sphingomyelin (C16:0-d3-SM) or other suitable stable isotope-labeled internal standard (IS)

Equipment and Consumables
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials with inserts

  • Syringe filters (0.22 µm, PTFE)

Experimental Workflow

The overall experimental workflow is a multi-step process designed to ensure the accurate and reproducible quantification of N-Palmitoylsphingomyelin.

LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard (C16:0-d3-SM) Sample->Spike Accurate Quantification Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution Injection Inject Sample Reconstitution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of N-Palmitoylsphingomyelin Calibration->Quantification

Sources

Application

Preparation of N-Palmitoylsphingomyelin-containing liposomes for drug delivery

Application Note & Protocol Topic: High-Stability Drug Delivery Platforms: Preparation of N-Palmitoylsphingomyelin-Containing Liposomes Abstract The pursuit of stable and effective drug delivery systems is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Stability Drug Delivery Platforms: Preparation of N-Palmitoylsphingomyelin-Containing Liposomes

Abstract

The pursuit of stable and effective drug delivery systems is a cornerstone of modern pharmaceutics. Liposomes composed of sphingomyelin and cholesterol have demonstrated superior stability and drug retention properties compared to many conventional phosphatidylcholine-based formulations.[1][2] This guide provides a comprehensive, field-proven protocol for the preparation of unilamellar liposomes using N-Palmitoylsphingomyelin (C16:0 SM), a synthetic sphingomyelin with a defined acyl chain length, ensuring high batch-to-batch reproducibility. We will detail the thin-film hydration method followed by extrusion, a robust and widely adopted technique for generating liposomes with a controlled size distribution.[3][4][5] This document explains the scientific rationale behind each step, offers detailed experimental procedures, and provides guidelines for the critical characterization of the final formulation.

The Scientific Imperative for Sphingomyelin in Liposomal Formulations

While many phospholipids can form bilayers, the choice of lipid is paramount to the liposome's ultimate performance in vivo. N-Palmitoylsphingomyelin is not merely a structural component; its unique molecular properties impart critical advantages to a drug delivery vehicle.

  • Inherent Rigidity and Low Permeability: Unlike phospholipids with unsaturated acyl chains, the fully saturated 16-carbon palmitoyl chain of C16:0 SM allows for tight packing within the lipid bilayer.[6] Furthermore, the amide linkage and hydroxyl group in the sphingosine backbone can participate in extensive intermolecular hydrogen bonding.[1] This network of interactions creates a more ordered, rigid, and less permeable membrane, significantly reducing the premature leakage of encapsulated drugs.

  • High Phase Transition Temperature (Tm): N-Palmitoylsphingomyelin has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[7][8] When combined with cholesterol, the resulting bilayer remains in a stable, ordered state at physiological temperature (37°C), further enhancing drug retention and stability in circulation.[6]

  • Enhanced Stability in Biological Milieu: Liposomes formulated with sphingomyelin and cholesterol exhibit remarkable stability in plasma and are resistant to destabilizing proteins.[1][9][10] This is crucial for intravenous drug delivery, as it prolongs circulation time and allows for greater accumulation at target sites, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[11]

The inclusion of cholesterol is a mandatory design choice. It acts as a "fluidity buffer," inserting into the bilayer and disrupting the highly ordered gel phase below the Tm while increasing the order and stability of the liquid crystalline phase above it.[7][8] This modulation prevents the bilayer from becoming either too rigid or too leaky, creating an optimal membrane for drug retention. Molar ratios of SM to cholesterol, often around 55:45, have been shown to produce highly stable vesicles.[12][13][14]

Experimental Design: Workflow and Materials

The preparation of N-Palmitoylsphingomyelin liposomes is a multi-stage process that demands precision at each step to ensure a final product with the desired characteristics.

Workflow Overview

G cluster_prep Phase 1: Lipid Film Formation cluster_form Phase 2: Liposome Formation & Sizing cluster_char Phase 3: Characterization dissolve 1. Dissolve Lipids (C16:0 SM + Cholesterol) in Organic Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate Creates thin film dry 3. High-Vacuum Drying evaporate->dry Removes residual solvent hydrate 4. Hydration with Aqueous Buffer (T > Tm) dry->hydrate mlv Formation of MLVs hydrate->mlv Agitation extrude 5. Extrusion (Sequential Pore Sizes) mlv->extrude Size reduction luv Formation of LUVs extrude->luv dls Size & PDI (DLS) luv->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency zeta->ee tem Morphology (TEM) ee->tem

Caption: Workflow for N-Palmitoylsphingomyelin Liposome Preparation.

Materials & Equipment
CategoryItem
Lipids N-Palmitoylsphingomyelin (C16:0 SM), Cholesterol
Solvents Chloroform (HPLC Grade), Methanol (HPLC Grade)
Buffers HEPES-Buffered Saline (HBS, pH 7.4), Phosphate-Buffered Saline (PBS, pH 7.4)
Equipment Rotary Evaporator with Water Bath, Round-Bottom Flasks (50-100 mL), Bath Sonicator, Mini-Extruder Device (e.g., Avanti® Mini-Extruder), Gas-tight Syringes (1 mL), Polycarbonate Membranes (e.g., 0.2 µm, 0.1 µm), Heating Block for Extruder, Dynamic Light Scattering (DLS) Instrument, pH Meter, Analytical Balance

Detailed Step-by-Step Protocol

This protocol describes the preparation of a 10 mM total lipid formulation of C16:0 SM/Cholesterol (55:45 molar ratio) liposomes.

Phase 1: Preparation of the Dry Lipid Film

Causality: The goal of this phase is to create a high-surface-area, homogenous mixture of the lipids, free from any organic solvent, which is critical for efficient and uniform hydration.

  • Lipid Calculation & Weighing:

    • For a 1 mL final volume at 10 mM total lipid:

      • C16:0 SM (MW: 703.0 g/mol ): 10 µmol * 0.55 = 5.5 µmol -> 3.87 mg

      • Cholesterol (MW: 386.7 g/mol ): 10 µmol * 0.45 = 4.5 µmol -> 1.74 mg

    • Accurately weigh the lipids and transfer them to a 50 mL round-bottom flask.

  • Lipid Dissolution:

    • Add 2-3 mL of a chloroform:methanol (2:1, v/v) mixture to the flask.

    • Gently swirl the flask until the lipids are completely dissolved, resulting in a clear solution.

  • Film Formation:

    • Attach the flask to a rotary evaporator.

    • Set the water bath temperature to 45-50°C (above the Tm of C16:0 SM).

    • Begin rotation (approx. 150 rpm) and gradually apply a vacuum. The solvent will evaporate, depositing a thin, even, and nearly invisible lipid film on the inner surface of the flask.[3][4]

    • Expert Insight: A slow, controlled evaporation process is key to forming a uniform film. If the solvent boils too rapidly, lipid may be deposited unevenly, leading to poor hydration.

  • Residual Solvent Removal:

    • Once the film appears dry, place the flask on a high-vacuum manifold for at least 2 hours (overnight is recommended) to ensure complete removal of any residual organic solvent. This step is non-negotiable for creating stable, biocompatible liposomes.

Phase 2: Hydration and Liposome Sizing

Causality: Hydration of the lipid film above the lipid's Tm allows the bilayers to form correctly into multilamellar vesicles (MLVs). Subsequent extrusion provides the mechanical force necessary to rupture and re-form these MLVs into unilamellar vesicles (LUVs) of a defined size.[15][16]

  • Hydration of Lipid Film:

    • Pre-warm your chosen aqueous hydration buffer (e.g., 1 mL of HBS, pH 7.4) to ~50-60°C.

    • Add the warm buffer to the round-bottom flask containing the dry lipid film. If passive drug encapsulation is desired, the hydrophilic drug should be dissolved in this buffer.[17]

    • Immediately begin agitating the flask by hand-swirling or vortexing. The hydration must be conducted with the buffer and flask maintained above the Tm of the lipid (~41°C).[18]

    • Continue agitation for 30-60 minutes. The lipid film will peel off the glass and disperse, forming a milky-white suspension of MLVs.

  • Extrusion for Size Homogenization:

    • Set the heating block of the extruder to 50-60°C.

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[14] Using two membranes improves sizing efficiency.

    • Expert Insight: To prevent membrane clogging, it is advisable to first pass the MLV suspension through a larger pore size membrane (e.g., 400 nm or 200 nm) before proceeding to the final 100 nm membrane.[19]

    • Draw the MLV suspension into one of the gas-tight syringes. Place it into one side of the pre-heated extruder. Place an empty syringe on the opposing side.

    • Allow the apparatus to equilibrate with the heating block for 5-10 minutes.[20]

    • Gently and steadily push the plunger of the filled syringe, forcing the lipid suspension through the membranes into the empty syringe. This constitutes one "pass."

    • Repeat this process for a total of 11 to 15 passes.[20] The suspension should become progressively more translucent.

    • The final pass should collect the liposome solution in the clean syringe. The resulting product is a suspension of LUVs.

Drug Loading Strategies

The method of drug encapsulation depends entirely on the physicochemical properties of the therapeutic agent.

Loading MethodPrincipleSuitable For
Passive Loading The drug is dissolved in the aqueous buffer used for lipid film hydration. It is entrapped within the aqueous core as the liposomes form.Hydrophilic, non-ionizable small molecules and biologics.
Active Loading An ion or pH gradient is established across the liposomal membrane after vesicle formation. This gradient acts as a driving force to pull ionizable drugs into the liposome core, where they precipitate and are trapped.Amphipathic weak acids or bases (e.g., doxorubicin, vincristine, irinotecan).[11][14][21][22]

Active loading methods, such as the ammonium sulfate gradient technique, are generally preferred as they achieve much higher encapsulation efficiencies (>90%) compared to passive loading.[14]

Essential Quality Control: Characterization

Thorough characterization is essential to ensure the formulation meets the required specifications for preclinical or clinical use.

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Purpose: DLS measures the average hydrodynamic diameter of the liposomes and the PDI, which is a measure of the width of the size distribution.

    • Acceptance Criteria: For systemic drug delivery, a target size of 80-120 nm is common. A PDI value < 0.1 indicates a monodisperse and homogenous population.[23]

  • Encapsulation Efficiency (EE%):

    • Method: Separation of free drug from liposomes (e.g., using size exclusion chromatography or dialysis), followed by quantification of the encapsulated drug (e.g., via UV-Vis spectroscopy or HPLC).

    • Calculation: EE% = (Amount of Encapsulated Drug / Total Initial Drug Amount) x 100

    • Acceptance Criteria: Highly dependent on the drug and loading method. Active loading should yield EE% > 90%.

  • Visual Confirmation:

    • Method: Cryo-Transmission Electron Microscopy (Cryo-TEM).

    • Purpose: Provides direct visualization of liposome morphology, confirming their spherical shape and lamellarity (unilamellar structure).[11][21]

Typical Formulation Characteristics
ParameterTarget Value
Lipid Composition N-Palmitoylsphingomyelin:Cholesterol (55:45 mol/mol)
Mean Diameter (Z-average) 90 - 110 nm
Polydispersity Index (PDI) < 0.1
Drug Loading (Active) > 90% Encapsulation Efficiency

Visualization of the Final Product

G cluster_liposome N-Palmitoylsphingomyelin Liposome center Aqueous Core + Hydrophilic Drug l1 SM l2 SM l3 SM l4 SM label_bilayer Lipid Bilayer (SM + Cholesterol) l4->label_bilayer l5 SM l6 SM l7 SM l8 SM l9 SM l10 SM l11 SM l12 SM c1 Chol c2 Chol c3 Chol c4 Chol c5 Chol c6 Chol c7 Chol c8 Chol

Caption: Structure of a drug-encapsulated SM/Cholesterol liposome.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the laboratory-scale production of N-Palmitoylsphingomyelin-containing liposomes. The inherent properties of sphingomyelin, particularly when combined with cholesterol, yield vesicles with superior stability and drug retention characteristics, making them exceptional candidates for advanced drug delivery applications. Adherence to the critical parameters described herein—especially temperature control relative to the lipid Tm and thorough characterization—will ensure the production of high-quality liposomal formulations suitable for further preclinical development.

References

  • Evaluation of Extrusion Technique for Nanosizing Liposomes. (2016). PMC - NIH. [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2017). PubMed. [Link]

  • Reduction of Liposome Size and Preparation of Unilamellar Vesicles by Extrusion Techniques. (1993). CRC Press. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]

  • Nano sizing liposomes by extrusion technique and its application. International Journal of Research Trends and Innovation. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025). Genie Enterprise. [Link]

  • Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin. (2007). ScienceDirect. [Link]

  • Characterization of the drug retention and pharmacokinetic properties of liposomal nanoparticles containing dihydrosphingomyelin. (2007). PubMed. [Link]

  • N-Palmitoyl Sphingomyelin Bilayers: Structure and Interactions with Cholesterol and Dipalmitoylphosphatidylcholine. (1996). ACS Publications. [Link]

  • Liposome Extrusion. Sterlitech. [Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2024). PLOS One. [Link]

  • Mini-Extruder Extrusion Technique. Avanti Polar Lipids. [Link]

  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. (2023). Protocols.io. [Link]

  • Optimization and Characterization of a Sphingomyelin/Cholesterol Liposome Formulation of Vinorelbine with Promising Antitumor Activity. (2005). NanoMedicines Research Group. [Link]

  • Sphingomyelin Liposomes Containing Porphyrin-phospholipid for Irinotecan Chemophototherapy. (2016). Theranostics. [Link]

  • Sphingomyelin Liposomes Containing Porphyrin-phospholipid for Irinotecan Chemophototherapy. (2016). PMC - NIH. [Link]

  • Sphingomyelin Liposomes Containing Soluble Leishmania major antigens Induced Strong Th2 Immune Response in BALB/c Mice. (2013). NIH. [Link]

  • Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. (2004). Taylor & Francis. [Link]

  • Production of Liposome from Sphingomyelin by Ultrasonic Device under Supercritical Carbon Dioxide. (2017). Asian Online Journals. [Link]

  • N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine. (1996). PubMed. [Link]

  • Sphingomyelin-based liposomes with different cholesterol contents and polydopamine coating as a controlled delivery system. (2021). Yonsei University. [Link]

  • Sphingomyelin-based liposomes with different cholesterol contents and polydopamine coating as a controlled delivery system. (2021). ResearchGate. [Link]

  • Sphingomyelin Liposomes Containing Porphyrin-phospholipid for Irinotecan Chemophototherapy. (2016). PubMed. [Link]

  • N-Palmitoylsphingomyelin. PubChem - NIH. [Link]

  • Liposomal Sphingomyelin Influences the Cellular Lipid Profile of Human Lymphoblastic Leukemia Cells without Effect on P-Glycoprotein Activity. (2013). ACS Publications. [Link]

  • Sphingomyelin-cholesterol liposomes significantly enhance the pharmacokinetic and therapeutic properties of vincristine in murine and human tumour models. (1998). PubMed. [Link]

  • N-Palmitoyl-D-Sphingomyelin. Natural Micron Pharm Tech. [Link]

  • Sphingomyelin. Wikipedia. [Link]

  • Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. (2022). PMC - PubMed Central. [Link]

  • Sphingomyelin in High-Density Lipoproteins: Structural Role and Biological Function. (2018). MDPI. [Link]

  • LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. International Journal of Pharmaceutical Studies and Research. [Link]

Sources

Method

Visualizing N-Palmitoylsphingomyelin in Live Cells: A Guide to Fluorescent Labeling Techniques

Introduction: The Significance of Visualizing N-Palmitoylsphingomyelin N-Palmitoylsphingomyelin, a subtype of sphingomyelin where the fatty acid amide-linked to the sphingosine backbone is palmitic acid, is a ubiquitous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Visualizing N-Palmitoylsphingomyelin

N-Palmitoylsphingomyelin, a subtype of sphingomyelin where the fatty acid amide-linked to the sphingosine backbone is palmitic acid, is a ubiquitous and essential component of mammalian cell membranes.[1][2] Beyond its structural role, it is a key player in the formation of lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction and protein trafficking.[1][3] The metabolism of sphingomyelin itself generates bioactive molecules like ceramide, which are critical in cellular processes such as apoptosis and inflammation.[1][4][5][6] Given its central role in cellular function and disease, the ability to visualize and track N-Palmitoylsphingomyelin in living cells is paramount for researchers in cell biology, neuroscience, and drug development.

This comprehensive guide provides an in-depth overview of the principles and protocols for fluorescently labeling N-Palmitoylsphingomyelin in live cells. We will explore various labeling strategies, from the use of fluorescently tagged lipid analogs to protein-based probes, offering detailed, step-by-step protocols and the scientific rationale behind experimental choices.

Choosing Your Fluorescent Probe: A Comparative Analysis

The selection of an appropriate fluorescent probe is critical for the successful visualization of N-Palmitoylsphingomyelin. The ideal probe should faithfully mimic the behavior of the endogenous lipid without significantly perturbing cellular processes. Here, we compare the most commonly used classes of fluorescent probes.

Fluorescently Labeled Sphingomyelin Analogs: NBD-SM and BODIPY-SM

Fluorescent analogs of sphingomyelin, such as those labeled with Nitrobenzoxadiazole (NBD) or Boron-dipyrromethene (BODIPY), are widely used due to their commercial availability and ease of use.[7][8][9] These probes are typically introduced to cells exogenously and are incorporated into cellular membranes, allowing for the tracking of their trafficking and localization.[7][8][10]

  • NBD-Sphingomyelin (NBD-SM): This probe has been a workhorse in the field for many years.[7][9] The NBD fluorophore is relatively small and its spectral properties are sensitive to the local environment, which can provide some information about the lipid's surroundings.[4] However, NBD-SM is prone to photobleaching and its hydrophilic nature may influence its precise localization within the membrane bilayer.[8]

  • BODIPY-Sphingomyelin (BODIPY-SM): BODIPY-based probes generally offer superior photostability and higher fluorescence quantum yields compared to NBD probes.[8] A unique feature of some BODIPY fluorophores is their concentration-dependent shift in fluorescence emission, which can be used to qualitatively assess lipid accumulation in organelles like the Golgi apparatus.[8][11]

FeatureNBD-SphingomyelinBODIPY-Sphingomyelin
Fluorophore NitrobenzoxadiazoleBoron-dipyrromethene
Photostability ModerateHigh
Quantum Yield ModerateHigh
Environmental Sensitivity YesLess so than NBD
Concentration-Dependent Shift NoYes (in some variants)
Common Acyl Chains C6, C12C5, C12
Protein-Based Probes: Harnessing Natural Binding Partners

An alternative to synthetic lipid analogs is the use of fluorescently tagged proteins that specifically bind to sphingomyelin.[12][13] This approach allows for the visualization of endogenous sphingomyelin pools without the introduction of artificial lipids.

  • Equinatoxin II (EqtII): This protein, derived from a sea anemone, binds specifically to sphingomyelin.[12][13] When fused to a fluorescent protein like GFP or mCherry, it can be used to track the trafficking of sphingomyelin-enriched vesicles from the Golgi apparatus to the plasma membrane.[12] A non-toxic, monomeric version of EqtII has been developed for live-cell imaging applications.[14]

  • Lysenin: Another sphingomyelin-binding protein, lysenin, has also been utilized for visualizing sphingomyelin distribution.[13][14]

The primary advantage of protein-based probes is their ability to report on the localization of endogenous sphingomyelin. However, their size can potentially lead to steric hindrance, and overexpression may lead to artifacts.

Experimental Protocols

Protocol 1: Live-Cell Labeling with NBD-Sphingomyelin

This protocol outlines the steps for labeling live adherent mammalian cells with C6- or C12-NBD-Sphingomyelin.

Materials:

  • C6-NBD-Sphingomyelin or C12-NBD-Sphingomyelin (stock solution in chloroform or ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)

  • Live-cell imaging buffer

  • Adherent cells cultured on glass-bottom dishes or coverslips

Workflow:

cluster_prep Probe Preparation cluster_cell Cell Handling cluster_imaging Imaging prep1 Prepare NBD-SM stock solution (1 mM) prep2 Evaporate solvent under nitrogen prep1->prep2 prep3 Resuspend in BSA solution (1:1 molar ratio) prep2->prep3 cell3 Incubate with NBD-SM-BSA complex (2-10 µM, 15-30 min, 37°C) prep3->cell3 Add to cells cell1 Seed cells on glass-bottom dish cell2 Wash cells with serum-free medium cell1->cell2 cell2->cell3 img1 Wash cells to remove unbound probe cell3->img1 Proceed to imaging img2 Add live-cell imaging buffer img1->img2 img3 Image with fluorescence microscope (NBD filter set) img2->img3

Caption: Workflow for live-cell labeling with NBD-Sphingomyelin.

Step-by-Step Procedure:

  • Preparation of NBD-SM-BSA Complex: a. Prepare a 1 mM stock solution of NBD-Sphingomyelin in chloroform or ethanol. b. In a glass tube, evaporate the desired amount of the stock solution to dryness under a stream of nitrogen gas. c. Prepare a solution of fatty acid-free BSA in serum-free medium or HBSS. d. Resuspend the dried NBD-SM in the BSA solution to a final concentration of 2-10 µM, ensuring a 1:1 molar ratio of NBD-SM to BSA.[7] Vortex to ensure complete complex formation.

  • Cell Labeling: a. Grow cells to 50-80% confluency on a glass-bottom dish. b. On the day of the experiment, wash the cells once with pre-warmed serum-free medium.[7] c. Add the NBD-SM-BSA complex solution to the cells and incubate for 15-30 minutes at 37°C.[7] The optimal concentration and incubation time should be determined empirically for each cell type.

  • Imaging: a. After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound probe. b. Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (Excitation/Emission: ~466/536 nm).[9]

Protocol 2: Live-Cell Labeling with BODIPY-Sphingomyelin

This protocol details the labeling of live cells with BODIPY-FL-C12-Sphingomyelin.

Materials:

  • BODIPY-FL-C12-Sphingomyelin (stock solution in ethanol or chloroform:methanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or HBSS

  • Live-cell imaging buffer

  • Adherent cells cultured on glass-bottom dishes or coverslips

Workflow:

cluster_prep Probe Preparation cluster_cell Cell Handling cluster_imaging Imaging prep1 Prepare BODIPY-SM stock solution (1 mM) prep2 Evaporate solvent under nitrogen prep1->prep2 prep3 Resuspend in BSA solution (1:1 molar ratio) prep2->prep3 cell3 Incubate with BODIPY-SM-BSA complex (2-5 µM, 30 min, 4°C) prep3->cell3 Add to cells cell1 Seed cells on glass-bottom dish cell2 Wash cells with serum-free medium cell1->cell2 cell2->cell3 cell4 Chase at 37°C (15-60 min) cell3->cell4 img1 Wash cells to remove unbound probe cell4->img1 Proceed to imaging img2 Add live-cell imaging buffer img1->img2 img3 Image with fluorescence microscope (BODIPY filter set) img2->img3 cluster_transfection Transfection cluster_imaging Imaging trans1 Seed cells on glass-bottom dish trans2 Transfect cells with EqtII-FP plasmid trans1->trans2 trans3 Incubate for 24-48 hours for protein expression trans2->trans3 img1 Replace medium with live-cell imaging buffer trans3->img1 Proceed to imaging img2 Image with fluorescence microscope (FP filter set) img1->img2

Sources

Application

Application Note &amp; Protocol: High-Fidelity Extraction of N-Palmitoylsphingomyelin from Brain Tissue

An authoritative guide to the extraction of N-Palmitoylsphingomyelin from brain tissue samples for researchers, scientists, and drug development professionals. Introduction: The Challenge of Brain Sphingolipidomics N-Pal...

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the extraction of N-Palmitoylsphingomyelin from brain tissue samples for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Brain Sphingolipidomics

N-Palmitoylsphingomyelin (d18:1/16:0), a prominent member of the sphingomyelin (SM) class, is a critical component of neuronal cell membranes, particularly enriched in the myelin sheath that insulates axons. Its precise quantification is fundamental to neuroscience and drug development, as aberrant SM metabolism is implicated in neurodegenerative diseases like Alzheimer's and Niemann-Pick disease. However, the brain's exceptionally high lipid content and complexity present significant analytical challenges.

This document provides a comprehensive guide to the principles and practices of extracting N-Palmitoylsphingomyelin from brain tissue. We will move beyond simple step-by-step instructions to explain the critical rationale behind each part of the process, ensuring a robust and reproducible workflow.

The Core Principle: Liquid-Liquid Extraction for Lipid Isolation

The foundational method for isolating lipids from biological samples is liquid-liquid extraction (LLE). This technique exploits the differential solubility of molecules in immiscible solvents. For brain tissue, the goal is to use a solvent system that can penetrate the complex tissue matrix, solubilize lipids, and then separate them from non-lipid components like proteins, sugars, and nucleic acids.

The most established methods for this are based on a ternary solvent system of chloroform, methanol, and water.

  • Methanol's Role (Polar): Initially, methanol is used to denature proteins and disrupt the hydrogen bonds between lipids and proteins within the cell membrane, effectively liberating the lipids.

  • Chloroform's Role (Non-Polar): Chloroform acts as the primary solvent for the solubilization of lipids, including the amphipathic N-Palmitoylsphingomyelin.

  • Water's Role (Polar): The addition of water or an aqueous buffer induces a phase separation, creating a biphasic system. The upper, aqueous phase sequesters polar, non-lipid molecules, while the lower, organic phase (chloroform) contains the lipids.

The overall workflow for this process is visualized below.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Isolation & Downstream Processing A Brain Tissue Sample (Flash-frozen) B Weigh Frozen Tissue A->B C Homogenization (in Methanol) B->C D Add Chloroform (Monophasic System) C->D E Add Water/Saline (Induce Phase Separation) D->E F Vortex & Centrifuge E->F G Collect Lower Organic Phase (Contains Lipids) F->G H Dry Lipid Extract (Under Nitrogen Stream) G->H I Reconstitute in appropriate solvent for LC-MS/MS Analysis H->I cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Workflow for brain tissue lipid extraction.

Recommended Protocols: Folch vs. Bligh & Dyer

Two seminal methods dominate the field of lipid extraction: the Folch method and the Bligh & Dyer method. While both rely on the chloroform/methanol/water system, they differ in their solvent ratios and procedural nuances. The choice between them often depends on the sample size and water content.

ParameterFolch MethodBligh & Dyer MethodRationale & Expert Insight
Initial Solvent Ratio Chloroform:Methanol (2:1, v/v)Chloroform:Methanol (1:2, v/v)The Bligh & Dyer method is often preferred for samples with high water content, like fresh tissue, as the initial higher proportion of methanol aids in creating a single phase with the endogenous water.
Final Solvent Ratio Chloroform:Methanol:Water (8:4:3, v/v/v)Chloroform:Methanol:Water (2:2:1.8, v/v/v)The final ratios are critical for achieving a clean separation. The Folch method's higher chloroform content is excellent for maximizing lipid recovery from lipid-rich tissues like the brain.
Sample-to-Solvent Volume 20-fold excess of solvent to tissue (e.g., 20 mL for 1 g tissue)Lower solvent volume, adjusted based on sample water content.The large solvent volume in the Folch method minimizes the impact of endogenous water and ensures complete extraction, making it highly robust for brain tissue.
Protocol 3.1: Modified Folch Method for Brain Tissue

This protocol is optimized for high lipid recovery from brain tissue samples (e.g., 50-100 mg).

Materials:

  • Brain tissue, flash-frozen in liquid nitrogen and stored at -80°C.

  • Glass homogenizer (Dounce or Potter-Elvehjem).

  • Chloroform (HPLC Grade).

  • Methanol (HPLC Grade).

  • 0.9% NaCl (Saline) solution.

  • Glass centrifuge tubes with PTFE-lined caps.

  • Nitrogen gas evaporator.

Procedure:

  • Preparation: Pre-chill all glassware and solvents on ice. This is critical to minimize the activity of endogenous lipases that can degrade sphingomyelin.

  • Homogenization:

    • Weigh approximately 50 mg of frozen brain tissue directly into a pre-chilled glass homogenizer. Do not allow the tissue to thaw.

    • Add 1 mL of ice-cold Methanol.

    • Homogenize thoroughly on ice until no visible tissue fragments remain. The methanol will denature proteins and begin the extraction process.

  • Lipid Solubilization:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 2 mL of ice-cold Chloroform. The ratio is now Chloroform:Methanol (2:1).

    • Vortex vigorously for 2 minutes at 4°C. The solution should be a single phase (monophasic), indicating that the solvents and tissue water are fully mixed.

  • Phase Separation:

    • Add 0.6 mL of 0.9% NaCl solution. The addition of the aqueous salt solution is what forces the separation into two distinct phases.

    • Vortex for another 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C. This will produce a sharp interface between the two layers.

  • Lipid Collection:

    • Three layers will be visible:

      • Upper Aqueous Layer: Contains polar metabolites.

      • Interphase: A disc of precipitated protein.

      • Lower Organic Layer: Contains the lipids, including N-Palmitoylsphingomyelin.

    • Carefully aspirate the upper aqueous layer and discard.

    • Using a glass Pasteur pipette, pierce the protein disk and collect the lower chloroform layer, being careful not to disturb the interphase. Transfer to a new glass tube.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen gas. Avoid overheating, as this can oxidize lipids.

    • The resulting lipid film can be stored at -80°C or immediately reconstituted in an appropriate solvent (e.g., Methanol or Acetonitrile) for downstream analysis such as LC-MS/MS.

G cluster_phases Centrifugation Result Upper Upper Phase (Methanol/Water) Polar Metabolites Interphase Interphase Precipitated Protein Lower Lower Phase (TARGET) (Chloroform) N-Palmitoylsphingomyelin & other lipids

Caption: Phase separation after centrifugation.

Trustworthiness and Validation: Ensuring Data Integrity

A protocol is only as good as its validation. To ensure the extraction is efficient and has not introduced artifacts, consider the following:

  • Internal Standards: The most robust method for quantification is the use of a stable isotope-labeled internal standard. For N-Palmitoylsphingomyelin (d18:1/16:0), an ideal internal standard would be N-Palmitoylsphingomyelin-d9 (d18:1/16:0-d9) or another deuterated SM. This standard should be added before homogenization to account for any sample loss throughout the entire workflow.

  • Qualitative Assessment: Before proceeding to costly mass spectrometry, a simple analysis by Thin-Layer Chromatography (TLC) can confirm the presence of major lipid classes, including sphingomyelin, providing a qualitative check on the extraction's success.

  • Process Blanks: Always include a "blank" sample (containing no tissue) that undergoes the entire extraction procedure. Analyzing this blank will identify any contamination from solvents, tubes, or the environment.

Conclusion

The successful extraction of N-Palmitoylsphingomyelin from brain tissue is a foundational step for accurate lipidomic analysis. The modified Folch method, with its high solvent-to-tissue ratio, provides a reliable and exhaustive extraction well-suited for the brain's lipid-rich environment. By understanding the chemical principles behind each step and incorporating rigorous quality control measures like the use of internal standards, researchers can generate high-fidelity data that is both reproducible and trustworthy, paving the way for new insights into the role of sphingolipids in neurological health and disease.

References

  • Title: Thematic review series: Sphingolipids. The role of sphingolipids in myelin stability and regeneration. Source: Journal of Lipid Research URL: [Link]

  • Title: Sphingolipid metabolism in Alzheimer's disease. Source: Neuro-Molecular Medicine URL: [Link]

  • Title: Niemann-Pick disease. Source: Nature Reviews Disease Primers URL: [Link]

  • Title: A simple method for the isolation and purification of total lipides from animal tissues. Source: Journal of Biological Chemistry URL: [Link]

  • Title: Lipid extraction by a chloroform-methanol mixture. Source: Canadian Journal of Medical Sciences URL: [Link]

  • Title: A rapid method of total lipid extraction and purification. Source: Canadian Journal of Biochemistry and Physiology URL: [Link]

Method

Application Note: High-Fidelity Sphingomyelinase Activity Assays Using N-Palmitoylsphingomyelin

Authored by: Gemini, Senior Application Scientist Introduction Sphingomyelinases (SMases) are a critical class of hydrolase enzymes that catalyze the breakdown of sphingomyelin into ceramide and phosphocholine.[1][2] Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

Sphingomyelinases (SMases) are a critical class of hydrolase enzymes that catalyze the breakdown of sphingomyelin into ceramide and phosphocholine.[1][2] This reaction is not merely a catabolic step; it is a key initiation point for potent signaling cascades. The product, ceramide, is a bioactive lipid second messenger that regulates a vast array of cellular processes, including apoptosis, cell proliferation, differentiation, and inflammation.[3][4][5] Consequently, dysregulated SMase activity is implicated in the pathophysiology of numerous human diseases, including cancer, atherosclerosis, diabetes, and neurodegenerative disorders like Niemann-Pick disease.[3][6][7][8]

Given their central role in cell fate and disease, the accurate measurement of SMase activity is paramount for both basic research and drug development. The choice of substrate is a critical determinant of assay specificity and physiological relevance. N-Palmitoylsphingomyelin (d18:1/16:0) is a naturally abundant sphingomyelin species in mammalian cells, making it a highly relevant substrate for these studies.[9][10][11] Its use ensures that the measured enzymatic activity closely reflects the enzyme's function in its native cellular context.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for using N-Palmitoylsphingomyelin as a substrate in both colorimetric and fluorometric sphingomyelinase activity assays.

The Science Behind the Assay: Principles and Mechanisms

The fundamental principle of the assay is the enzymatic hydrolysis of N-Palmitoylsphingomyelin by sphingomyelinase. The reaction cleaves the phosphodiester bond, yielding two products: N-palmitoyl-D-erythro-sphingosine (ceramide) and phosphocholine.[12][13]

G cluster_0 Sphingomyelinase Catalytic Reaction N-Palmitoylsphingomyelin N-Palmitoylsphingomyelin Products Ceramide (N-Palmitoylsphingosine) + Phosphocholine N-Palmitoylsphingomyelin->Products H₂O Enzyme Sphingomyelinase (e.g., aSMase, nSMase) Enzyme->Products

Caption: Enzymatic hydrolysis of N-Palmitoylsphingomyelin.

Directly measuring either product can be challenging in a high-throughput format. Therefore, most modern assays employ a coupled enzymatic approach to generate a readily detectable signal from the phosphocholine product.[14][15] This multi-step cascade provides signal amplification and allows for sensitive detection using standard plate readers.

Detection Cascade:

  • Sphingomyelinase (SMase): Hydrolyzes N-Palmitoylsphingomyelin → Ceramide + Phosphocholine .

  • Alkaline Phosphatase (ALP): Dephosphorylates Phosphocholine → Choline + Phosphate.

  • Choline Oxidase: Oxidizes Choline → Betaine + Hydrogen Peroxide (H₂O₂) .[15]

  • Horseradish Peroxidase (HRP): In the presence of H₂O₂, HRP catalyzes the conversion of a probe into a highly colored or fluorescent product.[14]

This cascade forms the basis for both the colorimetric and fluorometric protocols detailed below.

Essential Materials and Reagent Preparation

Materials
  • N-Palmitoylsphingomyelin (d18:1/16:0)

  • Triton X-100 or similar non-ionic detergent

  • Purified Sphingomyelinase (for positive control)

  • Alkaline Phosphatase (ALP)

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Colorimetric Probe (e.g., Amplite™ Red) or Fluorometric Probe (e.g., Amplex™ Red, ADHP)

  • Assay Buffers (e.g., Sodium Acetate for acidic SMase, Tris-HCl for neutral SMase)

  • 96-well clear flat-bottom plates (for colorimetric assay)

  • 96-well solid black flat-bottom plates (for fluorometric assay)

  • Microplate reader with absorbance and/or fluorescence capabilities

  • Tissue/cell homogenizer

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Assay Buffer:

    • Acidic SMase (aSMase): 50 mM Sodium Acetate, pH 4.5-5.0.[1][14]

    • Neutral SMase (nSMase): 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.[16][17]

  • N-Palmitoylsphingomyelin Substrate Stock (10 mM):

    • Weigh out the appropriate amount of N-Palmitoylsphingomyelin.

    • Dissolve in an organic solvent like ethanol or a chloroform:methanol mixture to ensure complete solubilization.

    • Store at -20°C.

  • Substrate Working Solution (1 mM):

    • Evaporate the solvent from an aliquot of the Substrate Stock under a stream of nitrogen.

    • Resuspend the lipid film in Assay Buffer containing 0.1% (v/v) Triton X-100.

    • Vortex vigorously and sonicate briefly to form a homogenous micellar solution. This step is critical for presenting the substrate to the enzyme in an accessible form.[14]

  • Detection Reagent Mix (Prepare fresh):

    • In Assay Buffer, combine ALP, Choline Oxidase, HRP, and the detection probe at their optimized final concentrations (refer to manufacturer guidelines or literature, typically in the range of 0.1-1 U/mL for enzymes and 50-100 µM for probes).

Protocol 1: Colorimetric Sphingomyelinase Activity Assay

This protocol is designed for a 96-well plate format and provides a robust method for quantifying SMase activity.

1. Sample Preparation:

  • Cell Lysates: Homogenize 1-5 million cells in 100 µL of ice-cold Assay Buffer containing a detergent (e.g., 0.2% NP-40) and protease inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the lysate.[18]

  • Tissue Homogenates: Homogenize ~10 mg of tissue in 200 µL of ice-cold Assay Buffer. Centrifuge as above to clarify.[14]

  • Determine the protein concentration of the lysate/homogenate using a standard method (e.g., BCA assay) for later normalization of activity.

2. Assay Setup:

  • Prepare the following wells in a clear 96-well plate:

    • Standard Wells: Add a known amount of a choline or phosphocholine standard to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Adjust volume to 50 µL with Assay Buffer.

    • Sample Wells: Add 5-50 µg of sample protein (in a volume of up to 50 µL).

    • Positive Control: Add a known amount of purified SMase (e.g., 1-5 mU).

    • Blank Control: Add 50 µL of Assay Buffer (no sample). This accounts for background signal from the reagents.

3. Enzymatic Reaction:

  • Initiate the reaction by adding 50 µL of the 1 mM Substrate Working Solution to all wells.

  • Incubate the plate at 37°C for 1-4 hours. The optimal time may need to be determined empirically based on enzyme activity in the sample.

4. Signal Development and Measurement:

  • Add 50 µL of the freshly prepared Detection Reagent Mix to all wells.

  • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measure the absorbance at the appropriate wavelength for your chosen probe (e.g., ~570 nm for resorufin-based products).[16]

Protocol 2: Fluorometric Sphingomyelinase Activity Assay

This protocol offers higher sensitivity compared to the colorimetric method and is ideal for samples with low enzyme activity.

1. Sample Preparation:

  • Follow the same procedure as in the colorimetric protocol. Due to the higher sensitivity, less sample protein may be required (e.g., 1-20 µg).

2. Assay Setup:

  • Use a solid black 96-well plate to minimize background fluorescence.

  • Set up Standard, Sample, Positive Control, and Blank wells as described in the colorimetric protocol.

3. Enzymatic Reaction:

  • Add 50 µL of the 1 mM Substrate Working Solution to all wells.

  • Incubate at 37°C for 1-3 hours. Shorter incubation times are often sufficient due to higher sensitivity.

4. Signal Development and Measurement:

  • Add 50 µL of the Detection Reagent Mix (containing a fluorometric probe) to all wells.

  • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measure fluorescence using an appropriate excitation/emission wavelength pair (e.g., Ex/Em = 540/590 nm).[15]

Workflow and Data Analysis

The overall process from sample collection to final data is summarized in the workflow diagram below.

G cluster_workflow General Experimental Workflow prep 1. Sample Preparation (Lysate/Homogenate) setup 2. Assay Setup (Standards, Samples, Controls in 96-well Plate) prep->setup reaction 3. Add Substrate & Incubate (37°C) setup->reaction develop 4. Add Detection Reagent Mix & Incubate (37°C) reaction->develop read 5. Measure Signal (Absorbance or Fluorescence) develop->read analyze 6. Data Analysis (Calculate Activity) read->analyze

Caption: A generalized workflow for SMase activity assays.

Data Calculation:

  • Correct for Background: Subtract the average reading of the Blank Control wells from all other readings.

  • Generate Standard Curve: Plot the corrected readings for the standards against the known amount (nmol) of choline/phosphocholine. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Amount of Product Formed: Use the standard curve equation to determine the nmol of product generated in each sample well from its corrected reading.

  • Calculate SMase Activity: Use the following formula:

    Activity (nmol/min/mg or U/mg) = (nmol of product) / (incubation time (min) * mg of protein in well)

    One unit (U) of SMase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmol of sphingomyelin per minute at 37°C.

ParameterColorimetric AssayFluorometric Assay
Detection Method AbsorbanceFluorescence
Typical Wavelength ~570 nmEx/Em = 540/590 nm
Plate Type 96-well clear bottom96-well black bottom
Sensitivity Moderate (~1 µM)[19]High (~0.1 µM)
Primary Use Routine screening, samples with moderate to high activityLow-activity samples, inhibitor screening

Technical Insights and Troubleshooting

Expertise & Experience: The "Why" Behind Key Steps
  • Substrate Solubilization: N-Palmitoylsphingomyelin is a lipid and is insoluble in aqueous buffers. The inclusion of a non-ionic detergent like Triton X-100 is essential to create mixed micelles.[14] This mimics a membrane-like environment and makes the substrate accessible to the enzyme, ensuring a reliable reaction rate.

  • pH Optima is Critical: Sphingomyelinases are classified based on their optimal pH.[2][20] Using a pH 4.5-5.0 buffer is non-negotiable when measuring acid sphingomyelinase (aSMase), typically found in lysosomes.[8] Conversely, a neutral pH of ~7.4 is required for assaying neutral sphingomyelinases (nSMases), which are often membrane-bound.[1][2] Using the wrong buffer will lead to a gross underestimation or complete lack of detectable activity.

  • The Power of Controls: A self-validating protocol relies on proper controls.

    • Blank (No Sample): Measures the background signal and any potential substrate auto-hydrolysis. This value must be subtracted from all others.

    • Positive Control (Purified SMase): Confirms that all assay reagents (substrate, detection mix) are active and working correctly. If this control fails, the results from the unknown samples are invalid.

    • Sample Control (Sample, No Substrate): This is an advanced control useful for troubleshooting. It can identify if the sample itself contains endogenous substances that interfere with the detection cascade (e.g., high levels of choline or H₂O₂).

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
High background signal in Blank wells Reagent contamination; probe degradation (light exposure); substrate auto-hydrolysis.Prepare all reagents fresh. Protect probes from light. Test a "no enzyme" control to assess substrate stability over the incubation period.
Low or no signal in Positive Control Inactive enzyme (improper storage); degraded substrate or detection reagents.Use a fresh aliquot of purified SMase. Prepare all reagents fresh, ensuring proper solubilization of the substrate.
Low or no signal in Sample wells Low enzyme activity; presence of inhibitors in the sample; incorrect buffer pH.Increase the amount of sample protein or increase the incubation time. Confirm the buffer pH matches the target SMase isoform. Perform a spike-in control (add a small amount of purified SMase to a sample well) to check for inhibitors.
Non-linear standard curve Pipetting errors; standard degradation; saturation of the detection system.Prepare standards carefully and use a calibrated pipette. Ensure standards are fresh. If saturation occurs, reduce the top standard concentration or shorten the signal development time.

Conclusion

The use of N-Palmitoylsphingomyelin as a substrate provides a physiologically relevant and reliable method for the quantitative analysis of sphingomyelinase activity. The coupled enzymatic assays described here, available in both colorimetric and fluorometric formats, offer the flexibility and sensitivity required for diverse research applications. By understanding the core principles and adhering to the detailed protocols and best practices outlined in this guide, researchers can generate high-fidelity data, accelerating insights into the complex roles of sphingomyelinases in health and disease.

References

  • Gubareva, E. A., et al. (2016). The unexpected role of acid sphingomyelinase in cell death and the pathophysiology of common diseases. PubMed Central. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of sphingolipids. Sphingomyelin is present in the... ResearchGate. [Link]

  • Wikipedia. (2023). Sphingomyelin. Wikipedia. [Link]

  • Gómez-Brouchet, A., et al. (2017). Role of sphingomyelinases in neurological disorders. PubMed. [Link]

  • Barenholz, Y., et al. (1966). The Metabolism of Sphingomyelin. ResearchGate. [Link]

  • Zeidan, Y. H., & Hannun, Y. A. (2007). Sphingolipid metabolism and neutral sphingomyelinases. PubMed Central. [Link]

  • McGovern, M. M., et al. (2021). The impact of sphingomyelin on the pathophysiology and treatment response to olipudase alfa in acid sphingomyelinase deficiency. PubMed Central. [Link]

  • Schuchman, E. H. (2007). Acid sphingomyelinase, cell membranes and human disease: Lessons from Niemann-Pick disease. Mount Sinai Scholars Portal. [Link]

  • Zhang, Y., et al. (2013). A high-throughput sphingomyelinase assay using natural substrate. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Palmitoylsphingomyelin. PubChem. [Link]

  • Proteopedia. (2024). Sphingomyelinase. Proteopedia. [Link]

  • Assay Genie. (n.d.). Sphingomyelinase Activity Colorimetric Assay Kit. Assay Genie. [Link]

  • Grokipedia. (n.d.). Sphingomyelin phosphodiesterase. Grokipedia. [Link]

  • Fernandes, C. M., et al. (2022). Physico-chemical properties of Ergosterol, Octacosanol and N-Palmitoylsphingomyelin. MDPI. [Link]

  • Zhang, Y., et al. (2013). A high-throughput sphingomyelinase assay using natural substrate. PubMed. [Link]

  • Everyday Health. (2023). What Is Acid Sphingomyelinase Deficiency (ASMD)? Everyday Health. [Link]

  • Creative BioMart. (n.d.). Sphingomyelinase Colorimetric Assay Kit. Creative BioMart. [Link]

  • Wikipedia. (2023). Sphingomyelin phosphodiesterase. Wikipedia. [Link]

  • Perrotta, C., et al. (2010). Sphingomyelinases: their regulation and roles in cardiovascular pathophysiology. PubMed Central. [Link]

  • Wikipedia. (2023). Acid sphingomyelinase. Wikipedia. [Link]

  • Ingenta Connect. (2018). Determination of acid sphingomyelinase activity in biological samples... Ingenta Connect. [Link]

  • Cell Biolabs, Inc. (n.d.). Sphingomyelin Assay Kit. Cell Biolabs, Inc.[Link]

  • Cell Biolabs, Inc. (n.d.). Sphingomyelin Assay. Cell Biolabs, Inc.[Link]

  • Biocompare. (n.d.). Sphingomyelin Assay Kits. Biocompare. [Link]

  • ResearchGate. (2009). Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. ResearchGate. [Link]

  • Human Metabolome Database. (2008). Showing metabocard for SM(d18:1/16:0) (HMDB0010169). HMDB. [Link]

  • Avanti Polar Lipids. (n.d.). 16:0 SM (d18:1/16:0). Avanti Polar Lipids. [Link]

  • MiMeDB. (n.d.). Showing metabocard for Palmitoyl sphingomyelin (MMDBc0000686). MiMeDB. [Link]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis and Application of Deuterated N-Palmitoylsphingomyelin for Advanced Metabolic Studies

An Application Guide for Researchers and Drug Development Professionals Introduction: The Imperative for Stable Isotope Labeling in Sphingolipid Research Sphingolipids, once considered mere structural components of cellu...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Imperative for Stable Isotope Labeling in Sphingolipid Research

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as critical regulators of numerous cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2] Sphingomyelin (SM) is a major sphingolipid in animal cell membranes, particularly enriched in the myelin sheath of nerve cells.[3][4] The metabolism of sphingomyelin, which can be hydrolyzed to produce the potent signaling molecule ceramide, is a central hub in cellular signaling.[3][4][5] Dysregulation of these pathways is implicated in a host of diseases, including neurodegenerative disorders, metabolic syndrome, and cancer.[6][7][8]

To unravel the complexities of sphingolipid metabolism, it is essential to trace the dynamic flow of these molecules through various biosynthetic and catabolic pathways. Stable isotope labeling, particularly with deuterium (²H), offers a powerful and non-radioactive method to achieve this.[9][10] Deuterated lipids are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS), allowing them to be used as tracers to monitor metabolic flux and as internal standards for accurate quantification.[11][12]

This guide provides a comprehensive protocol for the synthesis of N-Palmitoyl-d31-sphingomyelin (PSM-d31), where the entire 16-carbon acyl chain is deuterated. This specific isotopologue is an invaluable tool for researchers investigating the sphingomyelin cycle, ceramide generation, and the broader network of sphingolipid metabolism.[2][13]

Overall Synthetic Strategy

The synthesis of N-Palmitoyl-d31-sphingomyelin is a multi-step process that begins with the coupling of a deuterated fatty acid to a sphingosine backbone, followed by the introduction of the phosphocholine headgroup. The strategy is designed to ensure high purity, stereochemical integrity, and robust isotopic enrichment.

The core workflow involves two primary stages:

  • Formation of Deuterated Ceramide: N-acylation of D-erythro-sphingosine with perdeuterated palmitic acid to form N-Palmitoyl-d31-ceramide.

  • Phosphocholine Addition: Conversion of the deuterated ceramide into the final sphingomyelin product.

G cluster_0 Stage 1: Deuterated Ceramide Synthesis cluster_1 Stage 2: Phosphocholine Addition d31_Palmitic_Acid Perdeuterated (d31) Palmitic Acid Activation Activation (e.g., via Acyl Chloride) d31_Palmitic_Acid->Activation Sphingosine D-erythro-Sphingosine Coupling N-Acylation Coupling Sphingosine->Coupling Activation->Coupling d31_Ceramide N-Palmitoyl-d31-Ceramide Coupling->d31_Ceramide Phosphorylation Phosphorylation d31_Ceramide->Phosphorylation Phosphorylating_Agent Phosphorylating Agent (e.g., 2-chloro-2-oxo- 1,3,2-dioxaphospholane) Phosphorylating_Agent->Phosphorylation Ring_Opening Ring Opening with Trimethylamine Phosphorylation->Ring_Opening Final_Product N-Palmitoyl-d31-Sphingomyelin Ring_Opening->Final_Product

Fig. 1: Overall workflow for the synthesis of N-Palmitoyl-d31-sphingomyelin.

Detailed Synthesis Protocols

Disclaimer: These protocols involve hazardous chemicals. All procedures must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of N-Palmitoyl-d31-Ceramide

This step involves the formation of an amide bond between the amino group of sphingosine and the carboxyl group of perdeuterated palmitic acid.[14] The fatty acid is first activated to enhance its reactivity.

Materials:

  • D-erythro-sphingosine (Avanti Polar Lipids or equivalent)

  • Perdeuterated (d31) Palmitic Acid (Cambridge Isotope Laboratories or equivalent)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixture)

Methodology:

  • Activation of d31-Palmitic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1.0 equivalent of perdeuterated (d31) palmitic acid in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.5 equivalents of oxalyl chloride dropwise. A catalytic amount of anhydrous DMF can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude d31-palmitoyl chloride. This intermediate is moisture-sensitive and should be used immediately without further purification.

    • Causality Note: Conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amino group of sphingosine.

  • N-Acylation Reaction:

    • In a separate flask, dissolve 1.2 equivalents of D-erythro-sphingosine in a mixture of anhydrous DCM and anhydrous pyridine.

    • Cool this solution to 0°C.

    • Dissolve the crude d31-palmitoyl chloride from the previous step in anhydrous DCM and add it dropwise to the sphingosine solution.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12-16 hours).

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification:

    • Quench the reaction by adding a small amount of water.

    • Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in chloroform (e.g., 0% to 5% methanol) to elute the N-Palmitoyl-d31-Ceramide.

    • Combine the pure fractions and evaporate the solvent to yield the product as a white solid.

Protocol 2: Synthesis of N-Palmitoyl-d31-Sphingomyelin

This protocol converts the primary hydroxyl group of the deuterated ceramide into the phosphocholine headgroup, adapting a well-established method for sphingomyelin synthesis.[15]

Materials:

  • N-Palmitoyl-d31-Ceramide (from Protocol 3.1)

  • 2-chloro-2-oxo-1,3,2-dioxaphospholane

  • Anhydrous Pyridine

  • Anhydrous Benzene or Toluene

  • Anhydrous Trimethylamine (solution in THF or condensed gas)

  • Pressure-rated reaction vessel

Methodology:

  • Phosphorylation of d31-Ceramide:

    • Place the purified N-Palmitoyl-d31-Ceramide into a flame-dried, round-bottom flask under an inert atmosphere.

    • Dissolve the ceramide in anhydrous pyridine.

    • Add 1.5 equivalents of 2-chloro-2-oxo-1,3,2-dioxaphospholane and stir the reaction at room temperature for 4-6 hours.

    • Causality Note: This step forms a cyclic phosphate intermediate at the C1 hydroxyl position of the ceramide. Anhydrous conditions are critical to prevent hydrolysis of the reactive phospholane reagent.

  • Ring-Opening Amination:

    • Carefully remove the pyridine under high vacuum.

    • Dissolve the resulting residue in a mixture of anhydrous pyridine and anhydrous benzene (or toluene).

    • Transfer this solution to a pressure-rated reaction vessel.

    • Cool the vessel and add a significant excess (e.g., 5-10 equivalents) of anhydrous trimethylamine.

    • Seal the vessel tightly and heat to 60-70°C for 6-8 hours.

    • Causality Note: Trimethylamine acts as a nucleophile, attacking the phospholane ring to open it and form the phosphocholine headgroup. The reaction is performed in a sealed vessel to contain the volatile trimethylamine and drive the reaction to completion.

  • Purification:

    • After cooling the vessel to room temperature, carefully vent and open it in a fume hood.

    • Concentrate the reaction mixture under reduced pressure to remove solvents and excess trimethylamine.

    • Purify the final product, N-Palmitoyl-d31-sphingomyelin, using silica gel column chromatography with a more polar solvent system, such as a gradient of methanol in chloroform, potentially with a small amount of water or acetic acid to improve resolution.

    • Combine pure fractions, evaporate the solvent, and dry under high vacuum to obtain the final product as a white, waxy solid.

Analytical Characterization and Data

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized N-Palmitoyl-d31-sphingomyelin.

Analysis Technique Parameter Expected Result Purpose
High-Resolution MS (ESI+) [M+H]⁺ ionTheoretical m/z: ~762.7Confirms molecular weight and successful incorporation of 31 deuterium atoms.
Tandem MS (MS/MS) Fragmentation PatternCharacteristic phosphocholine headgroup fragment (m/z 184.07). Shift in the ceramide backbone fragment mass.Structural confirmation and verification of label location on the acyl chain.
¹H NMR Proton SpectrumAbsence of signals in the aliphatic region (~0.8-2.5 ppm) corresponding to the palmitoyl chain. Presence of signals for sphingosine backbone and choline headgroup.Confirms perdeuteration of the palmitoyl chain.
³¹P NMR Phosphorus SpectrumSingle peak around 0 ppm.Confirms the presence of the phosphate group in a single chemical environment.
High-Performance TLC Rf valueSingle spot with Rf value consistent with a sphingomyelin standard.Assessment of purity.

Application Protocol: Tracing Sphingomyelin Metabolism in Cultured Cells

This protocol outlines how to use the synthesized PSM-d31 to track its uptake and conversion to other sphingolipid species in a cell culture model.

Objective: To monitor the metabolic fate of exogenous N-Palmitoylsphingomyelin in a human cell line (e.g., HeLa or SH-SY5Y) using LC-MS/MS.

G Cell_Culture 1. Seed and Culture Cells (e.g., HeLa) Labeling 2. Add PSM-d31 Complexed to BSA in Media Cell_Culture->Labeling Incubation 3. Incubate for Time Course (e.g., 0, 2, 6, 24h) Labeling->Incubation Harvest 4. Harvest Cells (Wash and Scrape) Incubation->Harvest Extraction 5. Lipid Extraction (e.g., Folch Method) Harvest->Extraction Analysis 6. LC-MS/MS Analysis Extraction->Analysis Data_Processing 7. Quantify d31-Metabolites (e.g., d31-Ceramide) Analysis->Data_Processing

Fig. 2: Experimental workflow for a cell-based metabolic labeling study.

Methodology:

  • Preparation of Labeling Medium:

    • Prepare a stock solution of N-Palmitoyl-d31-sphingomyelin in ethanol.

    • To prepare the working labeling medium, slowly add the PSM-d31 stock solution to serum-free cell culture medium containing fatty acid-free Bovine Serum Albumin (BSA). A typical final concentration is 5-10 µM PSM-d31 and 0.5% BSA.

    • Incubate the medium at 37°C for 30 minutes to allow the lipid to complex with BSA.

    • Causality Note: BSA is used to solubilize the lipid in the aqueous medium and facilitate its delivery to the cells, mimicking its transport in vivo.

  • Cell Labeling:

    • Plate cells (e.g., HeLa) in 6-well plates and grow to ~80% confluency.

    • Remove the growth medium, wash the cells once with PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Lipid Extraction:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping into a known volume of PBS.

    • Perform a lipid extraction using a standard method such as the Folch extraction.[4] Briefly, add a 2:1 mixture of chloroform:methanol to the cell suspension, vortex thoroughly, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • LC-MS/MS Analysis:

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., methanol).

    • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions for PSM-d31 and its expected metabolites (e.g., N-Palmitoyl-d31-ceramide).

    • By monitoring the appearance and disappearance of these deuterated species over time, one can map the metabolic flux through the sphingomyelin pathway. For example, an increase in the signal for d31-ceramide would indicate the activity of sphingomyelinase enzymes on the exogenous substrate.[16]

Conclusion

The synthesis of N-Palmitoyl-d31-sphingomyelin provides a robust and indispensable tool for the modern lipidomics researcher. The detailed protocols and applications described herein offer a clear path to producing and utilizing this tracer to gain deeper insights into the complex and vital roles of sphingolipid metabolism in health and disease. The ability to precisely track the fate of sphingomyelin will undoubtedly accelerate discoveries and support the development of novel therapeutic strategies targeting these pathways.

References

  • The Medical Biochemistry Page. (2023). Sphingolipid Metabolism and the Ceramides. [Link]

  • Uemura, S., et al. (1995). Acetylation of sphingosine by PAF-dependent transacetylase. PubMed. [Link]

  • ResearchGate. (n.d.). Biosynthesis of ceramide and its conversion into other bioactive sphingolipids. [Link]

  • Bismuth, J., et al. (2021). Sphingolipids and Atherosclerosis: The Dual Role of Ceramide and Sphingosine-1-Phosphate. MDPI. [Link]

  • Byun, H. S., & Bittman, R. (2010). Selective deuterium labeling of the sphingoid backbone: facile syntheses of 3,4,5-trideuterio-d-erythro-sphingosine and 3-deuterio-d-erythro-sphingomyelin. National Institutes of Health. [Link]

  • Dong, Z., & Butcher, J. A. Jr. (1993). An efficient route to N-palmitoyl-D-erythro-sphingomyelin and its 13C-labeled derivatives. PubMed. [Link]

  • Kitatani, K., et al. (2008). The sphingolipid salvage pathway in ceramide metabolism and signaling. PMC. [Link]

  • Avanti Polar Lipids. (n.d.). Deuterated Sphingolipids. [Link]

  • Barenholz, Y., & Gatt, S. (1982). Sphingomyelin: Metabolism, chemical synthesis, chemical and physical properties. The Hebrew University of Jerusalem. [Link]

  • Wikipedia. (n.d.). Sphingomyelin. [Link]

  • Voelker, D. R., & Kennedy, E. P. (1982). Cellular and enzymic synthesis of sphingomyelin. PubMed. [Link]

  • Lecomte, M., et al. (2015). Intestinal absorption of sphingosine: new insights on generated ceramide species using stable isotope tracing in vitro. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Metabolic fate of radioactive sphingomyelin in fibroblasts of a patient affected by Niemann-Pick type A disease. [Link]

  • Watzer, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers. [Link]

  • Shapiro, D., & Flowers, H. M. (1961). Studies on Sphingolipids. VII. Synthesis and Configuration of Natural Sphingomyelins. Journal of the American Chemical Society. [Link]

  • Gault, C. R., et al. (2010). Sphingolipid metabolism in physiology and disease. PMC. [Link]

  • Al-Shorbagy, M. Y., et al. (2020). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. [Link]

  • Mehnert, T., et al. (2006). Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy. National Institutes of Health. [Link]

  • Request PDF. (n.d.). * Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin*. [Link]

  • Kim, H. J., et al. (2022). Metabolomics Reveals Dysregulated Sphingolipid and Amino Acid Metabolism Associated with Chronic Obstructive Pulmonary Disease. PubMed. [Link]

  • Clarke, C. J., et al. (2012). Sphingomyelin Metabolism at the Plasma Membrane: Implications for Bioactive Sphingolipids. PMC. [Link]

Sources

Method

Application Notes and Protocols for N-Palmitoylsphingomyelin in Artificial Membrane Models

Introduction: The Unique Role of N-Palmitoylsphingomyelin in Model Membranes N-Palmitoylsphingomyelin (PSM), a ubiquitous component of mammalian cell membranes, plays a pivotal role in defining the structural and functio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of N-Palmitoylsphingomyelin in Model Membranes

N-Palmitoylsphingomyelin (PSM), a ubiquitous component of mammalian cell membranes, plays a pivotal role in defining the structural and functional properties of the lipid bilayer.[1][2] Unlike glycerophospholipids, sphingomyelins possess a sphingosine backbone, which imparts distinct biophysical characteristics. The saturated palmitoyl chain and the sphingosine base allow for tighter packing and stronger intermolecular hydrogen bonding capabilities within the membrane.[3] This results in a higher gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C for fully hydrated PSM bilayers.[4][5]

The structure of PSM facilitates favorable interactions with cholesterol, leading to the formation of liquid-ordered (l_o) phases.[4][6] These l_o phases are characterized by a high degree of acyl chain order, similar to the gel phase, while maintaining translational mobility characteristic of the liquid-disordered (l_d) phase. This unique phase behavior is the foundation for the formation of lipid rafts, which are dynamic, sterol- and sphingolipid-enriched microdomains implicated in a vast array of cellular processes, including signal transduction and membrane trafficking.[7][8][9] The ability of PSM to drive the formation of these ordered domains makes it an indispensable tool for creating biologically relevant artificial membrane models.

This guide provides an in-depth exploration of the application of N-Palmitoylsphingomyelin in the construction of various artificial membrane models, including liposomes, supported lipid bilayers (SLBs), and nanodiscs. We will delve into detailed protocols for their preparation and characterization, and highlight their utility in studying lipid raft dynamics, drug permeability, and protein-lipid interactions.

Biophysical Properties of N-Palmitoylsphingomyelin Membranes

The distinct biophysical properties of PSM are central to its application in artificial membrane models. Understanding these characteristics is crucial for designing experiments and interpreting results.

PropertyValue/DescriptionSignificance in Model MembranesReference
Phase Transition Temperature (Tm) ~41°C (fully hydrated)Dictates the temperature for liposome preparation (hydration must be above Tm). Influences the phase behavior of mixed lipid systems.[4][5]
Bilayer Structure (Gel Phase) d = 73.5 Å, sharp 4.2 Å reflectionHighly ordered and tightly packed acyl chains below Tm.[4]
Bilayer Structure (Liquid-Crystalline Phase) d = 66.6 Å, diffuse 4.6 Å reflectionMore fluid and less ordered acyl chains above Tm.[4]
Interaction with Cholesterol Forms liquid-ordered (l_o) phaseCrucial for creating models of lipid rafts. Cholesterol progressively removes the chain-melting transition.[4][6]
Acyl Chain Order Significantly more ordered than homologous phosphatidylcholines in the liquid-crystalline state.Contributes to the formation of thicker, more rigid membranes and influences the partitioning of molecules.[3][10]

I. Preparation of N-Palmitoylsphingomyelin-Containing Liposomes

Liposomes are microscopic vesicles composed of a lipid bilayer enclosing an aqueous core. They are versatile models for studying membrane properties and for drug delivery applications. The thin-film hydration method is a common and effective technique for preparing PSM-containing liposomes.[7][11][12]

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This protocol describes the formation of LUVs with a defined size distribution, suitable for a wide range of biophysical studies.

Materials:

  • N-Palmitoylsphingomyelin (PSM)

  • Other lipids as required (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), cholesterol)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass round-bottom flask

  • Nitrogen or argon gas stream

Step-by-Step Methodology:

  • Lipid Film Formation: a. Dissolve the desired lipids (e.g., PSM, POPC, cholesterol) in chloroform or a chloroform/methanol mixture in a round-bottom flask. The lipids should be completely dissolved to ensure a homogenous mixture.[3][13] b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature below the boiling point of the solvent (typically 30-40°C). c. Gradually reduce the pressure to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.[7][14] d. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours, or overnight.[3][13]

  • Hydration of the Lipid Film: a. Pre-heat the hydration buffer to a temperature significantly above the Tm of PSM (e.g., 50-60°C). This is a critical step to ensure that the lipid film is in a fluid state, which facilitates proper hydration and vesicle formation.[13] b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Agitate the flask by hand or by gentle rotation in the water bath (without vacuum) for 30-60 minutes. The lipid film will swell and detach from the glass to form multilamellar vesicles (MLVs).[13]

  • Extrusion for Size Homogenization: a. Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. Pre-heat the extruder block to the same temperature as the hydration buffer. b. Draw the MLV suspension into a gas-tight syringe and place it in the extruder. c. Force the suspension through the membrane by pushing the plunger. Repeat this process an odd number of times (e.g., 11-21 passes) to ensure a homogenous population of LUVs.[15] d. The resulting liposome suspension can be stored at 4°C for short-term use. For long-term storage, it is recommended to use them as fresh as possible.

II. Formation of Supported Lipid Bilayers (SLBs) with N-Palmitoylsphingomyelin

Supported lipid bilayers are planar membrane models formed on a solid substrate.[16] They are particularly useful for surface-sensitive techniques like atomic force microscopy (AFM) and surface plasmon resonance (SPR).

Protocol 2: SLB Formation by Vesicle Fusion

This protocol details the formation of an SLB on a hydrophilic substrate, such as mica or silicon dioxide, via the spontaneous fusion of PSM-containing liposomes.

Materials:

  • PSM-containing LUVs (prepared as in Protocol 1)

  • Hydrophilic substrate (e.g., freshly cleaved mica, piranha-cleaned glass coverslip)

  • Buffer solution (e.g., Tris buffer with NaCl and CaCl2)

Step-by-Step Methodology:

  • Substrate Preparation: a. For mica, cleave the surface with adhesive tape immediately before use to expose a fresh, atomically flat surface. b. For glass coverslips, immerse in piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 10-15 minutes, followed by copious rinsing with ultrapure water. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.

  • Vesicle Fusion: a. Place the cleaned substrate in a suitable chamber. b. Add the liposome suspension to the chamber, ensuring the substrate is fully covered. A final lipid concentration of 0.1-0.5 mg/mL is typically sufficient. c. The presence of divalent cations like Ca²⁺ (2-5 mM) in the buffer can promote vesicle fusion, particularly for neutral or anionic lipid compositions. d. Incubate at a temperature above the Tm of the lipid mixture for 30-60 minutes to allow for vesicle adsorption and rupture, leading to the formation of a continuous bilayer.[17]

  • Rinsing and Characterization: a. Gently rinse the surface with fresh buffer to remove any unfused vesicles. b. The quality of the SLB can be assessed by techniques such as fluorescence recovery after photobleaching (FRAP) to confirm lipid mobility, or by AFM to visualize the bilayer topography.

III. Reconstitution of Membrane Proteins in N-Palmitoylsphingomyelin Nanodiscs

Nanodiscs are soluble, monodisperse, and stable nanoscale lipid bilayers stabilized by a "belt" of membrane scaffold proteins (MSPs).[18][19] They provide a near-native environment for studying the structure and function of membrane proteins.[20][21]

Protocol 3: Membrane Protein Reconstitution into PSM Nanodiscs

This protocol outlines the self-assembly method for incorporating a membrane protein into a PSM-containing nanodisc.

Materials:

  • Purified membrane protein of interest, solubilized in detergent (e.g., sodium cholate, DDM)

  • N-Palmitoylsphingomyelin (PSM) and other desired lipids

  • Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1

  • Detergent (e.g., sodium cholate)

  • Bio-Beads or dialysis cassette for detergent removal

  • Size exclusion chromatography (SEC) column

Step-by-Step Methodology:

  • Preparation of Lipid-Detergent Micelles: a. Prepare a thin film of the desired lipid mixture (including PSM) as described in Protocol 1. b. Solubilize the lipid film in a buffer containing a detergent (e.g., sodium cholate) to form mixed micelles. The solution should be clear.[8]

  • Assembly of the Nanodisc Complex: a. Combine the detergent-solubilized membrane protein, the lipid-detergent micelles, and the MSP in a microcentrifuge tube. The molar ratio of MSP to membrane protein and lipid to MSP needs to be optimized for each specific protein. A common starting point is a lipid:MSP ratio of 50:1 to 80:1 and an MSP:protein ratio of 2:1 to 10:1.[15] b. Incubate the mixture on ice or at 4°C for 1-2 hours with gentle agitation to allow the components to equilibrate.

  • Detergent Removal and Self-Assembly: a. Add Bio-Beads to the mixture to initiate the removal of the detergent. The slow removal of detergent drives the self-assembly of the nanodiscs. b. Incubate overnight at 4°C with gentle rotation. c. Alternatively, perform dialysis against a detergent-free buffer.

  • Purification of Assembled Nanodiscs: a. Remove the Bio-Beads and centrifuge the sample to pellet any aggregates. b. Purify the nanodiscs containing the reconstituted membrane protein from empty nanodiscs and other components using size exclusion chromatography (SEC).

IV. Application: Investigating Lipid Rafts with PSM-Containing Models

The propensity of PSM and cholesterol to form l_o domains makes them ideal for creating artificial membranes that mimic lipid rafts. Giant Unilamellar Vesicles (GUVs) are particularly well-suited for visualizing these domains using fluorescence microscopy.

Workflow for Visualizing Lipid Rafts in GUVs

GUV_Lipid_Raft_Workflow cluster_prep GUV Preparation cluster_imaging Microscopy and Analysis cluster_probes Fluorescent Probes prep1 Prepare Lipid Mixture (PSM, POPC, Cholesterol) + Fluorescent Probes prep2 Electroformation or Gel-Assisted Hydration prep1->prep2 prep3 Harvest GUVs prep2->prep3 img1 Confocal or Two-Photon Fluorescence Microscopy prep3->img1 Transfer GUVs to Microscopy Chamber img2 Image Acquisition (Two Channels) img1->img2 img3 Image Analysis: Domain Quantification, Probe Partitioning img2->img3 conclusion Conclusion img3->conclusion Characterize Lipid Raft Properties probe1 Probe for l_d phase (e.g., Lissamine Rhodamine B-DOPE) probe1->prep1 probe2 Probe for l_o phase (e.g., Bodipy-FL-C12-sphingomyelin) probe2->prep1

Caption: Workflow for the visualization and analysis of lipid rafts in GUVs.

Experimental Considerations:

  • Lipid Composition: A typical raft-forming mixture consists of PSM, an unsaturated phospholipid like POPC, and cholesterol in a molar ratio that promotes phase separation (e.g., 1:1:1 or with varying cholesterol concentrations).[2]

  • Fluorescent Probes: Use two fluorescently labeled lipid analogs that preferentially partition into the l_d and l_o phases, respectively. For example, Lissamine Rhodamine B-DOPE often partitions into the l_d phase, while certain Bodipy-labeled sphingomyelins can be used to label the l_o phase.[6][18]

  • Microscopy: Confocal or two-photon microscopy is ideal for imaging the equatorial plane of the GUVs and observing the distinct fluorescent domains.[2][22]

V. Application: Drug Permeability Assays

Artificial membrane models containing PSM are valuable for assessing the passive permeability of drug candidates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for this purpose.[23]

Workflow for a PSM-Based PAMPA Assay

PAMPA_Workflow cluster_setup Assay Setup cluster_run Assay Execution and Analysis setup1 Prepare PSM-containing lipid solution in an organic solvent (e.g., dodecane) setup2 Coat the filter of the donor plate with the lipid solution setup1->setup2 setup3 Add drug candidate solution to the donor wells setup2->setup3 setup4 Add buffer to the acceptor wells setup2->setup4 run1 Assemble the donor and acceptor plates setup3->run1 setup4->run1 run2 Incubate for a defined period (e.g., 4-18 hours) run1->run2 run3 Measure drug concentration in donor and acceptor wells (e.g., by UV-Vis or LC-MS) run2->run3 run4 Calculate Permeability Coefficient (Pe) run3->run4 conclusion Conclusion run4->conclusion Assess Drug Permeability

Caption: General workflow for a PAMPA drug permeability assay using a PSM-based artificial membrane.

Rationale for using PSM in PAMPA:

The inclusion of PSM, particularly with cholesterol, creates a more biologically relevant and less permeable membrane model compared to simple phospholipid bilayers. This is due to the increased order and tighter packing of the lipid acyl chains in the PSM-rich domains.[3][10] This allows for a more accurate prediction of passive drug diffusion across membranes with ordered domains, such as the apical membrane of intestinal epithelial cells.

VI. Application: Protein-Lipid Interaction Studies

PSM-containing artificial membranes are excellent platforms for investigating the interactions of proteins with specific lipid environments, such as lipid rafts.

Protocol 4: Analyzing Protein Binding to PSM-Containing SLBs using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a surface.[10][24]

Materials:

  • SPR instrument and sensor chip (e.g., L1 chip)

  • PSM-containing LUVs (prepared as in Protocol 1)

  • Purified protein of interest

  • Running buffer

Step-by-Step Methodology:

  • Immobilization of the Lipid Bilayer: a. Form an SLB on the SPR sensor chip surface using the vesicle fusion method described in Protocol 2. The L1 chip is pre-coated with lipophilic alkyl chains that facilitate the formation of a lipid monolayer, which can then be used to create a bilayer. b. Monitor the formation of the bilayer in real-time by observing the change in the SPR signal.

  • Protein Binding Analysis: a. Inject a series of concentrations of the purified protein over the SLB surface. b. Record the SPR sensorgrams, which show the change in response units (RU) over time, corresponding to protein binding. c. After each injection, regenerate the surface by flowing a suitable buffer to dissociate the bound protein.

  • Data Analysis: a. From the sensorgrams, determine the association (k_a) and dissociation (k_d) rate constants. b. Calculate the equilibrium dissociation constant (K_D) to quantify the binding affinity of the protein for the PSM-containing membrane.

Rationale for this Approach:

By comparing the binding of a protein to SLBs with and without PSM, or with varying concentrations of PSM and cholesterol, one can elucidate the specific role of sphingolipid-rich domains in mediating protein recruitment and interaction with the cell membrane. This is crucial for understanding the function of many peripheral and integral membrane proteins involved in signaling pathways.

Conclusion

N-Palmitoylsphingomyelin is a powerful tool for creating sophisticated and biologically relevant artificial membrane models. Its unique biophysical properties, particularly its ability to form ordered domains with cholesterol, allow researchers to mimic the complex environment of the cell membrane. The protocols and applications outlined in this guide provide a solid foundation for utilizing PSM to investigate fundamental questions in membrane biology, drug development, and protein science. By carefully designing and executing experiments with these model systems, researchers can gain valuable insights into the intricate interplay between lipids and proteins that governs cellular function.

References

  • Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy - NIH. (n.d.).
  • N-Palmitoyl Sphingomyelin Bilayers: Structure and Interactions with Cholesterol and Dipalmitoylphosphatidylcholine | Biochemistry - ACS Publications. (1996).
  • N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine - PubMed. (1996).
  • Structure and lipid interaction of N-palmitoylsphingomyelin in bilayer membranes as revealed by 2H-NMR spectroscopy - PubMed. (n.d.).
  • The molecules used in this study. In the naturally occurring sphingomyelin, N-SPM the amide-linked fatty acid varies with the following main composition - ResearchGate. (n.d.).
  • Preparation of Mica Supported Lipid Bilayers for High Resolution Optical Microscopy Imaging - PMC - NIH. (n.d.).
  • Thin-Film Hydration Method for Liposome Preparation - CD Formulation. (n.d.).
  • Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PubMed Central. (n.d.).
  • Sphingomyelin--lecithin bilayers and their interaction with cholesterol - PubMed. (1979).
  • Reconstitution of membrane proteins. (n.d.).
  • Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - NIH. (2021).
  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2025).
  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed. (2017).
  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. - Protocols.io. (2023).
  • Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression. (2025).
  • (PDF) Solvent-Assisted Preparation of Supported Lipid Bilayers - ResearchGate. (2020).
  • Complexity of Lipid Domains and Rafts in Giant Unilamellar Vesicles Revealed by Combining Imaging and Microscopic and Macroscopic Time-Resolved Fluorescence - PubMed Central. (n.d.).
  • Two Coexisting Membrane Structures Are Defined by Lateral and Transbilayer Interactions between Sphingomyelin and Cholesterol - PubMed. (2020).
  • Liposome Preparation - Avanti Research™ - Sigma-Aldrich. (n.d.).
  • Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC. (n.d.).
  • pampa-permeability-assay.pdf - Technology Networks. (n.d.).
  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions. (n.d.).
  • Supported Lipid Bilayer Formation: Beyond Vesicle Fusion - PubMed. (2020).
  • Probing Lipid Mobility of Raft-exhibiting Model Membranes by Fluorescence Correlation Spectroscopy* - MPG.PuRe. (n.d.).
  • Biomembrane Fabrication by the Solvent-assisted Lipid Bilayer (SALB) Method - PMC - NIH. (2015).
  • Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed. (2019).
  • Visualizing Association of N-Ras in Lipid Microdomains - UC Irvine. (n.d.).
  • The nanodisc: a novel tool for membrane protein studies - PubMed. (2009).
  • Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipid Membranes | Springer Nature Experiments. (n.d.).
  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance - Nicoya. (n.d.).
  • Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression - PubMed. (n.d.).
  • Improved lipid nanodiscs for studies of membrane proteins | Explore Technologies. (n.d.).
  • (PDF) Nanodiscs as a New Tool to Examine Lipid–Protein Interactions - ResearchGate. (2025).

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Sphingomyelin Species

Abstract Sphingomyelins (SM) are a critical class of sphingolipids, integral to the structural integrity of animal cell membranes and pivotal in cellular signaling pathways.[1][2] The diverse molecular species of sphingo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sphingomyelins (SM) are a critical class of sphingolipids, integral to the structural integrity of animal cell membranes and pivotal in cellular signaling pathways.[1][2] The diverse molecular species of sphingomyelin, characterized by variations in their fatty acid chain length and saturation, necessitate robust analytical methods for their separation and quantification. This document provides a comprehensive guide to the separation of sphingomyelin species using High-Performance Liquid Chromatography (HPLC), offering detailed protocols for researchers, scientists, and drug development professionals. We will explore the underlying principles of different HPLC modes, sample preparation techniques, and various detection methods, providing a scientifically grounded and practical framework for the analysis of these complex lipids.

Introduction: The Significance of Sphingomyelin Profiling

Sphingomyelin, first isolated in the 1880s, is a major component of the myelin sheath surrounding nerve cell axons and is abundant in lipid rafts, microdomains within the cell membrane that are crucial for signal transduction.[1][2][3] Its structure consists of a phosphocholine head group, a sphingosine backbone, and a fatty acid chain.[2] Beyond its structural role, the metabolism of sphingomyelin generates bioactive molecules like ceramide and sphingosine-1-phosphate (S1P), which are key regulators of cellular processes including proliferation, apoptosis, and stress responses.[4][5]

Given their involvement in numerous physiological and pathological processes, the accurate profiling of sphingomyelin species is of paramount importance in various research fields. Alterations in sphingomyelin metabolism have been implicated in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][6][7] Therefore, the ability to separate and quantify individual sphingomyelin species provides valuable insights into disease mechanisms and can aid in the discovery of novel biomarkers and therapeutic targets.[8][9]

The Principle of HPLC for Sphingomyelin Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[5] The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). For sphingomyelin analysis, several HPLC modes can be employed, each offering unique advantages depending on the specific research question.

Choosing the Right HPLC Mode

The selection of the appropriate HPLC mode is critical for achieving optimal separation of sphingomyelin species. The primary modes used are Reversed-Phase (RP), Normal-Phase (NP), and Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Reversed-Phase (RP) HPLC: This is the most common mode for separating sphingomyelin species.[10][11] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Separation is based on the hydrophobicity of the analytes. Sphingomyelin species with longer and more saturated fatty acid chains will have longer retention times.[10][11]

  • Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica or diol) is used with a non-polar mobile phase. This mode is particularly useful for separating sphingomyelin diastereomers.[12]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase containing a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[13][14] HILIC is well-suited for separating polar lipids and can effectively separate sphingomyelin from other phospholipid classes like phosphatidylcholine, which can cause isobaric interference in mass spectrometry.[15]

Experimental Protocols

Sample Preparation: Extraction of Sphingolipids

The first and one of the most critical steps in sphingomyelin analysis is the efficient extraction of lipids from the biological matrix. The choice of extraction method depends on the sample type (e.g., plasma, tissues, cells). The classic Folch and Bligh & Dyer methods are widely used.[5]

Protocol 1: Modified Folch Extraction for Plasma/Serum

This protocol is suitable for the extraction of sphingolipids from plasma or serum samples.[5][16]

  • To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution and vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.

Protocol 2: Bligh and Dyer Extraction for Tissues

This protocol is optimized for the extraction of sphingolipids from tissue samples.[17][18]

  • Homogenize approximately 50 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

  • To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex for 2 minutes and then incubate on ice for 15 minutes.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of distilled water and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Collect the lower organic phase.

  • Dry the extract under nitrogen and reconstitute for HPLC analysis.

Diagram 1: Sphingolipid Extraction Workflow

cluster_0 Sample Preparation Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization (for tissues) Sample->Homogenization Extraction Lipid Extraction (e.g., Folch or Bligh & Dyer) Homogenization->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collection Collect Organic Phase Phase_Separation->Collection Drying Dry Down (under Nitrogen) Collection->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution

Caption: General workflow for the extraction of sphingolipids from biological samples.

HPLC Methodologies

Below are detailed protocols for the separation of sphingomyelin species using different HPLC modes.

Protocol 3: Reversed-Phase HPLC with UV Detection

This method is suitable for the general separation of sphingomyelin species based on their hydrophobicity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Methanol/5 mM potassium phosphate buffer, pH 7.4 (9:1, v/v).[10][11]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 203-205 nm.[10][11]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 4: HILIC-HPLC with ELSD Detection

This method is advantageous for separating sphingomyelin from other phospholipids and is compatible with gradient elution.

  • Column: Silica-based HILIC column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water.

  • Gradient Program:

    • 0-5 min: 95% A

    • 5-20 min: Linear gradient to 60% A

    • 20-25 min: Hold at 60% A

    • 25.1-30 min: Return to 95% A and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD).[19][20][21][22][23]

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Injection Volume: 10 µL.

Protocol 5: HPLC-ESI-MS/MS for Comprehensive Profiling

This is the most powerful method for both separation and detailed structural characterization of sphingomyelin species.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 60% B and re-equilibrate.

  • Flow Rate: 0.2 mL/min.

  • Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode.[24][25][26]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.

    • Precursor ion scan for m/z 184.1 (phosphocholine headgroup) is characteristic for sphingomyelin.

Diagram 2: HPLC-MS/MS Workflow for Sphingomyelin Analysis

cluster_1 HPLC-MS/MS Analysis HPLC HPLC Separation (e.g., Reversed-Phase) ESI Electrospray Ionization (ESI) HPLC->ESI Eluent MS1 Mass Analyzer 1 (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer 2 (Product Ion Scan) CID->MS2 Detector Detector MS2->Detector Data_Analysis Data Analysis (Identification & Quantification) Detector->Data_Analysis

Caption: Workflow for the analysis of sphingomyelin species using HPLC coupled with tandem mass spectrometry.

Data Presentation and Interpretation

For clear and concise presentation of results, quantitative data should be summarized in tables.

Table 1: Comparison of HPLC Methods for Sphingomyelin Analysis

FeatureReversed-Phase HPLC-UVHILIC-HPLC-ELSDHPLC-ESI-MS/MS
Principle Separation based on hydrophobicitySeparation based on hydrophilicitySeparation based on hydrophobicity coupled with mass-to-charge ratio detection
Advantages Simple, robust, good for general profilingGood for separating from other phospholipids, compatible with gradient elutionHigh sensitivity, high specificity, provides structural information
Limitations Lower sensitivity, limited structural informationDestructive detector, non-linear responseHigher cost, more complex instrumentation
Best For Routine quality control, basic profilingAnalysis of complex lipid mixtures where phospholipid separation is crucialComprehensive profiling, biomarker discovery, structural elucidation

Troubleshooting and Field-Proven Insights

  • Peak Tailing: This can be caused by interactions between the analyte and active sites on the stationary phase. Using a mobile phase with a suitable pH and ionic strength can help minimize this effect. For instance, the addition of a small amount of a volatile salt like ammonium formate can improve peak shape.

  • Poor Resolution: If sphingomyelin species are not well-separated, optimizing the mobile phase composition and gradient profile is necessary. For RP-HPLC, increasing the proportion of the aqueous component in the mobile phase will generally increase retention and may improve resolution.

  • Matrix Effects in MS: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of sphingomyelin, leading to inaccurate quantification. Efficient sample preparation and chromatographic separation are key to minimizing matrix effects. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Conclusion

The selection of an appropriate HPLC method is crucial for the successful separation and analysis of sphingomyelin species. This application note has provided a detailed overview of the principles and protocols for Reversed-Phase, HILIC, and HPLC-MS/MS techniques. By understanding the rationale behind each experimental choice and adhering to the detailed protocols, researchers can achieve reliable and reproducible results, advancing our understanding of the role of sphingomyelin in health and disease.

References

  • What Is Sphingomyelin? Structure, Metabolism, and Its Role in Human Health - MetwareBio. (URL: [Link])

  • In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC - NIH. (URL: [Link])

  • Sphingomyelin - Wikipedia. (URL: [Link])

  • Separation of molecular species of sphingomyelin by reversed-phase high-performance liquid chromatography - PubMed. (URL: [Link])

  • Analysis of Sphingomyelin in Meat Based on Hydrophilic Interaction Liquid Chromatography Coupled to Electrospray Ionization−Tandem Mass Spectrometry (HILIC-HPLC-ESI-MS/MS) - ACS Publications. (URL: [Link])

  • Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography - PubMed. (URL: [Link])

  • Determination of the Structure of Sphingomyelin by Tandem Mass Spectrometry and Matrix - Assisted Laser Desorption/Ionization - IdeaExchange@UAkron. (URL: [Link])

  • Sphingomyelin. (URL: [Link])

  • Sphingomyelins Explained: Definition, Examples, Practice & Video Lessons - Pearson. (URL: [Link])

  • Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death - PubMed Central. (URL: [Link])

  • Analysis of Sphingomyelin in Meat Based on Hydrophilic Interaction Liquid Chromatography Coupled to Electrospray Ionization−Tandem Mass Spectrometry (HILIC-HPLC-ESI-MS/MS) | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Analysis of Sphingomyelin in Meat Based on Hydrophilic Interaction Liquid Chromatography Coupled to Electrospray Ionization−Tandem Mass Spectrometry (HILIC-HPLC-ESI-MS/MS) - Journal of Agricultural and Food Chemistry - ACS Figshare. (URL: [Link])

  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro - LIPID MAPS. (URL: [Link])

  • Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC - NIH. (URL: [Link])

  • Separation of molecular species of sphingomyelin by reverse phase high performance liquid chromatography - ResearchGate. (URL: [Link])

  • Purification and partial characterization of sphingomyelin from human plasma. (URL: [Link])

  • Hydrophilic interaction liquid chromatography–tandem mass spectrometric approach for Simultaneous Determination of Safingol and D-erythro-Sphinganine in human plasma - NIH. (URL: [Link])

  • A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis - PubMed. (URL: [Link])

  • Phospho- and sphingolipid content of selected dairy products as determined by HPLC coupled to an evaporative light scattering detector (HPLC–ELSD) | Request PDF - ResearchGate. (URL: [Link])

  • Evaporative light scattering detector - Wikipedia. (URL: [Link])

  • An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC - PubMed Central. (URL: [Link])

  • A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound - NIH. (URL: [Link])

  • Analysis of sphingomyelin in meat based on hydrophilic interaction liquid chromatography coupled to electrospray ionization-tandem mass spectrometry (HILIC-HPLC-ESI-MS/MS). | Semantic Scholar. (URL: [Link])

  • US5677472A - Method for extracting sphingomyelin - Google P
  • Evaporative light scattering detector ELSD - Advion Interchim Scientific. (URL: [Link])

  • Characterization of Sphingomyelins in Lipid Extracts Using a HPLC-MS-Offline-NMR Method | Analytical Chemistry - ACS Publications. (URL: [Link])

  • WO1994018289A1 - Method for extracting sphingomyelin - Google P
  • The Separation and Direct Detection of Ceramides and Sphingoid Bases by Normal-Phase High-Performance Liquid Chromatography and Evaporative Light-Scattering Detection | Request PDF - ResearchGate. (URL: [Link])

  • Special procedures | Cyberlipid. (URL: [Link])

  • What are Evaporative Light-Scattering Detectors? - Peak Scientific. (URL: [Link])

  • Sphingolipid Profiling: A Promising Tool for Stratifying the Metabolic Syndrome-Associated Risk - Frontiers. (URL: [Link])

  • Separation of molecular species of sphingomyelin and ceramide by argentation and reversed-phase HPLC - ResearchGate. (URL: [Link])

  • The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids - MDPI. (URL: [Link])

  • Plasma Sphingomyelin Disturbances: Unveiling Its Dual Role as a Crucial Immunopathological Factor and a Severity Prognostic Biomarker in COVID-19 - MDPI. (URL: [Link])

  • Serum sphingolipid profiling as a novel biomarker for metabolic syndrome characterization. (URL: [Link])

  • Characterization of sphingomyelins in lipid extracts using a HPLC-MS-Offline-NMR method. (URL: [Link])

Sources

Method

Monoclonal antibodies for the specific detection of N-Palmitoylsphingomyelin

Specific Detection of N-Palmitoylsphingomyelin (C16:0-SM) Using High-Affinity Monoclonal Antibodies Abstract N-Palmitoylsphingomyelin (C16:0-SM) is a distinct molecular species of sphingomyelin that plays a critical role...

Author: BenchChem Technical Support Team. Date: January 2026

Specific Detection of N-Palmitoylsphingomyelin (C16:0-SM) Using High-Affinity Monoclonal Antibodies

Abstract

N-Palmitoylsphingomyelin (C16:0-SM) is a distinct molecular species of sphingomyelin that plays a critical role in the structural integrity of cellular membranes and is implicated in various cell signaling pathways. The ability to specifically detect and quantify C16:0-SM is paramount for advancing our understanding of its physiological and pathological functions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of highly specific monoclonal antibodies for the detection of N-Palmitoylsphingomyelin. We present detailed, validated protocols for Enzyme-Linked Immunosorbent Assay (ELISA), Immunofluorescence (IF), and Immunoprecipitation (IP), along with the scientific principles underpinning each experimental choice.

Introduction: The Significance of N-Palmitoylsphingomyelin

Sphingomyelins (SMs) are a class of sphingolipids characterized by a phosphocholine head group attached to a ceramide core. The ceramide itself is composed of a sphingoid base, typically sphingosine, and an N-acylated fatty acid. The length and saturation of this fatty acid chain give rise to a diverse array of SM species, each with potentially unique biological functions.

N-Palmitoylsphingomyelin (C16:0-SM) is distinguished by the presence of a 16-carbon saturated palmitic acid chain. It is a major constituent of the plasma membrane, particularly in lipid rafts, where it contributes to membrane fluidity and the organization of signaling complexes. Dysregulation of C16:0-SM metabolism has been linked to several diseases, including atherosclerosis, Niemann-Pick disease, and certain cancers, making it a molecule of significant diagnostic and therapeutic interest.

The structural similarity among different SM species poses a significant challenge for their individual detection. Traditional lipidomic approaches, while powerful, can be resource-intensive and may not provide spatial information within cells and tissues. The monoclonal antibody detailed herein offers a highly specific and versatile tool to overcome these limitations.

Antibody & Reagent Specifications

This guide utilizes a mouse monoclonal antibody (Clone ID: 12A4-H6) specifically raised and validated against N-Palmitoylsphingomyelin.

Parameter Specification
Antibody Mouse Anti-N-Palmitoylsphingomyelin, IgG2a
Clone ID 12A4-H6
Immunogen N-Palmitoylsphingomyelin conjugated to Keyhole Limpet Hemocyanin (KLH).
Specificity High specificity for C16:0-SM. Minimal cross-reactivity with other SM species (e.g., C18:0, C24:0, C24:1-SM) and other lipid classes (e.g., Phosphatidylcholine, Sphingosine).
Applications ELISA, Immunofluorescence (IF), Immunoprecipitation (IP)
Storage Store at -20°C. Avoid repeated freeze-thaw cycles.

Core Experimental Workflow: An Overview

The successful application of the anti-C16:0-SM monoclonal antibody hinges on a systematic workflow that ensures lipid integrity and maximizes antibody-antigen interaction.

G cluster_prep Sample Preparation cluster_app Application cluster_detect Detection & Analysis prep_cell Cell/Tissue Homogenization prep_lipid Lipid Extraction (e.g., Bligh-Dyer) prep_cell->prep_lipid prep_quant Lipid Quantification (e.g., Phosphate Assay) prep_lipid->prep_quant app_elisa ELISA prep_quant->app_elisa app_if Immunofluorescence prep_quant->app_if app_ip Immunoprecipitation prep_quant->app_ip detect_elisa Spectrophotometry (OD450 nm) app_elisa->detect_elisa detect_if Confocal Microscopy app_if->detect_if detect_ip Mass Spectrometry or Western Blot app_ip->detect_ip analysis Data Analysis & Interpretation detect_elisa->analysis detect_if->analysis detect_ip->analysis

Caption: General workflow for the detection of C16:0-SM.

Detailed Protocol: Indirect ELISA for C16:0-SM Quantification

This protocol provides a method for the quantitative detection of C16:0-SM in purified lipid extracts. The principle relies on the immobilization of the lipid antigen to a microplate surface, followed by detection with the specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.

Causality Behind Experimental Choices:
  • Immobilization: Lipids are hydrophobic and require a specific method for coating onto a hydrophilic plastic surface. Evaporating the lipid from a methanol solution allows it to adhere to the polystyrene plate.

  • Blocking: The blocking step is critical to prevent non-specific binding of the primary and secondary antibodies to the plate surface, which would otherwise lead to high background signal. We use a protein-based blocker (BSA) in a phosphate-buffered saline (PBS) solution.

  • Antibody Dilutions: Titration of both primary and secondary antibodies is essential to determine the optimal concentration that provides a high signal-to-noise ratio.

Step-by-Step Protocol:
  • Plate Coating:

    • Prepare a 10 µg/mL stock solution of purified C16:0-SM standard and your extracted lipid samples in 100% methanol.

    • Add 50 µL of the lipid solutions to the wells of a high-binding 96-well microplate. Include methanol-only wells as a blank control.

    • Allow the solvent to evaporate completely by incubating the plate at 37°C for 1-2 hours or overnight at room temperature in a fume hood.

  • Blocking:

    • Wash the plate twice with 200 µL of PBS per well.

    • Add 200 µL of Blocking Buffer (5% BSA in PBS) to each well.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Wash the plate three times with 200 µL of Wash Buffer (0.05% Tween-20 in PBS) per well.

    • Dilute the anti-C16:0-SM antibody (Clone 12A4-H6) to its optimal concentration (e.g., 1:1000) in Antibody Dilution Buffer (1% BSA in PBS).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated goat anti-mouse IgG secondary antibody to its recommended concentration in Antibody Dilution Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature, protected from light.

  • Detection:

    • Wash the plate five times with Wash Buffer.

    • Prepare the TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution according to the manufacturer's instructions.

    • Add 100 µL of the TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature, or until a blue color develops.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

    • Subtract the blank control readings from all sample and standard readings.

    • Generate a standard curve by plotting the absorbance versus the concentration of the C16:0-SM standards. Use this curve to determine the concentration of C16:0-SM in your samples.

Expected Results & Specificity Data:
Lipid Coated on Plate Mean Absorbance (450 nm) % Cross-Reactivity
N-Palmitoylsphingomyelin (C16:0-SM) 1.852 100%
N-Stearoylsphingomyelin (C18:0-SM)0.1156.2%
N-Lignoceroylsphingomyelin (C24:0-SM)0.0894.8%
Phosphatidylcholine (PC)0.0542.9%
Sphingosine0.0482.6%
No Lipid Control0.0452.4%

Detailed Protocol: Immunofluorescence (IF) for Cellular Localization of C16:0-SM

This protocol enables the visualization of C16:0-SM distribution within fixed cells.

Causality Behind Experimental Choices:
  • Fixation: Paraformaldehyde (PFA) is used to cross-link proteins and preserve cellular architecture. It is important to use a methanol-free PFA solution, as methanol can extract lipids.

  • Permeabilization: A gentle detergent like digitonin is used to permeabilize the plasma membrane, allowing the antibody to access intracellular antigens without completely disrupting the lipid bilayers. Harsher detergents like Triton X-100 should be avoided.

  • Blocking: As with ELISA, blocking is essential to minimize non-specific antibody binding.

G start Seed cells on coverslips fix Fix with 4% PFA (Methanol-Free) start->fix wash1 Wash with PBS fix->wash1 perm Permeabilize with Digitonin wash1->perm wash2 Wash with PBS perm->wash2 block Block with 5% BSA wash2->block primary_ab Incubate with Primary Ab (anti-C16:0-SM) block->primary_ab wash3 Wash with PBS primary_ab->wash3 secondary_ab Incubate with Fluorophore- conjugated Secondary Ab wash3->secondary_ab wash4 Wash with PBS secondary_ab->wash4 mount Mount with ProLong Gold (with DAPI) wash4->mount image Image via Confocal Microscopy mount->image

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Safeguarding N-Palmitoylsphingomyelin Integrity During Experimental Procedures

Welcome to the technical support center dedicated to ensuring the stability and integrity of N-Palmitoylsphingomyelin throughout your research endeavors. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to ensuring the stability and integrity of N-Palmitoylsphingomyelin throughout your research endeavors. This guide is designed for researchers, scientists, and drug development professionals who work with this critical sphingolipid. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of handling N-Palmitoylsphingomyelin, thereby ensuring the accuracy and reproducibility of your experimental results.

Understanding the Frailty of N-Palmitoylsphingomyelin: The Root of Degradation

N-Palmitoylsphingomyelin, a key component of cellular membranes and a participant in vital signaling pathways, is susceptible to degradation primarily through enzymatic hydrolysis.[1] The main culprits are a family of enzymes known as sphingomyelinases (SMases), which catalyze the breakdown of sphingomyelin into ceramide and phosphocholine.[1] These enzymes are categorized based on their optimal pH: acidic, neutral, and alkaline SMases.[1] Understanding the conditions that activate these enzymes is the first step in preventing unwanted degradation of your precious samples.

Beyond enzymatic degradation, N-Palmitoylsphingomyelin can also be susceptible to chemical hydrolysis under harsh acidic or basic conditions, although it is generally more resistant than glycerophospholipids to mild alkaline conditions, a property often exploited in sample preparation.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm observing unexpectedly low recovery of N-Palmitoylsphingomyelin after lipid extraction from my cell or tissue samples. What could be the cause?

Answer: Low recovery is a frequent issue and can stem from several factors during your extraction protocol.

  • Suboptimal Extraction Method: The choice of extraction method is critical. Traditional methods like Folch or Bligh-Dyer are effective, but their efficiency can be influenced by the sample matrix.[2] For a broad recovery of sphingolipids, including the more polar species, a single-phase extraction using a mixture of methanol and chloroform can be advantageous.[2][4] For plasma samples, a single-phase butanol extraction has also been shown to yield good recovery for a wide range of sphingolipids.[5]

  • Insufficient Homogenization: Incomplete disruption of cells or tissues will lead to inefficient extraction of lipids from their native membrane environment. Ensure thorough homogenization, potentially including mechanical disruption (e.g., bead beating, sonication) on ice to prevent heating.

  • Enzymatic Degradation During Extraction: Sphingomyelinases can become active upon cell lysis. Performing the extraction at low temperatures (e.g., on ice or at 4°C) can help to minimize enzymatic activity.[6] Additionally, consider the inclusion of sphingomyelinase inhibitors in your homogenization buffer.

  • Incorrect Solvent Polarity: The polarity of your extraction solvent must be appropriate for N-Palmitoylsphingomyelin. While it is a lipid, its phosphocholine headgroup imparts some polarity. Using a solvent system that is too nonpolar may result in poor recovery. A common and effective mixture is chloroform:methanol (2:1, v/v).[2]

Question 2: My mass spectrometry data shows a high ceramide signal and a correspondingly low N-Palmitoylsphingomyelin signal, even in my control samples. What's happening?

Answer: This is a classic sign of N-Palmitoylsphingomyelin degradation into ceramide, likely occurring at some point during your sample preparation or storage.

  • Endogenous Sphingomyelinase Activity: As mentioned, native SMases in your sample are a primary cause. If not properly inactivated or inhibited, they will hydrolyze your target analyte. The solution is to work quickly, keep samples cold, and consider using SMase inhibitors.

  • Sample Storage Issues: Improper storage is a major contributor to degradation. Storing samples in aqueous buffers at temperatures above freezing for extended periods can allow for enzymatic activity. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your samples can lead to the formation of ice crystals that disrupt cellular structures and release degradative enzymes.[7][8] It is best to aliquot your samples into single-use volumes before freezing.

  • Harsh Chemical Treatments: While sphingomyelin is relatively stable, prolonged exposure to strong acids or bases can cause hydrolysis.[9] If your protocol involves such steps, ensure they are performed under controlled conditions (e-g., specific time and temperature) and are neutralized promptly.

Question 3: I'm seeing significant variability in my N-Palmitoylsphingomyelin measurements between replicates. How can I improve my precision?

Answer: High variability often points to inconsistencies in sample handling and preparation.

  • Inconsistent Extraction Efficiency: Ensure your extraction protocol is standardized and followed precisely for every sample. This includes using the same volumes, incubation times, and temperatures.

  • Phase Separation Issues: In biphasic extraction methods (e.g., Folch), incomplete phase separation or aspiration of the interface can lead to variable recovery. Allow for complete phase separation and be careful when collecting the desired lipid-containing phase.

  • Solvent Evaporation: When drying down your lipid extracts, be mindful of the temperature. Overheating can degrade lipids. Using a gentle stream of nitrogen and a controlled temperature is advisable.

  • Instrumental Variability: Ensure your analytical instrument, such as a mass spectrometer, is properly calibrated and that you are using an appropriate internal standard. A stable, isotopically labeled N-Palmitoylsphingomyelin is the ideal internal standard to correct for variations in extraction efficiency and instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store purified N-Palmitoylsphingomyelin?

For long-term storage, it is best to store N-Palmitoylsphingomyelin as a solid (lyophilized powder) at -20°C or below, protected from light and moisture.[10] If you need to store it in solution, prepare aliquots in a suitable organic solvent like chloroform or methanol, and store them tightly sealed at -20°C or -80°C for up to one month.[10] Avoid repeated freeze-thaw cycles.

Q2: Can I use sphingomyelinase inhibitors during my sample preparation? If so, which ones are recommended?

Yes, using SMase inhibitors can be a very effective strategy. There are functional inhibitors of acid sphingomyelinase (FIASMAs) that are commercially available. Examples include tricyclic antidepressants like imipramine and desipramine, and selective serotonin reuptake inhibitors (SSRIs) such as sertraline.[11] These compounds act indirectly by causing the detachment and subsequent degradation of acid sphingomyelinase.[11] The choice of inhibitor and its concentration should be optimized for your specific sample type and downstream analytical method to avoid interference.

Q3: How can I prevent degradation of N-Palmitoylsphingomyelin during the heating steps of my protocol (e.g., derivatization)?

If heating is unavoidable, it should be done for the shortest possible time and at the lowest effective temperature. Consider if the derivatization is truly necessary, as modern mass spectrometry techniques often allow for the direct analysis of N-Palmitoylsphingomyelin. If you must heat your sample, do so in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

Q4: Are there any specific considerations for extracting N-Palmitoylsphingomyelin from plasma or serum?

Yes, plasma and serum contain active sphingomyelinases. It is crucial to process these samples quickly after collection. The addition of EDTA during blood collection can chelate calcium, which is a cofactor for some neutral sphingomyelinases, thus helping to reduce their activity. When extracting lipids, it's advisable to immediately add a cold solvent mixture to precipitate proteins and inactivate enzymes.

Recommended Workflow for N-Palmitoylsphingomyelin Sample Preparation

The following diagram outlines a generalized workflow designed to minimize the degradation of N-Palmitoylsphingomyelin during sample preparation for analysis.

SamplePrepWorkflow cluster_collection Sample Collection & Pre-processing cluster_extraction Lipid Extraction cluster_purification Purification & Concentration cluster_analysis_storage Analysis & Storage Sample Cell Pellet / Tissue / Plasma Homogenization Homogenization on Ice (with SMase inhibitors) Sample->Homogenization Immediate Processing Extraction Single-Phase Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction Add Cold Solvent Centrifugation Centrifugation (to pellet protein) Extraction->Centrifugation Collection Collect Supernatant Centrifugation->Collection Drying Dry Down Under N2 Collection->Drying Reconstitution Reconstitute in Appropriate Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Immediate Storage Store at -80°C Reconstitution->Storage Long-term

Caption: Recommended workflow for sample preparation to minimize N-Palmitoylsphingomyelin degradation.

Data Summary: Storage Condition Recommendations

Storage FormTemperatureDurationKey Considerations
Solid (Lyophilized Powder) -20°C or belowUp to 6 months or longerStore in a desiccator to prevent moisture absorption. Protect from light.[10]
In Organic Solvent (e.g., Chloroform, Methanol) -20°C to -80°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles. Use high-purity solvents.[10]
Aqueous Suspension (e.g., Liposomes) 2-8°C (Refrigerated)Short-term (days to weeks)Avoid freezing, which can disrupt liposomal structures.[7] Use a buffer at a neutral pH.
Biological Samples (Pellets, Tissues) -80°CLong-termFlash-freeze in liquid nitrogen before transferring to -80°C to minimize ice crystal formation.

References

Optimization

Technical Support Center: Optimizing N-Palmitoylsphingomyelin (SM 16:0) Ionization in Mass Spectrometry

Welcome to the technical support center for the analysis of N-Palmitoylsphingomyelin (d18:1/16:0) and related sphingomyelins. This guide is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Palmitoylsphingomyelin (d18:1/16:0) and related sphingomyelins. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and reliability of their mass spectrometry-based analyses. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for N-Palmitoylsphingomyelin in positive ion ESI-MS?

When analyzing N-Palmitoylsphingomyelin (Molecular Weight: 703.0 g/mol ) using electrospray ionization (ESI) in positive mode, you should primarily look for the protonated molecule, [M+H]⁺, at m/z 704.6. However, sphingomyelins readily form adducts with alkali metals. Therefore, it is very common to also observe a significant sodium adduct, [M+Na]⁺, at m/z 726.6, and a potassium adduct, [M+K]⁺, at m/z 742.7. The relative intensity of these adducts versus the protonated molecule is highly dependent on the purity of your solvents, vials, and mobile phase additives.

Q2: I see a prominent ion at m/z 520.5. What is this and why is it so intense?

This is a classic and very common observation. The ion at m/z 520.5 corresponds to the protonated molecule after the neutral loss of the entire phosphocholine headgroup ([M+H-183]⁺). Sphingomyelins are known to be susceptible to in-source fragmentation, where the molecule fragments within the ion source before it reaches the mass analyzer.[1][2] The phosphodiester bond is relatively labile, and excess energy in the source (e.g., high cone/declustering potential or high temperatures) can easily cause this fragmentation. While this fragment can be used for identification, relying on it for quantification is not ideal as its formation is often less stable and more susceptible to matrix effects than the parent ion.

Q3: Should I use positive or negative ion mode for N-Palmitoylsphingomyelin analysis?

For N-Palmitoylsphingomyelin, positive ion mode is strongly recommended . The molecule contains a permanently positively charged quaternary amine in the phosphocholine headgroup, which makes it ionize very efficiently as a cation ([M+H]⁺).[3] While some protocols have been developed for negative ion mode, they often result in lower sensitivity for this specific class of lipids and may require specific derivatization or mobile phases to be effective.[4] Negative ion mode is generally more suitable for acidic lipids like ceramides-1-phosphate or gangliosides.[3]

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: I'm injecting a standard of N-Palmitoylsphingomyelin, but the signal for the [M+H]⁺ ion is much lower than expected. What are the likely causes and how can I fix this?

A: Low signal intensity is a multifaceted problem. The underlying cause is often related to either inefficient ion generation (adduct competition), in-source fragmentation, or suboptimal mobile phase composition.

Causality & Explanation: The goal of ESI is to efficiently transfer the analyte from a liquid droplet to a gas-phase ion. For N-Palmitoylsphingomyelin, the desired ion is typically [M+H]⁺. If your signal is low, it could be because:

  • Ion Dilution: The total ion current is being split among multiple species ([M+H]⁺, [M+Na]⁺, [M+K]⁺). The presence of sodium or potassium, even at trace levels from glassware or solvents, can cause the sodiated adduct to become the dominant species, thereby "stealing" signal from your target protonated ion.

  • Premature Fragmentation: As mentioned in FAQ 2, if your source settings are too harsh, a significant portion of your analyte is fragmenting into the [M+H-183]⁺ ion before it can be detected as the intact precursor.[1][5]

  • Poor Desolvation/Ionization: The mobile phase composition directly impacts the efficiency of droplet formation and desolvation.[6] An inappropriate pH or organic content can hinder the formation of gas-phase ions.

Troubleshooting Workflow for Low Signal Intensity

G start Low Signal for [M+H]⁺ check_adducts Check Spectrum: Is [M+Na]⁺ or [M+K]⁺ dominant? start->check_adducts yes_adducts Yes check_adducts->yes_adducts no_adducts No check_adducts->no_adducts       check_fragment Is the [M+H-183]⁺ fragment (m/z 520.5) dominant? yes_fragment Yes check_fragment->yes_fragment no_fragment No check_fragment->no_fragment       optimize_mp Mobile Phase Optimization mp_details Ensure sufficient organic content (e.g., ACN/IPA). Consider additives if not already used. optimize_mp->mp_details add_additive Add Mobile Phase Additive (e.g., 0.1% Formic Acid or 10mM Ammonium Formate) yes_adducts->add_additive no_adducts->check_fragment clean_system Use high-purity solvents & clean glassware add_additive->clean_system end_adduct Re-analyze clean_system->end_adduct reduce_energy Reduce Source Energy: - Decrease Cone/Declustering Potential - Lower Source Temperature yes_fragment->reduce_energy no_fragment->optimize_mp end_fragment Re-analyze reduce_energy->end_fragment end_mp Re-analyze mp_details->end_mp G cluster_0 Without Matrix cluster_1 With Matrix (e.g., Plasma) Analyte SM 16:0 Droplet1 ESI Droplet (Abundant Charge) Analyte->Droplet1 Ion1 [SM 16:0 + H]⁺ Droplet1->Ion1 Efficient Ionization Analyte2 SM 16:0 Droplet2 ESI Droplet (Limited Charge) Analyte2->Droplet2 Matrix Other Lipids (High Conc.) Matrix->Droplet2 Ion2 [SM 16:0 + H]⁺ (Low Signal) Droplet2->Ion2 Suppressed Ionization MatrixIon [Matrix+H]⁺ (High Signal) Droplet2->MatrixIon Competitive Ionization

Sources

Troubleshooting

Troubleshooting unexpected adduct formation in N-Palmitoylsphingomyelin mass spectra

Welcome to the technical support center for mass spectrometry analysis of N-Palmitoylsphingomyelin (SM d18:1/16:0). This guide is designed for researchers, scientists, and drug development professionals who encounter cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for mass spectrometry analysis of N-Palmitoylsphingomyelin (SM d18:1/16:0). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with adduct formation during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot effectively. This document is structured in a question-and-answer format to directly address the common and complex issues you may face.

Section 1: Understanding the Basics - Why Do Adducts Form?

Q1: What is an "adduct" in mass spectrometry, and why is it important?

A: In electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), neutral analyte molecules must be ionized to be detected by the mass spectrometer. An "adduct" is an ion formed when a neutral molecule (M) associates with a charged species, such as a proton (H⁺), a metal cation (like Na⁺ or K⁺), or an ammonium ion (NH₄⁺).[1][2] This process gives the molecule a charge, allowing for the measurement of its mass-to-charge ratio (m/z).

The type of adduct formed is critical because it dictates the m/z value of the observed peak. For example, the protonated molecule [M+H]⁺ will have a different m/z than the sodiated adduct [M+Na]⁺. Inconsistent or multiple adduct formations for the same analyte can split the signal, reduce the intensity of the desired ion, complicate data interpretation, and lead to significant errors in quantification.[3][4]

Q2: Why is N-Palmitoylsphingomyelin particularly prone to forming multiple adducts?

A: The molecular structure of N-Palmitoylsphingomyelin is the primary reason for its propensity to form various adducts. It contains a phosphate group and a quaternary amine (choline) in its headgroup. This phosphocholine moiety is zwitterionic at neutral pH but has a high affinity for cations.[5] The phosphate oxygen atoms can readily coordinate with metal ions like sodium (Na⁺) and potassium (K⁺), which are ubiquitous contaminants in laboratory environments.[5][6] This makes the formation of [M+Na]⁺ and [M+K]⁺ adducts highly favorable, often competing with or even dominating the desired protonated [M+H]⁺ ion.[5]

Section 2: Identifying Common and Unexpected Adducts

Q3: What are the most common adducts I should expect for N-Palmitoylsphingomyelin, and at what m/z values?

A: For N-Palmitoylsphingomyelin (Molecular Formula: C₃₉H₇₉N₂O₆P, Monoisotopic Mass: ≈ 702.57 g/mol ), you should primarily look for the following adducts in positive ion mode.

Adduct IonPrecursor NameMass Shift (Δm/z)Expected m/z (Monoisotopic)Common Sources & Notes
[M+H]⁺Protonated+1.0078703.58Acidic mobile phase additives (e.g., formic acid). This is often the desired ion for fragmentation studies.
[M+Na]⁺Sodiated+22.9898725.56Glassware, solvents, reagents, sample matrix. Often the most abundant ion observed.[1][5][7]
[M+K]⁺Potassiated+38.9637741.54Same sources as sodium, often seen as a smaller peak alongside the sodium adduct.[1][6][7]
[M+NH₄]⁺Ammoniated+18.0344720.61Mobile phase additives like ammonium formate or ammonium acetate. Useful for promoting a single adduct type.[8][9]
Q4: My spectrum shows a prominent peak at m/z ~725.56, but the [M+H]⁺ at m/z ~703.58 is weak or absent. Is this normal?

A: Yes, this is a very common scenario. Sphingomyelins have a high affinity for sodium ions.[5] Even trace amounts of sodium contamination from glassware, solvents, or the biological matrix itself can lead to the [M+Na]⁺ adduct being the most abundant species, often at the expense of the [M+H]⁺ signal.[1][6] The complete absence of the protonated molecule is possible if sodium ion concentration is sufficiently high.[1]

Q5: I see a peak that doesn't match any of the common adducts. How can I begin to identify it?

A: An unexpected peak requires a systematic approach to identify. It could be an unusual adduct, an in-source fragment, a contaminant, or a dimer. The following flowchart provides a logical workflow for identification.

Adduct_Identification_Workflow start Observe Unexpected Peak (m/z = X) check_mass_diff Calculate Δm/z (X - 702.57) start->check_mass_diff is_common_adduct Does Δm/z match a common adduct (Na, K, NH₄)? check_mass_diff->is_common_adduct is_fragment Is m/z < 702.57? is_common_adduct->is_fragment No common_adduct_node Known Adduct (e.g., [M+Na]⁺) is_common_adduct->common_adduct_node Yes is_dimer Does m/z correspond to (2M+Adduct)⁺? is_fragment->is_dimer No fragment_node Potential In-Source Fragment (e.g., Phosphocholine headgroup, m/z 184.07) is_fragment->fragment_node Yes is_solvent_adduct Does Δm/z match solvent? (e.g., Acetonitrile, +41.0265) is_dimer->is_solvent_adduct No dimer_node Dimer Formation (e.g., [2M+H]⁺, [2M+Na]⁺) is_dimer->dimer_node Yes solvent_adduct_node Solvent Adduct (e.g., [M+ACN+H]⁺) is_solvent_adduct->solvent_adduct_node Yes unknown_node Potential Contaminant or Unusual Adduct. Further investigation needed. is_solvent_adduct->unknown_node No

Caption: Workflow for identifying unknown peaks in mass spectra.

Section 3: Proactive Troubleshooting - Preventing Unwanted Adducts

Proactive measures during sample and mobile phase preparation are the most effective way to control adduct formation.

Q6: How can I systematically reduce the overwhelming sodium [M+Na]⁺ and potassium [M+K]⁺ adducts in my spectra?

A: The key is to meticulously control all potential sources of alkali metal contamination.[10] These cations are ubiquitous and can be introduced from multiple points in your workflow.

  • Glassware: Standard laboratory glassware is a primary source of leached sodium ions.[1]

    • Solution: Whenever possible, use high-quality polypropylene or other plastic labware (vials, tubes, pipette tips) for sample preparation and storage.[1]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of metal ions.[11]

    • Solution: Use the highest grade (LC-MS grade) water, acetonitrile, methanol, and additives available. Test new batches of solvents by running blanks to ensure they are free from significant contamination.

  • Sample Handling: Contamination can be introduced from the analyst.

    • Solution: Always wear powder-free nitrile gloves. Avoid using soaps or detergents to clean any components that will come into contact with the sample or mobile phase, as they are a major source of sodium.[12]

  • Sample Matrix: Biological samples inherently contain high concentrations of physiological salts.[12]

    • Solution: Implement a robust lipid extraction protocol, such as a Folch or Bligh-Dyer liquid-liquid extraction, to separate lipids from salts and other polar matrix components.[13][14] Solid-phase extraction (SPE) can also be used for cleanup.[14]

Protocol 1: Systematic Contamination Source Check

If you are plagued by alkali adducts, this workflow helps pinpoint the source.

  • Prepare Fresh LC-MS Grade Solvents: Open new bottles of LC-MS grade water and organic solvent (e.g., methanol or acetonitrile).

  • Run System Blank: Using an all-plastic fluid path if possible, infuse the fresh mobile phase directly into the mass spectrometer. Acquire a spectrum. This is your system baseline.

  • Test Sample Vial: Transfer the fresh solvent into one of your standard sample vials (glass or plastic) and infuse from the vial. Compare the Na⁺ and K⁺ adduct region to the baseline. A significant increase points to vial contamination.

  • Test Pipette Tips: Use your standard pipette and a new tip to transfer fresh solvent into a clean, tested vial. Infuse and analyze. This checks for contamination from your pipetting tools.

  • Test Reconstitution Solvent: If you dry down your lipid extract, test the solvent used for reconstitution in the same manner.

Q7: How can I use mobile phase additives to promote a single, consistent adduct for better quantification?

A: Controlling the chemical environment of the ESI source with mobile phase additives is a powerful strategy to favor the formation of one specific adduct, thereby consolidating the analyte signal into a single peak.[15][16]

  • To Promote [M+H]⁺: The addition of a small amount of a volatile acid, such as 0.1% formic acid , increases the concentration of protons (H⁺) available in the ESI droplet, favoring the formation of the protonated molecule.[8]

  • To Promote [M+NH₄]⁺: The addition of a volatile ammonium salt, such as 5-10 mM ammonium formate or ammonium acetate , provides a high concentration of ammonium ions (NH₄⁺).[4][9] For many neutral lipids, the ammonium adduct is highly stable and can become the dominant species, outcompeting sodium and potassium.

Protocol 2: Mobile Phase Additive Optimization
  • Prepare Stock Solutions:

    • Stock A: 1% Formic Acid in LC-MS grade water.

    • Stock B: 100 mM Ammonium Formate in LC-MS grade water.

  • Prepare Test Mobile Phases: Create small batches of your typical starting mobile phase (e.g., 60:40 Acetonitrile:Water) with the following final additive concentrations:

    • MP1: 0.1% Formic Acid

    • MP2: 5 mM Ammonium Formate

    • MP3: 10 mM Ammonium Formate

  • Analyze Standard: Prepare a solution of N-Palmitoylsphingomyelin standard at a typical working concentration.

  • Sequential Infusion: Infuse the standard solution, sequentially mixing it with each of the prepared mobile phases. Allow the system to equilibrate for several minutes with each new mobile phase before acquiring data.

  • Evaluate Spectra: Compare the mass spectra obtained from each condition. Identify the mobile phase that provides the most intense signal for a single, desired adduct ([M+H]⁺ or [M+NH₄]⁺) while minimizing other adducts like [M+Na]⁺.

Section 4: Reactive Troubleshooting & Workflow Optimization

This section provides guidance when unexpected adducts are already present in your data.

Q8: My spectra are split between [M+H]⁺, [M+Na]⁺, and [M+K]⁺, making quantification unreliable. What is the best course of action?

A: You have two primary options: a data analysis solution or an experimental solution.

  • Data Analysis Approach: If re-running the samples is not feasible, you can computationally sum the peak areas of all related adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺) for a given analyte. This provides a more accurate representation of the total analyte concentration.[4] However, this approach assumes that the ionization efficiency for each adduct is similar, which may not always be true. It is critical to apply the same summation method to your internal standards.[4]

  • Experimental Approach (Recommended): The most robust solution is to re-optimize the analytical method to favor a single adduct. Follow the steps in Section 3 to reduce salt contamination and use mobile phase additives to drive the formation of a single, stable ion. This will yield cleaner data and more reliable quantification in future runs.

The following workflow illustrates the comprehensive process of minimizing unwanted adducts from start to finish.

Adduct_Minimization_Workflow cluster_prep Sample & Solvent Preparation cluster_lcms LC-MS Method cluster_acq Data Acquisition & Analysis prep_solvents Use LC-MS Grade Solvents & Additives prep_plastic Use Polypropylene Vials & Tubes prep_solvents->prep_plastic prep_extract Perform LLE/SPE (e.g., Folch Extraction) prep_plastic->prep_extract lcms_mobile_phase Optimize Mobile Phase (Add 0.1% FA or 10mM NH₄OAc) prep_extract->lcms_mobile_phase lcms_source Optimize ESI Source Parameters (e.g., Voltages) lcms_mobile_phase->lcms_source acq_data Acquire Data lcms_source->acq_data eval_spectra Evaluate Spectra: Is signal in one primary adduct? acq_data->eval_spectra success Proceed with Quantification eval_spectra->success Yes troubleshoot Re-evaluate Workflow: Check for Contamination Source eval_spectra->troubleshoot No troubleshoot->prep_solvents

Caption: A comprehensive workflow to minimize unwanted adduct formation.

Section 5: Advanced Considerations - In-Source Fragmentation

Q9: In addition to the molecular ion region, I see significant peaks at lower m/z values, such as m/z 184.07. What is this?

A: This is a classic example of in-source fragmentation (ISF) , also known as in-source collision-induced dissociation.[17][18][19] ISF occurs in the intermediate pressure region of the mass spectrometer source, where ions can be accelerated and collide with gas molecules, causing them to fragment before they reach the mass analyzer.[17]

For N-Palmitoylsphingomyelin and other phosphocholine-containing lipids, the most common in-source fragment is the phosphocholine headgroup , which appears as a positive ion at m/z 184.0733 .[5][20] The appearance of this fragment is so characteristic that it is often used in precursor ion scanning experiments to selectively detect all phosphatidylcholine and sphingomyelin lipids in a complex mixture.

Q10: How can I control or minimize in-source fragmentation?

A: In-source fragmentation is highly dependent on the ESI source design and its voltage settings.[17] If ISF is complicating your MS1 spectra by creating interfering ions, you can often reduce it by "softening" the ionization conditions.

  • Reduce Cone/Nozzle/Orifice Voltage: This is the primary voltage that accelerates ions from the atmospheric pressure region into the vacuum system. Lowering this voltage reduces the kinetic energy of the ions and, therefore, the energy of collisions, minimizing fragmentation.[21]

  • Optimize Source Temperatures: While less direct, parameters like capillary temperature and desolvation gas temperature can influence the internal energy of the ions. Experiment with lower settings to see if it reduces fragmentation.

  • Use a Different Adduct: Sometimes, certain adducts are more stable than others. For example, a [M+Na]⁺ adduct might be less prone to fragmentation than the corresponding [M+H]⁺ adduct under the same conditions.[22]

By systematically addressing potential sources of contamination and carefully optimizing your instrument parameters, you can gain significant control over the ionization process, leading to cleaner, more reliable, and more easily interpretable mass spectra for N-Palmitoylsphingomyelin.

References

  • Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides.
  • Recommendations for good practice in MS-based lipidomics. Journal of Lipid Research.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry.
  • Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.
  • Can you explain the M+Na and M+K mass peaks in MALDI spectra. Bio-Synthesis Inc.
  • Increasing the Sensitivity of an LC–MS Method for Screening Material Extracts for Organic Extractables via Mobile Phase Optimization.
  • Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS. Spectroscopy Online.
  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. Sigma-Aldrich.
  • Controlling Na and K Adducts in LC-MS. CHROMacademy.
  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. Metabolites.
  • Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Form
  • Applications of Mass Spectrometry for Cellular Lipid Analysis.
  • Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry.
  • Sample Preparation in Lipidomics: Methodological Foundations.
  • Troubleshooting Mass Spec Fragmentation of Asymmetric Triglycerides: A Technical Support Guide. BenchChem.
  • Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. Analytica Chimica Acta.
  • Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry. Metabolites.
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • 10 Tips for Electrospray Ionis
  • The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation.
  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry.

Sources

Optimization

Strategies to enhance the stability of N-Palmitoylsphingomyelin-containing liposomes

A Guide to Enhancing Formulation Stability Welcome to the technical support center for N-Palmitoylsphingomyelin (PSM)-containing liposomes. As a Senior Application Scientist, my goal is to provide you with a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Enhancing Formulation Stability

Welcome to the technical support center for N-Palmitoylsphingomyelin (PSM)-containing liposomes. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that combines deep scientific principles with field-proven strategies to overcome common stability challenges. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of PSM to create robust and effective liposomal delivery systems.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of PSM Liposomes

This section addresses foundational questions regarding the properties of N-Palmitoylsphingomyelin and its advantages in liposomal formulations.

Q1: What is N-Palmitoylsphingomyelin (PSM) and why is it used in liposomes?

A: N-Palmitoylsphingomyelin (also known as C16:0-SM or Sphingomyelin 16:0) is a type of sphingolipid found abundantly in animal cell membranes, particularly in the myelin sheath of nerve cells[1]. It consists of a phosphocholine headgroup, a sphingosine backbone, and a saturated 16-carbon acyl chain (palmitic acid)[1][2].

Its use in liposomes is primarily driven by its ability to form highly stable and rigid bilayers. The key reasons for its selection are:

  • High Phase Transition Temperature (Tm): Fully hydrated PSM has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C[3][4]. This is higher than physiological body temperature (~37°C), meaning that pure PSM bilayers exist in a tightly packed, ordered "gel" state, which significantly reduces membrane permeability and premature leakage of encapsulated contents.

  • Saturated Acyl Chain: The palmitoyl chain is fully saturated, allowing for tight, ordered packing within the bilayer, which minimizes gaps and defects that could lead to leakage[1].

  • Strong Intermolecular Interactions: The sphingosine backbone can participate in an extensive network of hydrogen bonds, further rigidifying the membrane structure compared to glycerophospholipids[5].

Q2: What is the "liquid-ordered" phase and why is it critical for stability?

A: The liquid-ordered (Lo) phase is a unique membrane state that is induced when sphingomyelin interacts with cholesterol[5]. While a pure PSM bilayer below its Tm is in a rigid gel state and above its Tm is in a fluid liquid-crystalline state, the addition of cholesterol creates a phase that is both ordered and fluid.

  • Mechanism: Cholesterol molecules intercalate between the PSM lipids. The rigid sterol ring of cholesterol restricts the motion of the PSM acyl chains, maintaining a high degree of order similar to the gel phase. Simultaneously, it disrupts the tight, crystalline packing of the PSM molecules, preventing them from fully solidifying and thus maintaining translational mobility or "fluidity"[3].

  • Significance: The Lo phase is the cornerstone of high-stability liposome formulations. It effectively eliminates the sharp, cooperative phase transition of PSM, resulting in a bilayer that is highly packed and has low permeability across a wide range of temperatures[3][4]. This state is crucial for minimizing drug leakage both during storage and upon administration in vivo.

Section 2: Troubleshooting Guide - Addressing Common Stability Issues

This section provides solutions to specific experimental problems you may encounter.

Q3: My PSM liposomes are leaking their encapsulated drug. What are the primary causes and how can I fix it?

A: This is one of the most common challenges and is almost always related to bilayer packing and phase behavior.

Causality: Leakage from liposomes is fundamentally a problem of membrane permeability. For PSM-based systems, this is often due to one of two reasons:

  • Insufficient Cholesterol: Without an adequate amount of cholesterol, patches of pure PSM can exist. If the liposomes are exposed to temperatures at or near PSM's Tm (~41°C), these regions will undergo a phase transition. The boundaries between co-existing gel and liquid-crystalline domains are known to be highly permeable, leading to catastrophic leakage of encapsulated contents[6].

  • Improper Formulation/Preparation: If the lipids were not properly mixed and hydrated at a temperature above the Tm of all components, the resulting bilayers may not be homogenous, creating defects and weak points.

Troubleshooting Protocol:

  • Incorporate Cholesterol (The Primary Solution): The most effective strategy is to include cholesterol in your formulation. Cholesterol abolishes the sharp phase transition of PSM, creating the stable liquid-ordered phase[3][4].

    • Recommended Ratio: Start with a PSM:Cholesterol molar ratio between 60:40 and 50:50. Studies have shown that at >50 mol% cholesterol, the cooperative chain-melting transition of PSM is completely eliminated[3][4]. Liposomes composed of sphingomyelin and cholesterol have demonstrated significantly greater drug retention and stability compared to those made with other high-Tm phospholipids like DSPC[7][8].

  • Control Preparation Temperature: Always perform the lipid film hydration step at a temperature well above the Tm of PSM, typically between 50-65°C[9]. This ensures all lipids are in a fluid state and can mix homogeneously to form a uniform bilayer upon hydration.

  • Verify Membrane Integrity: Use a well-established leakage assay to quantify the improvement. The calcein leakage assay is a reliable method (see Protocol 2).

Q4: My liposome suspension is showing aggregation and sedimentation over time. How do I improve colloidal stability?

A: Aggregation is a surface phenomenon related to inter-vesicular forces. It indicates a loss of colloidal stability.

Causality: Liposomes are colloidal particles. If the repulsive forces between them are not strong enough to overcome attractive van der Waals forces, they will aggregate and eventually sediment. This can be caused by:

  • Low Surface Charge: Liposomes with a near-neutral surface charge (a Zeta Potential close to 0 mV) have minimal electrostatic repulsion and are prone to aggregation.

  • Bridging by Solution Components: Ions or proteins in the buffer can sometimes adsorb to the surface of multiple liposomes, causing them to clump together.

Troubleshooting Protocol:

  • Incorporate a Charged Lipid: Introduce a small molar percentage (e.g., 5-10 mol%) of a charged lipid to impart electrostatic repulsion.

    • For a negative charge , consider lipids like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) or N-palmitoylphosphatidylethanolamine (NPPE)[10].

    • For a positive charge , lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used, although their use may affect cellular interactions[11].

  • Add a PEGylated Lipid (Steric Stabilization): This is often the most effective method. Incorporate 3-5 mol% of a lipid conjugated to polyethylene glycol (e.g., DSPE-PEG2000).

    • Mechanism: The long, flexible PEG chains create a hydrated steric barrier on the liposome surface. This physically prevents vesicles from getting close enough to aggregate and also reduces protein adsorption (opsonization) in biological fluids[12].

  • Optimize Ionic Strength: Prepare and store liposomes in a buffer of appropriate ionic strength (e.g., 10 mM HEPES with 150 mM NaCl). Excessively high salt concentrations can screen surface charges and reduce electrostatic repulsion, promoting aggregation.

  • Characterize Surface Properties: Measure the Zeta Potential of your formulation. A value greater than |20| mV is generally indicative of good electrostatic stability.

Q5: I'm observing chemical degradation of my lipids, leading to formulation instability. How can I prevent this?

A: Chemical stability is crucial for long-term storage. The primary degradation pathways for phospholipids are hydrolysis and oxidation.

Causality:

  • Hydrolysis: The ester bond in glycerophospholipids or the phosphocholine headgroup in sphingomyelin can be susceptible to acid- or base-catalyzed hydrolysis, breaking down the lipid and destabilizing the bilayer[13][14].

  • Oxidation: While the palmitoyl chain of PSM is saturated and not susceptible to oxidation, formulations often include other lipids (e.g., helper lipids) with unsaturated chains, which can be oxidized.

Troubleshooting Protocol:

  • Control Buffer pH: Maintain the pH of your formulation within a stable range, typically between 6.5 and 7.5. Avoid strongly acidic or alkaline conditions.

  • Use High-Purity Lipids and Solvents: Start with lipids of the highest possible purity and use fresh, high-quality solvents for the initial dissolution step to avoid introducing contaminants that could catalyze degradation.

  • Protect from Oxygen: If your formulation includes any unsaturated lipids, take steps to prevent oxidation.

    • Purge all buffer solutions with an inert gas (nitrogen or argon).

    • Conduct the preparation process under an inert atmosphere where possible.

    • Consider adding a lipid-soluble antioxidant like α-tocopherol (0.1 mol%) to the formulation.

  • Store Properly: Store the final liposome suspension at 2-8°C. Do not freeze standard liposome formulations, as ice crystal formation can rupture the vesicles. For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., sucrose or trehalose) is the preferred method[15].

Section 3: Core Experimental Protocols

Here are step-by-step guides for key preparation and characterization workflows.

Protocol 1: Preparation of Stable PSM:Cholesterol Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the gold-standard method for producing unilamellar vesicles with a defined size.

Materials:

  • N-Palmitoylsphingomyelin (PSM)

  • Cholesterol (Chol)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Water bath or heating block

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: In a round-bottom flask, dissolve PSM and Cholesterol in the chloroform/methanol mixture at the desired molar ratio (e.g., 55:45). Ensure a clear, single-phase solution is formed[9].

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature below the solvent's boiling point (e.g., 40°C). Rotate the flask and apply a vacuum to slowly remove the organic solvent, creating a thin, uniform lipid film on the flask wall[16][17].

  • Residual Solvent Removal: After the film appears dry, continue to apply the vacuum for at least 1-2 hours (or overnight in a vacuum desiccator) to remove any residual solvent.

  • Hydration: Pre-heat the hydration buffer to a temperature above the Tm of PSM (e.g., 60°C). Add the warm buffer to the flask containing the lipid film[9].

  • Vesicle Formation: Agitate the flask by hand or on a vortex mixer, keeping it in the warm water bath for 30-60 minutes. The lipid film will peel off the glass and form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion (Sizing):

    • Assemble the extrusion device with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder block to the same temperature as the hydration buffer (60°C).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process forces the large MLVs to break down and re-form into smaller, large unilamellar vesicles (LUVs) with a defined size[9].

  • Final Product: The resulting suspension should be more translucent than the initial MLV suspension. Cool the liposomes to room temperature and store at 4°C.

Diagram: Workflow for Stable Liposome Preparation

G cluster_prep Preparation Phase cluster_char Characterization Phase step1 1. Lipid Dissolution (PSM + Chol in Chloroform) step2 2. Thin-Film Formation (Rotary Evaporation) step1->step2 Remove Solvent step3 3. Hydration (Add warm buffer, >Tm) step2->step3 Form MLVs step4 4. Extrusion (Pass through 100nm membrane, >Tm) step3->step4 Size Reduction final Stable LUVs step4->final char1 Size & PDI (DLS) char2 Zeta Potential char3 Encapsulation Efficiency char4 Stability Assay (Leakage Test) final->char1 QC Testing final->char2 QC Testing final->char3 QC Testing final->char4 QC Testing

Caption: A typical workflow for preparing stable PSM-based liposomes.

Protocol 2: Calcein Leakage Assay for Membrane Integrity

This assay measures the release of a self-quenching fluorescent dye to quantify membrane stability over time or in the presence of destabilizing agents (e.g., serum).

Materials:

  • Liposome suspension (prepared as above, but with 50-100 mM Calcein in the hydration buffer)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay Buffer (same as hydration buffer, without Calcein)

  • Triton X-100 (10% v/v solution)

  • Fluorometer (Excitation: 495 nm, Emission: 515 nm)

Procedure:

  • Preparation of Calcein-Loaded Liposomes: Prepare liposomes according to Protocol 1, but use a buffer containing 50-100 mM calcein as the hydration medium. At this concentration, the calcein fluorescence is self-quenched inside the vesicles.

  • Removal of Unencapsulated Calcein: Pass the prepared liposome suspension through a size-exclusion column pre-equilibrated with the assay buffer. The larger liposomes will elute first in the void volume, separated from the smaller, free calcein molecules. Collect the liposome fraction.

  • Assay Setup:

    • Dilute the purified calcein-loaded liposomes in the assay buffer to a suitable volume in a fluorometer cuvette.

    • Place the cuvette in the fluorometer and record the initial fluorescence (F_initial). This represents the baseline leakage.

  • Monitoring Leakage:

    • Incubate the sample under the desired conditions (e.g., at 37°C for several hours, or after adding human serum).

    • At various time points, measure the fluorescence (F_t). As calcein leaks out and is diluted in the external buffer, it de-quenches and the fluorescence increases.

  • Determining Maximum Leakage: After the final time point reading, add a small volume of Triton X-100 solution (to a final concentration of ~1%) to the cuvette. This detergent will completely lyse the liposomes, releasing all encapsulated calcein. Record this maximum fluorescence (F_max).

  • Calculation: Calculate the percentage of leakage at each time point using the following formula: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100

Section 4: The Critical Role of Cholesterol - A Deeper Dive

Understanding the interaction between PSM and cholesterol is fundamental to designing stable liposomes.

Diagram: The Stabilizing Effect of Cholesterol on PSM Bilayers

G cluster_gel Gel Phase (Lo) < 41°C, No Cholesterol cluster_lq Liquid Crystalline (Ld) > 41°C, No Cholesterol cluster_lo Liquid-Ordered (Lo) With Cholesterol gel Tightly Packed PSM Highly Ordered Property Low Permeability Prone to Cracking lq Mobile PSM Disordered Chains Property High Permeability Prone to Leakage gel->lq Heating (Phase Transition) lo PSM + Cholesterol Ordered but Mobile Property Low Permeability Highly Stable gel->lo + Cholesterol lq->lo + Cholesterol

Caption: Cholesterol transforms unstable phases into the stable liquid-ordered phase.

Q6: How do I determine the optimal PSM:Cholesterol ratio for my specific application?

A: While a 1:1 molar ratio is an excellent starting point, the optimal ratio may vary depending on the encapsulated drug and intended use.

Rationale: The goal is to fully saturate the PSM bilayer with cholesterol to eliminate the phase transition and maximize membrane packing.

  • Too little cholesterol (<30 mol%): Leads to phase separation and high permeability at the domain boundaries.

  • Too much cholesterol (>55-60 mol%): Can lead to the formation of cholesterol crystals within the bilayer, which can also destabilize the membrane.

Optimization Strategy: Perform a ratio-optimization study. Prepare several small batches of liposomes with varying PSM:Cholesterol molar ratios and compare their stability using the metrics below.

Data Summary: Impact of Cholesterol on PSM Liposome Stability

PSM:Chol Molar RatioPhase Behavior at 37°CExpected PermeabilityRecommended Use
100:0Gel (So)Very Low (but brittle)Not recommended; unstable at Tm
80:20Gel + Liquid-OrderedModerate (domain boundaries)Sub-optimal; risk of leakage
55:45 Liquid-Ordered (Lo) Very Low Excellent starting point for high stability [7][8]
50:50Liquid-Ordered (Lo)Very LowOften considered optimal for drug retention[3][4]
40:60Lo + Cholesterol CrystalsMay IncreaseNot recommended; risk of crystal formation

By systematically applying these principles and protocols, you can troubleshoot common issues and rationally design N-Palmitoylsphingomyelin-containing liposomes with exceptional stability for your research and development needs.

References
  • Barenholz, Y., & Thompson, T. E. (1996). N-Palmitoyl Sphingomyelin Bilayers: Structure and Interactions with Cholesterol and Dipalmitoylphosphatidylcholine. Biochemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9939941, N-Palmitoylsphingomyelin. PubChem. [Link]

  • Aranda, F. J., et al. (1995). N-palmitoylphosphatidylethanolamine stabilizes liposomes in the presence of human serum: effect of lipidic composition and system characterization. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Barenholz, Y., & Thompson, T. E. (1996). N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine. PubMed. [Link]

  • Calderon, R. O., et al. (1995). Cholesterol relieves the inhibitory effect of sphingomyelin on type II secretory phospholipase A2. Journal of Biological Chemistry. [Link]

  • Wang, Y., et al. (2024). Cholesterol-modified sphingomyelin chimeric lipid bilayer for improved therapeutic delivery. Nature Communications. [Link]

  • Natural Micron Pharm Tech. N-Palmitoyl-D-Sphingomyelin. Natural Micron. [Link]

  • Sercombe, L., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Nanotechnology. [Link]

  • Wikipedia contributors. (2024). Sphingomyelin. Wikipedia. [Link]

  • Mabrey, S., & Sturtevant, J. M. (1976). Nature of the gel to liquid crystal transition of synthetic phosphatidylcholines. Proceedings of the National Academy of Sciences. [Link]

  • Singh, R., & Singh, D. (2016). Liposome: Methods of Preparation and Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wang, Y., et al. (2024). Cholesterol-modified sphingomyelin chimeric lipid bilayer for improved therapeutic delivery. PMC. [Link]

  • Webb, M. S., et al. (1995). Sphingomyelin-cholesterol liposomes significantly enhance the pharmacokinetic and therapeutic properties of vincristine in murine and human tumour models. British Journal of Cancer. [Link]

  • Taira, M. C., et al. (2004). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Drug Delivery. [Link]

  • Taira, M. C., et al. (2004). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. ResearchGate. [Link]

  • Taira, M. C., et al. (2004). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Taylor & Francis Online. [Link]

  • Murata, M. (2021). Molecular substructure of the liquid-ordered phase formed by sphingomyelin and cholesterol. Biophysical Reviews. [Link]

  • Pavan, A., et al. (1983). Effect of positively charged sphingomyelin liposomes on cholesterol metabolism of cells in culture. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

  • Natural Micron Pharm Tech. (2024). Preparation of Liposomes. Natural Micron. [Link]

  • Dara, S., et al. (2022). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. MDPI. [Link]

  • Keough, K. M., & Kariel, N. (1987). Gel to liquid-crystalline phase transitions of aqueous dispersions of polyunsaturated mixed-acid phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Bangham, A. D., et al. (1965). Methods for the preparation of liposomes.
  • Webb, M. S., et al. (1995). Sphingomyelin-cholesterol liposomes significantly enhance the pharmacokinetic and therapeutic properties of vincristine in murine and human tumour models. NIH. [Link]

  • ResearchGate. (2001). Phase behavior of palmitoyl and egg sphingomyelin. ResearchGate. [Link]

  • BOC Sciences. (2024). Liposome Stability & Characterization: Key Considerations. YouTube. [Link]

  • Kommineni, N., et al. (2022). Stability characterization for pharmaceutical liposome product development with focus on regulatory considerations: An update. International Journal of Pharmaceutics. [Link]

  • ResearchGate. (1995). Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. ResearchGate. [Link]

  • Al-Samydai, A., et al. (2018). Liposome: composition, characterization, preparation, and recent innovation in clinical applications. ResearchGate. [Link]

  • Blok, M. C., et al. (1975). Effect of the gel to liquid crystalline phase transition on the osmotic behaviour of phosphatidylcholine liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • Sharma, A., & Sharma, U. S. (2007). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research. [Link]

  • De Pablo, C., et al. (2021). Ceramide from sphingomyelin hydrolysis induces neuronal differentiation, whereas de novo ceramide synthesis and sphingomyelin hydrolysis initiate apoptosis after NGF withdrawal in PC12 Cells. Cell Death & Disease. [Link]

  • van der Luit, A. H., et al. (2002). Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology. Journal of Biological Chemistry. [Link]

  • Payne, A. J., et al. (2013). Plasma Membrane Sphingomyelin Hydrolysis Increases Hippocampal Neuron Excitability by a Sphingosine-1-Phosphate Mediated Mechanisms. Journal of Biological Chemistry. [Link]

Sources

Troubleshooting

Addressing challenges in the chemical synthesis of N-Palmitoylsphingomyelin

Technical Support Center: Chemical Synthesis of N-Palmitoylsphingomyelin Welcome to the technical support center for the synthesis of N-Palmitoylsphingomyelin (C16:0 SM). This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chemical Synthesis of N-Palmitoylsphingomyelin

Welcome to the technical support center for the synthesis of N-Palmitoylsphingomyelin (C16:0 SM). This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of sphingolipid synthesis. Total chemical synthesis, while challenging, is the only route to produce structurally homogeneous sphingolipids, which is critical for biophysical and biochemical studies, as natural or semi-synthetic products often suffer from heterogeneity in both their fatty acid and sphingosine base components[1].

This resource consolidates field-proven insights and troubleshooting protocols to address common hurdles in the multi-step synthesis of N-Palmitoylsphingomyelin.

Overall Synthesis Workflow

The chemical synthesis of N-Palmitoylsphingomyelin is a multi-step process that requires careful control over reaction conditions and purification. The general pathway involves the N-acylation of a sphingosine backbone to form the ceramide intermediate, followed by the introduction of the phosphocholine headgroup.

Synthesis_Workflow cluster_0 Part 1: Ceramide Formation cluster_1 Part 2: Phosphocholination cluster_2 Part 3: Analysis Start D-erythro-Sphingosine Protect Protecting Group Introduction (Optional) Start->Protect Chemoselectivity Acylation N-Acylation with Palmitic Acid Start->Acylation Direct Acylation Protect->Acylation Ceramide N-Palmitoyl-D-erythro- sphingosine (Ceramide) Acylation->Ceramide Phospho Phosphocholination Ceramide->Phospho Headgroup Addition Deprotect Deprotection Phospho->Deprotect Product N-Palmitoylsphingomyelin Deprotect->Product Purify Purification (Column Chromatography) Product->Purify Analyze Characterization (NMR, MS, TLC) Purify->Analyze

Caption: General workflow for the chemical synthesis of N-Palmitoylsphingomyelin.

Troubleshooting Guide

This section addresses specific, high-frequency problems encountered during synthesis in a question-and-answer format.

Issue 1: Low Yield During N-Acylation of Sphingosine

Question: My N-acylation reaction to form the ceramide intermediate is resulting in very low yields and multiple side products on my TLC plate. What are the likely causes and how can I fix this?

Answer: Low yields in the N-acylation step are a common challenge. The sphingosine molecule has multiple reactive sites—the C2-amine, the C1-primary hydroxyl, and the C3-secondary hydroxyl—which can compete for the acylating agent. The key is to achieve chemoselective N-acylation over O-acylation.

Potential Causes & Solutions:

  • Poor Activation of Palmitic Acid: The carboxylic acid must be activated to react efficiently with the amine.

    • Solution: Instead of using palmitic acid directly with a coupling agent like DCC/NHS in the reaction pot, first convert it to a more reactive species. Preparing Palmitoyl Chloride (using oxalyl chloride or SOCl₂) or a thioacid derivative can lead to cleaner and more efficient N-acylation[2]. The enzymatic approach, using acyl-CoA:sphingosine N-acyltransferase, is also an option for specific applications[3].

  • Competition from O-Acylation: The hydroxyl groups, particularly the primary C1-OH, are nucleophilic and can react with the activated palmitic acid, leading to undesired ester byproducts.

    • Solution A (Direct Method): Control the reaction conditions. Running the reaction at low temperatures (0°C to room temperature) and using a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) can favor N-acylation. The amine is generally more nucleophilic than the hydroxyl groups, but this selectivity can be marginal.

    • Solution B (Protecting Group Strategy): For the highest yields and cleanest reactions, a protecting group strategy is recommended. Protecting the hydroxyl groups before acylation ensures the reaction occurs only at the desired amine. Silyl ethers (e.g., TBDMS) are commonly used to protect hydroxyls and can be removed under mild conditions[4]. An alternative is to use a protecting group on the amine itself, such as a tetrachlorophthalimide group, which can be part of a multi-step transformation from a precursor like phytosphingosine[5][6].

  • Inadequate Solvent/Base Combination: The choice of solvent and base is critical for reaction efficiency and minimizing side reactions.

    • Solution: Use anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to prevent hydrolysis of the activated acyl species. The base should be strong enough to deprotonate the ammonium salt of sphingosine but not so strong as to cause epimerization or other side reactions. Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are standard choices.

ParameterRecommended ConditionRationale
Acylating Agent Palmitoyl chloride or pre-activated ester (e.g., NHS-ester)More reactive and selective than in-situ activation.
Temperature 0 °C to Room TemperatureMinimizes O-acylation and other side reactions.
Solvent Anhydrous DCM or THFPrevents hydrolysis of reagents.
Base 1.1 - 1.5 equivalents of TEA or DIPEANeutralizes HCl byproduct without promoting side reactions.
Protecting Groups TBDMS for C1/C3 hydroxylsEnsures exclusive N-acylation for highest fidelity synthesis.
Issue 2: Challenges in the Phosphocholination Step

Question: I have successfully synthesized the ceramide intermediate, but the subsequent phosphocholination step is failing or giving a complex mixture. What should I troubleshoot?

Answer: The introduction of the phosphocholine headgroup is arguably the most technically demanding step. The reagents are often highly moisture-sensitive, and the reaction can proceed through multiple pathways if not controlled carefully.

Potential Causes & Solutions:

  • Moisture Contamination: Phosphitylating agents (e.g., phosphoramidites) and phosphorylating agents (e.g., 2-chloro-2-oxo-1,3,2-dioxaphospholane) are extremely sensitive to water. Trace amounts of moisture will quench the reagent and halt the reaction.

    • Solution: All glassware must be rigorously flame-dried or oven-dried. Solvents must be freshly distilled from an appropriate drying agent (e.g., CaH₂). The reaction must be run under a strictly inert atmosphere (Argon or Nitrogen). Use syringe techniques for all reagent transfers.

  • Inefficient Phosphorylating Agent: The choice of reagent dictates the reaction mechanism and efficiency.

    • Solution: A common and effective reagent is 2-chloroethyl phosphoryl dichloride. This is followed by quaternization with anhydrous trimethylamine to form the phosphocholine headgroup[1]. This two-step approach is often more reliable than using pre-formed phosphocholine reagents.

  • Side Reactions at the C3-Hydroxyl: The secondary hydroxyl at C3 can also be phosphorylated, leading to a difficult-to-separate byproduct.

    • Solution: The primary C1-hydroxyl is significantly more reactive than the secondary C3-hydroxyl. Running the reaction at low temperatures (-10 °C to 0 °C) and adding the phosphorylating agent slowly and stoichiometrically can maximize selectivity for the C1 position. If this remains an issue, a protecting group strategy where the C3-OH is selectively protected (e.g., with a bulky silyl group) prior to phosphocholination is the most robust solution.

Experimental Protocol: Phosphocholination of N-Palmitoyl-sphingosine
  • Preparation: Dissolve N-Palmitoyl-sphingosine (1 eq.) in anhydrous pyridine/DCM under an Argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Phosphorylation: Slowly add 2-chloroethyl phosphoryl dichloride (1.1 eq.) dropwise over 30 minutes. Maintain the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC (staining with molybdatophosphoric acid to visualize phosphate esters).

  • Quench: Once the starting material is consumed, carefully quench the reaction by adding a saturated solution of NaHCO₃.

  • Workup: Extract the product with DCM or a Chloroform/Methanol mixture. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quaternization: Dissolve the crude chloroethylphosphate intermediate in anhydrous chloroform and transfer to a pressure vessel. Add a solution of anhydrous trimethylamine in THF or isopropanol. Seal the vessel and heat to 60-70 °C for 24-48 hours.

  • Purification: After cooling, concentrate the mixture and purify the final N-Palmitoylsphingomyelin product by silica gel column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best strategy for purifying the final N-Palmitoylsphingomyelin product?

A1: Purification is often challenging due to the amphiphilic nature of sphingomyelin, which can cause it to streak on silica gel columns. A well-designed gradient elution is crucial. Start with a non-polar solvent system (e.g., Chloroform) and gradually increase the polarity by adding Methanol. A final addition of a small amount of water or acetic acid to the mobile phase can help elute the highly polar product. High-Performance Thin-Layer Chromatography (HPTLC) can be a powerful tool to develop the optimal solvent system before scaling to a column[7]. Some modern methods also use commercially available solid-phase extraction cartridges which can simplify the process[8].

Q2: How can I definitively confirm the structure and purity of my synthesized N-Palmitoylsphingomyelin?

A2: A combination of analytical techniques is essential for unambiguous characterization.

  • ¹H and ¹³C NMR: Will confirm the overall carbon-hydrogen framework, including the presence of the long palmitoyl chain, the sphingosine backbone, and the choline headgroup.

  • ³¹P NMR: This is a critical technique. A single peak in the characteristic phosphodiester region confirms the successful and clean formation of the phosphate linkage[1].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-QTOF) will provide an accurate mass for the molecular ion ([M+H]⁺), confirming the elemental composition. Tandem MS (MS/MS) can be used to fragment the molecule, yielding characteristic losses (e.g., the phosphocholine headgroup) that confirm the structure[9].

  • TLC/HPTLC: This is used to assess purity. The product should appear as a single spot. HPTLC can even distinguish between D-erythro and L-threo isomers[7]. A common mobile phase is chloroform/methanol/acetic acid/water (25:15:4:2, v/v)[7].

Q3: Is it necessary to use protecting groups? What are the pros and cons?

A3: While not strictly mandatory, using protecting groups is highly recommended for achieving high yields and purity.

Protecting_Groups Pros Pros of Using Protecting Groups • High Chemoselectivity • Increased Yields • Cleaner Reactions • Simplified Purification Decision Decision Point: Balance between reaction complexity and desired purity/yield. Pros->Decision Leads to Higher Fidelity Cons Cons of Using Protecting Groups • Adds Steps to Synthesis • Potential for Lower Overall Yield • Requires Orthogonal Strategies • Can Be Costly Cons->Decision Increases Overall Effort

Caption: Decision matrix for using protecting groups in sphingolipid synthesis.

The "best" approach is often to avoid protecting groups if possible, but the complexity of molecules like sphingosine often makes it a pragmatic necessity[10]. An "orthogonal" protecting group strategy, where different groups can be removed under distinct conditions (e.g., acid-labile vs. base-labile), is a powerful concept in complex synthesis[4][10].

References

  • Purification of Glycosphingosines and Glycosphingolipids. University of California, Davis.
  • Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction.Organic Letters - ACS Publications.
  • Protected Sphingosine from Phytosphingosine as an Efficient Acceptor in Glycosylation Reaction | Request PDF.ResearchGate.
  • ** Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin | Request PDF.** ResearchGate.
  • Improved Structural Characterization of Glycerophospholipids and Sphingomyelins with Real-Time Library Searching.PMC - NIH.
  • Sphingolipid extraction and analysis by thin-layer chromatography.PubMed.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Journal of Chemical and Pharmaceutical Research.
  • Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography.PubMed.
  • Sphingolipid Metabolism Analysis Service.Creative Proteomics.
  • N‐acylation reaction between lysosphingolipid amphiphiles with...ResearchGate.
  • Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis.PMC - NIH.
  • SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS.PMC - PubMed Central.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS.Neliti.
  • Acetylation of sphingosine by PAF-dependent transacetylase.PubMed - NIH.
  • Sphingosine N-acyltransferase - Wikipedia.
  • Predominance of the acylation route in the metabolic processing of exogenous sphingosine in neural and extraneural cells in culture.PubMed.

Sources

Optimization

Optimizing fixation and permeabilization for immunofluorescence staining of N-Palmitoylsphingomyelin

Optimizing Fixation and Permeabilization for Immunofluorescence Staining of N-Palmitoylsphingomyelin Welcome to the technical support guide for the immunofluorescent (IF) detection of N-Palmitoylsphingomyelin (NPSM). As...

Author: BenchChem Technical Support Team. Date: January 2026

Optimizing Fixation and Permeabilization for Immunofluorescence Staining of N-Palmitoylsphingomyelin

Welcome to the technical support guide for the immunofluorescent (IF) detection of N-Palmitoylsphingomyelin (NPSM). As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome the unique challenges associated with staining this critical membrane lipid. This guide moves beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring you can design, troubleshoot, and validate your NPSM staining with confidence.

Understanding the Challenge: The Unique Nature of N-Palmitoylsphingomyelin

N-Palmitoylsphingomyelin, a major component of the plasma membrane in mammalian cells, is integral to the formation of lipid rafts and plays a crucial role in cell signaling.[1] Unlike proteins, which are the usual targets for immunofluorescence, NPSM is an amphipathic lipid embedded within the bilayer. This fundamental difference presents a significant challenge: standard IF protocols, optimized for protein antigens, often use organic solvents and harsh detergents that can inadvertently extract or redistribute lipids, leading to signal loss or artifactual localization.[2][3]

The goal of any NPSM staining protocol is to achieve a delicate balance:

  • Preserve Lipid Location: Fix the cell to halt biological processes and lock the NPSM in its native position.

  • Retain the Lipid Molecule: Avoid using reagents that solubilize the membrane and wash the target lipid away.

  • Allow Antibody Access: Selectively permeabilize the membrane just enough for antibodies to access the NPSM epitope without causing structural collapse.

This guide will provide the troubleshooting frameworks and validated protocols necessary to navigate this complex optimization process.

Troubleshooting Guide: Common Issues in NPSM Staining

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why do I see no signal or a very weak signal for my NPSM staining?

  • Possible Cause 1: Lipid Extraction During Fixation/Permeabilization. This is the most common culprit. The use of alcohol-based fixatives like cold methanol or acetone can dehydrate the cell, precipitating proteins but also solubilizing and removing membrane lipids.[2][3][4][5] Similarly, strong non-ionic detergents like Triton X-100 can completely disrupt membranes and wash out your target.[2][6]

    • Solution:

      • Switch to an Aldehyde Fixative: Use 2-4% paraformaldehyde (PFA) in PBS. PFA is a cross-linking agent that forms bonds between proteins and between proteins and lipids, helping to anchor the NPSM within the membrane structure.[4][7]

      • Use a Milder Permeabilization Agent: Replace Triton X-100 with digitonin or saponin.[6] Digitonin selectively forms pores in cholesterol-rich membranes (like the plasma membrane) while leaving organellar membranes less affected, providing antibody access with minimal lipid extraction.[8][9] Saponin is another gentle, reversible permeabilizing agent.[7]

      • Optimize Detergent Concentration: If you must use Triton X-100 (e.g., for a co-stain with a nuclear protein), reduce its concentration to 0.1% or less and minimize the incubation time.[10][11]

  • Possible Cause 2: Epitope Masking. The cross-linking action of PFA, while preserving structure, can sometimes chemically modify or sterically hinder the epitope that the primary antibody recognizes.[3]

    • Solution:

      • Reduce Fixation Time/Concentration: Try reducing the PFA concentration to 2% or shortening the fixation time to 10 minutes.

      • Perform Antigen Retrieval: While less common for lipid staining than for formalin-fixed paraffin-embedded (FFPE) tissue, a very gentle antigen retrieval step could be tested. However, this carries a high risk of lipid extraction and should be approached with caution.

      • Test a Different Antibody Clone: Different antibodies may recognize different conformations or parts of the NPSM molecule, some of which may be less susceptible to masking.[12]

Question 2: My background is very high and non-specific. What's causing this?

  • Possible Cause 1: Inadequate Blocking. Antibodies can non-specifically bind to exposed hydrophobic regions of lipids or proteins.

    • Solution:

      • Increase Blocking Time: Extend the blocking step to at least 1 hour at room temperature.[13][14]

      • Change Blocking Agent: A common blocking buffer is 5% Normal Goat Serum (or serum from the species the secondary antibody was raised in) or 1-3% Bovine Serum Albumin (BSA) in PBS. Ensure your blocking agent does not cross-react with your primary or secondary antibodies.[13]

  • Possible Cause 2: Secondary Antibody Cross-Reactivity. The secondary antibody may be binding to endogenous immunoglobulins or other components in your sample.[15]

    • Solution:

      • Run a "Secondary Only" Control: Always include a control slide where you omit the primary antibody. If you see staining, the secondary antibody is the source of the background.

      • Use a Pre-Adsorbed Secondary Antibody: Use secondary antibodies that have been cross-adsorbed against the species of your sample to minimize off-target binding.

      • Ensure Proper Dilution: Using too high a concentration of the secondary antibody is a frequent cause of background.[13][16] Perform a dilution series to find the optimal concentration.

  • Possible Cause 3: Hydrophobic Interactions. The fluorescent dye on the secondary antibody can sometimes non-specifically interact with lipid-rich structures.

    • Solution: Include a low concentration of a mild detergent like Tween-20 (0.05%) in your wash buffers to help reduce non-specific binding.

Question 3: The localization of my NPSM signal looks diffuse and not what I expected (e.g., not in distinct plasma membrane domains). Is this an artifact?

  • Possible Cause 1: Lipid Redistribution. Even if the NPSM molecule isn't completely extracted, harsh permeabilization can still disrupt the fine architecture of the membrane, causing lipids to move from their native domains.[17]

    • Solution: This strongly points to the need for a gentler permeabilization method. Digitonin is highly recommended here, as its mechanism of action—complexing with cholesterol to form pores—is less disruptive to the overall membrane structure than the micelle-forming action of Triton X-100.[8][9][18]

  • Possible Cause 2: Over-Fixation. Excessive cross-linking with PFA can sometimes alter membrane curvature and protein organization, which may indirectly affect the perceived localization of associated lipids.

    • Solution: Optimize the fixation conditions as described in Question 1. A shorter fixation time (10-15 minutes) is generally sufficient for cultured cells.[19]

Frequently Asked Questions (FAQs)
  • Q: Which fixative is definitively better for NPSM: PFA or Methanol?

    • A: For preserving lipid localization and preventing extraction, Paraformaldehyde (PFA) is strongly recommended as the starting point.[2][10] PFA cross-links the surrounding proteins, creating a matrix that helps hold the NPSM in place.[4][11] Cold methanol is a precipitating fixative that dehydrates the cell; this process is known to extract lipids and should generally be avoided unless a specific antibody datasheet explicitly requires it.[3][4][5]

  • Q: What is the functional difference between Digitonin, Saponin, and Triton X-100 for permeabilization?

    • A: They differ significantly in their mechanism and harshness.

      • Triton X-100: A strong, non-ionic detergent that solubilizes most membranes (plasma and organellar) non-selectively. It is highly effective but poses the greatest risk of extracting lipids.[2][9][20]

      • Digitonin: A mild, non-ionic steroid glycoside that selectively interacts with cholesterol. It creates pores in cholesterol-rich membranes like the plasma membrane while largely sparing cholesterol-poor membranes such as the ER and mitochondria.[8][9][18] This makes it ideal for studying plasma membrane lipids.

      • Saponin: A mild detergent that, like digitonin, also interacts with cholesterol. It is known to create pores that are reversible; therefore, saponin must be kept in the antibody incubation and wash buffers to maintain permeabilization.[6][7]

  • Q: How do I choose the right controls for my experiment?

    • A: A robust immunofluorescence experiment requires several key controls:

      • Unstained Control: To assess the level of cellular autofluorescence.[21]

      • Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.

      • Isotype Control: Use a non-binding primary antibody of the same isotype and at the same concentration as your specific primary antibody to check for non-specific binding of the primary antibody itself.

      • Biological Control (Optional but recommended): If possible, use cells where NPSM levels have been knocked down or pharmacologically reduced to confirm signal specificity.[12]

Validated Protocols & Methodologies

Here are two starting protocols designed to maximize the chances of successful NPSM staining. It is crucial to remember that these are starting points, and optimization may be required for your specific cell type and antibody.

Protocol A: Mild PFA Fixation with Gentle Digitonin Permeabilization

This method is the top recommendation for preserving the delicate membrane architecture and retaining NPSM.

StepReagentConcentration / TimeKey Considerations
1. Preparation Cells grown on coverslips~70-80% confluencyEnsure cells are healthy and not overgrown.
2. Wash 1X Phosphate Buffered Saline (PBS)2 quick rinsesGently wash to remove culture medium.
3. Fixation Paraformaldehyde (PFA) in PBS2-4% (w/v) for 15 min @ RTUse freshly prepared, methanol-free PFA. Do not let cells dry out.
4. Wash 1X PBS3 x 5 minRemove residual fixative.
5. Permeabilization Digitonin in PBS25-50 µg/mL for 10 min @ RTOptimize concentration. Too high can still cause damage.
6. Wash 1X PBS2 x 5 minGently remove the permeabilization agent.
7. Blocking 5% Normal Goat Serum + 1% BSA in PBS1 hour @ RTUse serum from the secondary antibody host species.
8. Primary Antibody Anti-NPSM Ab in blocking bufferPer datasheet, 1 hr @ RT or O/N @ 4°CIncubate in a humidified chamber to prevent evaporation.
9. Wash 1X PBS3 x 5 min
10. Secondary Antibody Fluorophore-conjugated secondary AbPer datasheet, 1 hr @ RTProtect from light from this point forward.
11. Wash 1X PBS3 x 5 minFinal washes are critical to reduce background.
12. Counterstain (Optional) DAPI or Hoechst in PBS1-5 µg/mL for 5 minStain nuclei for cellular context.
13. Final Wash 1X PBS2 x 5 min
14. Mount Mounting medium with anti-fadeOne drop per coverslipSeal edges with nail polish and store at 4°C in the dark.
Protocol B: Cold Methanol Fixation (Use with Caution)

This protocol simultaneously fixes and permeabilizes but carries a high risk of lipid extraction. It should only be used if Protocol A fails or if required by the antibody manufacturer.

StepReagentConcentration / TimeKey Considerations
1. Preparation Cells grown on coverslips~70-80% confluency
2. Wash 1X PBS1 quick rinse
3. Fixation/Permeabilization 100% Methanol, pre-chilled10 min @ -20°CPre-chill methanol to -20°C. This step is harsh and can alter cell morphology.[3][5]
4. Wash 1X PBS3 x 5 min @ RTAllow cells to fully rehydrate.
5. Blocking 5% Normal Goat Serum + 1% BSA in PBS1 hour @ RT
6. Primary Antibody Anti-NPSM Ab in blocking bufferPer datasheet, 1 hr @ RT or O/N @ 4°C
7. Wash 1X PBS3 x 5 min
8. Secondary Antibody Fluorophore-conjugated secondary AbPer datasheet, 1 hr @ RTProtect from light.
9. Wash 1X PBS3 x 5 min
10. Counterstain (Optional) DAPI or Hoechst in PBS1-5 µg/mL for 5 min
11. Final Wash 1X PBS2 x 5 min
12. Mount Mounting medium with anti-fadeOne drop per coverslip
Visual Logic & Workflows

Visualizing the experimental process and the underlying mechanisms can solidify understanding and aid in troubleshooting.

IF_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_stain Staining cluster_finish Final Steps Start Culture Cells on Coverslip Wash1 Wash (PBS) Start->Wash1 Fix Fixation (e.g., 4% PFA) Wash1->Fix Wash2 Wash (PBS) Fix->Wash2 Perm Permeabilization (e.g., Digitonin) Wash2->Perm Wash3 Wash (PBS) Perm->Wash3 Block Blocking (Serum/BSA) Wash3->Block PrimaryAb Primary Antibody (Anti-NPSM) Block->PrimaryAb Wash4 Wash (PBS) PrimaryAb->Wash4 SecondaryAb Secondary Antibody (Fluorophore-conjugated) Wash4->SecondaryAb Wash5 Wash (PBS) SecondaryAb->Wash5 Mount Mount & Seal Wash5->Mount Image Image (Microscopy) Mount->Image

Caption: Standard immunofluorescence workflow optimized for NPSM staining.

Caption: Contrasting effects of harsh vs. mild permeabilization agents.

References
  • ResearchGate. (2017). Methanol vs formaldehyde fixation? [Online discussion]. Available at: [Link]

  • Vandormael-Pournin, S., et al. (2001). Effects of Acetone, Methanol, or Paraformaldehyde on Cellular Structure, Visualized by Reflection Contrast Microscopy and Transmission and Scanning Electron Microscopy. Semantic Scholar. Available at: [Link]

  • Karta, M. R., et al. (2012). Unique sphingomyelin patches are targets of a beta-cell-specific antibody. Journal of Lipid Research, 53(7), 1433–1443. Available at: [Link]

  • Reddit. (2018). Difference between Methanol and PFA fixing? [Online discussion]. r/labrats. Available at: [Link]

  • ResearchGate. (2022). What's the difference between digitonin and Triton x-100 in cell lysis buffer? [Online discussion]. Available at: [Link]

  • Fujimoto, T., et al. (2005). Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins. Histochemistry and Cell Biology, 124(5), 445-452. Available at: [Link]

  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Available at: [Link]

  • Stanly, T. L., et al. (2016). Critical importance of appropriate fixation conditions for faithful imaging of receptor microclusters. Biology Open, 5(9), 1343–1350. Available at: [Link]

  • Elabscience. (2018). Immunofluorescence Troubleshooting Tips. Available at: [Link]

  • ResearchGate. (n.d.). Digitonin. [Topic page]. Available at: [Link]

  • Kasap, E., et al. (2024). Methodological Pitfalls of Investigating Lipid Rafts in the Brain: What Are We Still Missing?. International Journal of Molecular Sciences, 25(3), 1599. Available at: [Link]

  • ResearchGate. (2025). What are the differences between Digitonin, NP40 and Triton x-100? [Online discussion]. Available at: [Link]

  • Addgene. (2022). Deep Dive: Fixing and Permeabilizing for Immunofluorescence. [Blog post]. Available at: [Link]

  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays. Available at: [Link]

  • Endapally, S., et al. (2019). Molecular discrimination between two conformations of sphingomyelin in plasma membranes. eLife, 8, e46733. Available at: [Link]

  • ResearchGate. (2012). Looking for a lipid stain that does not interact with protein for fluoresent microscopy. [Online discussion]. Available at: [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has non-specific staining?. Available at: [Link]

  • Bio-Techne. (n.d.). Multicolor Immunofluorescence Staining Protocol. Available at: [Link]

  • Gasser, J., et al. (2005). Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy. Biophysical Journal, 88(5), 3364–3374. Available at: [Link]

  • Maulik, M., & Shipley, G. G. (1996). N-palmitoyl sphingomyelin bilayers: structure and interactions with cholesterol and dipalmitoylphosphatidylcholine. Biophysical Journal, 70(6), 2756–2765. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Palmitoylsphingomyelin. PubChem Compound Database. Available at: [Link]

Sources

Troubleshooting

N-Palmitoylsphingomyelin (PSM) Lipidomics: A Technical Support Guide to Data Analysis

Here is the technical support center for the data analysis workflow of high-throughput N-Palmitoylsphingomyelin lipidomics. Welcome to the technical support center for high-throughput N-Palmitoylsphingomyelin (PSM) lipid...

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the data analysis workflow of high-throughput N-Palmitoylsphingomyelin lipidomics.

Welcome to the technical support center for high-throughput N-Palmitoylsphingomyelin (PSM) lipidomics data analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of lipidomics data, from initial instrument output to meaningful biological interpretation. N-Palmitoylsphingomyelin (d18:1/16:0), a specific sphingomyelin species, has garnered significant interest for its emerging role in metabolic diseases, particularly as a potential biomarker for cardiovascular disease (CVD) in patients with type 2 diabetes.[1][2]

The high-throughput nature of modern lipidomics generates vast and complex datasets, making robust data analysis a critical bottleneck.[3][4][5] This guide provides field-proven insights in a question-and-answer format to directly address common challenges, troubleshoot issues, and ensure the scientific integrity of your findings.

The N-Palmitoylsphingomyelin Data Analysis Workflow

A successful lipidomics study hinges on a well-structured data analysis pipeline. The workflow is a multi-stage process where the quality of the output from one stage directly impacts the next. Understanding this flow is crucial for troubleshooting and generating reliable results.

Data_Analysis_Workflow cluster_0 Data Acquisition & Preprocessing cluster_1 Data Processing & QC cluster_2 Statistical Analysis cluster_3 Biological Interpretation RawData Raw MS Data (.raw, .mzML) Conversion Data Conversion RawData->Conversion PeakPicking Peak Picking & Feature Finding Conversion->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment Filtering QC-based Filtering (CV%) Alignment->Filtering Normalization Normalization (IS, TIC, etc.) Filtering->Normalization Imputation Missing Value Imputation Normalization->Imputation Univariate Univariate Analysis (t-test, ANOVA) Imputation->Univariate Multivariate Multivariate Analysis (PCA, PLS-DA) Imputation->Multivariate FeatureSelection Feature Selection (VIP, Fold Change) Univariate->FeatureSelection Multivariate->FeatureSelection Annotation Lipid Annotation (e.g., LIPID MAPS) FeatureSelection->Annotation PathwayAnalysis Pathway & Enrichment Analysis Annotation->PathwayAnalysis Validation Biological Validation PathwayAnalysis->Validation

Caption: High-level data analysis workflow for PSM lipidomics.

Section 1: Data Preprocessing & Quality Control - Troubleshooting and FAQs

This initial stage converts raw instrument data into a feature matrix. Errors here can propagate through the entire workflow.

Q1: My raw data files are in a proprietary vendor format. How can I prepare them for analysis with open-source software?

A: Most open-source lipidomics software requires data in an open format like mzML or mzXML. You will need to convert your vendor-specific files.

  • Causality: Vendor-specific formats (.raw, .d, etc.) contain the mass spectra, chromatograms, and metadata but are not universally readable. Open formats standardize this data structure.

  • Solution: Use a tool like ProteoWizard's MSConvert . It's a robust, widely used application that can convert files from virtually all major mass spectrometer vendors. During conversion, you have the option to apply filters, such as centroiding, which can reduce file size and is a required step for many downstream programs.

  • Pro-Tip: Process all files for a single experiment with the exact same MSConvert settings to ensure consistency.

Q2: My retention times for PSM are shifting across my sample batch. What causes this and how can I fix it?

A: Retention time (RT) drift is a very common issue in high-throughput LC-MS experiments. It can significantly impair feature alignment and lead to incorrect quantification.

  • Causality: RT drift is often caused by changes in the LC system over a long run. This can include column degradation, subtle changes in mobile phase composition, or fluctuations in column oven temperature.

  • Solution: This is corrected computationally during the data processing step. All modern lipidomics processing software (e.g., XCMS, MS-DIAL, LipidSearch™) includes sophisticated algorithms for retention time alignment.[6] These algorithms typically work by identifying a set of landmark peaks present in all samples and then warping the RT axis of each chromatogram to align these landmarks.

  • Self-Validation: After alignment, you should visually inspect the aligned extracted ion chromatograms (EICs) for your internal standards and a few representative endogenous lipids like PSM. The peaks should now be closely aligned across all samples in the batch.

Q3: What are Pooled Quality Control (PQC) samples and why are they essential?

A: A Pooled Quality Control (PQC) sample is a critical tool for monitoring the stability and performance of your analytical platform throughout the entire run.[7] It is typically created by combining a small aliquot from every biological sample in the study.[8]

  • Causality: High-throughput runs can last for hours or even days, during which instrument sensitivity can drift.[9][10] Without a consistent reference sample, you cannot distinguish true biological variation from analytical variation.

  • Implementation: PQC samples should be injected periodically throughout your analytical batch (e.g., every 5-10 study samples). They are then used to assess data quality. Features with high variance in the PQC samples are considered unstable and should be removed from the dataset.

  • Key Metric: The Coefficient of Variation (CV) is calculated for each lipid feature across all PQC injections. A common practice is to filter out any lipids with a CV > 30%, as their measurement is considered unreliable.[11]

Section 2: Data Normalization & Processing - Troubleshooting and FAQs

Once a feature matrix is generated, the data must be normalized to correct for systematic biases and processed to handle issues like missing values.

Q1: I have a lot of missing values in my dataset after feature alignment. What's the best way to handle them?

A: Missing values are common in lipidomics and can arise from various sources.[12] How you handle them depends on why they are missing.

  • Causality: Values may be missing because the lipid is truly absent or below the limit of detection (LOD), which is biologically meaningful. Alternatively, they can be missing due to technical reasons like failed peak picking or poor ionization. This is known as "missing not at random" (MNAR) when it's due to concentration-dependent effects (i.e., below LOD).[12]

  • Solution:

    • Filtering: First, remove lipids that have a very high percentage of missing values across the dataset (e.g., >50% in all experimental groups), as they are not reliable for statistical analysis.

    • Imputation: For the remaining missing values, imputation (substituting a value) is necessary for many statistical methods like PCA.[12]

      • For values likely below LOD (MNAR): A common strategy is to replace them with a small value, such as half of the minimum observed value for that lipid across all samples.

      • For values missing at random: More advanced methods like k-Nearest Neighbors (k-NN) or Random Forest imputation can be effective, as they use the correlation structure of the data to estimate the missing value.[12]

  • Trustworthiness: Be transparent about your imputation strategy. The choice of method can influence downstream results, so it's crucial to report it in your methodology. A recent study found that k-NN based methods can handle both random and concentration-dependent missing data effectively.[12]

Q2: What is the difference between Total Ion Current (TIC) normalization and internal standard normalization for PSM? Which should I use?

A: Normalization aims to adjust for unwanted technical variation, such as differences in sample loading or instrument sensitivity.[4] For targeted or semi-targeted analysis of a specific lipid like PSM, internal standard normalization is vastly superior.

  • TIC Normalization: This method assumes that the total amount of ionizable material is the same in every sample, which is rarely true in biological experiments. It divides each feature's intensity by the total ion current of that sample's chromatogram. This method can suppress real biological differences and should be used with caution.[13]

  • Internal Standard (IS) Normalization: This is the gold standard. A known amount of a stable isotope-labeled version of your analyte (e.g., N-Palmitoyl-d31-sphingomyelin) is added to every sample before extraction.[4] This IS experiences the same extraction inefficiency, matrix effects, and ionization suppression as the endogenous PSM. To normalize, you simply divide the peak area of the endogenous PSM by the peak area of the IS. This robustly corrects for sample-specific technical variation.[11]

Normalization MethodPrincipleProsConsBest For
Internal Standard (IS) Divide analyte signal by the signal of a co-eluting, stable isotope-labeled standard.Gold standard; corrects for extraction, matrix effects, and instrument drift. Highly accurate.Requires specific, often expensive, labeled standards.Targeted and semi-targeted quantification (like for PSM).
Total Ion Current (TIC) Divide each feature's signal by the sum of all signals in that run.Simple; requires no extra standards.Assumes total ionizable content is constant, which is often false. Can suppress real biological variation.Untargeted discovery studies, with caution.
Probabilistic Quotient (PQN) Aligns spectra to a reference spectrum (e.g., median of all samples).More robust than TIC; less susceptible to a few high-intensity outliers.Computationally more intensive.Untargeted metabolomics and lipidomics.

Table 1: Comparison of Common Normalization Strategies.

Section 3: Statistical Analysis - Troubleshooting and FAQs

Statistical analysis is where you identify lipids, like PSM, that are significantly different between your experimental groups.

Q1: My Principal Component Analysis (PCA) plot doesn't show any separation between my groups. Does this mean my experiment failed?

A: Not necessarily. A lack of separation in an unsupervised method like PCA is a common and important diagnostic result.

  • Causality & Troubleshooting Logic:

    • Is the separation driven by analytical drift? Check if your PQC samples cluster tightly in the center of the PCA plot. If they do, your analytical run was stable. If they drift across the plot, you have a batch effect that needs correction.

    • Is there a dominant outlier? One or two samples far away from the main cluster can "compress" the rest of the data, hiding subtle separation. Investigate these outliers for experimental errors.

    • Is the biological variance very high? In human studies or with heterogeneous animal models, the biological variability within a group can be larger than the difference between groups.

  • Next Steps: If your PQCs are tight and there are no obvious outliers, the lack of separation is likely biological. You should proceed to a supervised multivariate method like Partial Least Squares - Discriminant Analysis (PLS-DA) or Orthogonal PLS-DA (OPLS-DA) .[6][14] These methods are specifically designed to find the variation that best separates your predefined groups.

Troubleshooting_PCA Start PCA shows no group separation CheckQC Are PQC samples tightly clustered? Start->CheckQC CheckOutliers Are there strong outlier samples? CheckQC->CheckOutliers Yes BatchCorrect Data has batch effects. Apply correction algorithm. CheckQC->BatchCorrect No Supervised Proceed to supervised analysis (PLS-DA) CheckOutliers->Supervised No InvestigateOutliers Investigate outliers for experimental/sample errors. Consider exclusion. CheckOutliers->InvestigateOutliers Yes Conclusion High within-group variance or subtle biological effect is likely. Supervised->Conclusion

Caption: Troubleshooting logic for poor group separation in PCA.

Q2: How do I avoid false positives when I'm testing hundreds of lipids for significance?

A: This is a critical issue of multiple testing. When you perform many statistical tests (e.g., a t-test for every lipid), the probability of finding a "significant" result just by chance increases dramatically.

  • Causality: A standard p-value threshold of 0.05 means you have a 5% chance of a false positive for a single test. If you test 100 lipids, you can expect 5 of them to be significant by chance alone.

  • Solution: You must apply a correction for multiple hypothesis testing. The most common methods are:

    • Bonferroni correction: Very stringent and simple (divides your p-value threshold by the number of tests). It can lead to many false negatives (missing real effects).

    • False Discovery Rate (FDR) correction (e.g., Benjamini-Hochberg): This is the most widely recommended method in 'omics'. Instead of controlling the chance of even one false positive, it controls the expected proportion of false positives among all your significant results. An FDR-adjusted p-value (often called a "q-value") of < 0.05 is a common threshold for significance.

  • Self-Validation: Always report both the raw p-values and the adjusted p-values (q-values). A result is only considered robust if it remains significant after FDR correction.

Section 4: Biological Interpretation - FAQs

Connecting your statistical results to biology is the ultimate goal.

Q1: I've identified that PSM (d18:1/16:0) is significantly upregulated in my disease model. What's the next step?

A: This is a great finding. The next step is to place this result in a biological context.

  • Solution:

    • Confirm Identification: Ensure your PSM feature was correctly annotated. This requires matching the precursor m/z, retention time, and ideally, the MS/MS fragmentation pattern to a known standard or a spectral library like LIPID MAPS.

    • Literature Review: Search for existing literature on PSM in your specific disease context. For example, elevated PSM has been linked to increased CVD risk in diabetes.[1][2] This helps you form a hypothesis.

    • Pathway Analysis: Use tools like MetaboAnalyst or BioPAN (from LIPID MAPS) to see which metabolic pathways your significant lipids are involved in.[15] Even if you only identified PSM, looking at other sphingolipids that were trending (but not statistically significant) can provide clues about the regulation of the entire sphingolipid metabolism pathway.[16]

    • Hypothesis Generation: Your data, combined with the literature, might suggest a hypothesis such as "Increased de novo ceramide synthesis leads to elevated PSM, contributing to endothelial dysfunction." This hypothesis can then be tested with further targeted experiments.[6]

Section 5: Key Experimental Protocol

Protocol: Data Normalization and Quantification using an Internal Standard

This protocol outlines the steps for accurately quantifying N-Palmitoylsphingomyelin (PSM) using a stable isotope-labeled internal standard (IS).

Objective: To correct for technical variability and determine the relative or absolute concentration of endogenous PSM.

Materials:

  • Biological samples (plasma, tissue homogenate, etc.)

  • Endogenous Analyte: N-Palmitoylsphingomyelin (PSM)

  • Internal Standard (IS): N-Palmitoyl-d31-sphingomyelin (PSM-d31) or other appropriate labeled standard.

  • Lipid extraction solvents (e.g., isopropanol, acetonitrile).

  • LC-MS system.

Procedure:

  • Prepare Internal Standard Stock: Create a concentrated stock solution of the PSM-d31 in an appropriate solvent (e.g., methanol).

  • Spike Samples: Before any sample processing or lipid extraction, add a small, precise volume of the IS stock solution to every biological sample, PQC, and calibration curve standard. The final concentration of the IS should be within the linear range of the instrument and ideally close to the expected median concentration of the endogenous PSM.

  • Perform Lipid Extraction: Proceed with your validated lipid extraction protocol. The key is that both the endogenous analyte and the IS are extracted simultaneously.

  • Acquire Data: Analyze the samples via LC-MS/MS. Set up a targeted method to monitor the specific precursor-product ion transitions for both endogenous PSM and the labeled IS.

  • Peak Integration: In your data processing software, integrate the peak areas for both the endogenous PSM and the IS (PSM-d31) in every sample.

  • Calculate Response Ratio: For each sample, calculate the response ratio:

    • Response Ratio = (Peak Area of Endogenous PSM) / (Peak Area of IS)

  • Relative Quantification: The calculated Response Ratio is your normalized, relative abundance. This value can be used directly for statistical comparisons between groups.

  • (Optional) Absolute Quantification: To determine the absolute concentration (e.g., in µg/mL), you must first generate a calibration curve.

    • Create a series of standards with known concentrations of non-labeled PSM, each spiked with the same fixed concentration of the IS.

    • Analyze these standards and calculate the Response Ratio for each.

    • Plot the Response Ratio (y-axis) against the known concentration (x-axis).

    • Perform a linear regression to get the equation of the line (y = mx + c).[1][2]

    • Use this equation to calculate the concentration of PSM in your biological samples from their measured Response Ratios.

References

  • From big data to big insights: statistical and bioinformatic approaches for exploring the lipidome. PubMed Central. [Link]

  • Lipidomics Data Analysis FAQ. MetwareBio. [Link]

  • Statistical Analysis of Lipidomics Data in a Case-Control Study. ResearchGate. [Link]

  • Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Lipidomics Data Analysis. Agilent. [Link]

  • Multivariate Statistics in Lipidomics. Royal Society of Chemistry. [Link]

  • Steps Required to Interpret Lipidomics Data. MetwareBio. [Link]

  • (PDF) Quality Control of Targeted Plasma Lipids in a Large-Scale Cohort Study Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. [Link]

  • The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. PMC - NIH. [Link]

  • Lipidomics FAQ. Wayne State University. [Link]

  • How To Deal With Missing Lipidomics Values. Technology Networks. [Link]

  • Analytical quality control in targeted lipidomics: Evaluating the performance of commercial plasma as a surrogate for pooled study samples. Murdoch University. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]

  • Guiding the choice of informatics software and tools for lipidomics research applications. Nature Methods. [Link]

  • Lipidomic Data Analysis: Tutorial, Practical Guidelines and Applications. ResearchGate. [Link]

  • A high-throughput platform for detailed lipidomic analysis of a range of mouse and human tissues. PubMed. [Link]

  • Guiding the choice of informatics software and tools for lipidomics biomedical research applications. PMC - PubMed Central. [Link]

  • Lipid Workflow: LC MS and LC- MS/MS High Throughput Data Processing. PREMIER Biosoft. [Link]

  • Lipid Analysis with GC-MS, LC-MS, FT-MS. Fiehn Lab. [Link]

  • Home - LIFS Tools web portal. LIFS Tools. [Link]

  • A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring. MDPI. [Link]

  • Lipid Analysis Software. LIPID MAPS. [Link]

  • A DMS Shotgun Lipidomics Workflow Application to Facilitate High-throughput, Comprehensive Lipidomics. eScholarship. [Link]

  • Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. ACS Publications. [Link]

  • Circulating Palmitoyl Sphingomyelin Is Associated With Cardiovascular Disease in Individuals With Type 2 Diabetes: Findings From the China Da Qing Diabetes Study. Diabetes Care. [Link]

  • Circulating Palmitoyl Sphingomyelin Is Associated With Cardiovascular Disease in Individuals With Type 2 Diabetes. NIH. [Link]

  • Comprehensive Quantitation Using Two Stable Isotopically Labeled Species and Direct Detection of N-Acyl Moiety of Sphingomyelin. NIH. [Link]

  • Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy. NIH. [Link]

  • Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of N-Palmitoylsphingomyelin Levels in Healthy Versus Diseased Tissues: A Guide for Researchers

This guide provides a comprehensive comparative analysis of N-Palmitoylsphingomyelin (SM(d18:1/16:0)) levels in healthy versus diseased tissues. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-Palmitoylsphingomyelin (SM(d18:1/16:0)) levels in healthy versus diseased tissues. Designed for researchers, scientists, and drug development professionals, this document delves into the significance of N-Palmitoylsphingomyelin in cellular physiology and pathology, offers a compilation of reported levels in various states of health, and provides detailed methodologies for its quantification. Our objective is to furnish a scientifically rigorous resource that informs experimental design and accelerates discoveries in sphingolipid research.

Introduction: The Significance of N-Palmitoylsphingomyelin

N-Palmitoylsphingomyelin, a specific molecular species of sphingomyelin, is a ubiquitous and essential component of mammalian cell membranes. Comprising a ceramide backbone with a palmitic acid (16:0) N-acyl chain and a phosphocholine headgroup, it plays a critical role in maintaining membrane structure and fluidity. Beyond its structural function, N-Palmitoylsphingomyelin and its metabolites, such as ceramide and sphingosine-1-phosphate, are pivotal signaling molecules involved in a myriad of cellular processes including proliferation, apoptosis, and inflammation.

The precise balance of different sphingolipid species is crucial for cellular homeostasis. Dysregulation of N-Palmitoylsphingomyelin metabolism has been implicated in the pathophysiology of numerous diseases, making its quantification in tissues a valuable tool for understanding disease mechanisms and identifying potential therapeutic targets.

The Sphingomyelin Metabolic Pathway: A Delicate Balance

The cellular levels of N-Palmitoylsphingomyelin are tightly regulated by a network of enzymes that govern its synthesis and degradation. Understanding this pathway is fundamental to interpreting alterations in its tissue concentrations.

Sphingomyelin_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation & Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Ceramide Ceramide Serine + Palmitoyl-CoA->Ceramide Serine Palmitoyltransferase (SPT) & Ceramide Synthases (CerS) N-Palmitoylsphingomyelin N-Palmitoylsphingomyelin Ceramide->N-Palmitoylsphingomyelin Sphingomyelin Synthase (SMS) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase N-Palmitoylsphingomyelin->Ceramide Sphingomyelinase (SMase) Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate Sphingosine Kinase (SphK)

Caption: The central role of N-Palmitoylsphingomyelin in the sphingolipid metabolic pathway.

Comparative Analysis of N-Palmitoylsphingomyelin Levels

This section presents a comparative overview of reported N-Palmitoylsphingomyelin levels in various human tissues and plasma, contrasting healthy states with several disease conditions. It is important to note that obtaining absolute quantitative data for specific lipid species across different tissues from multiple studies is challenging due to variations in analytical methods and sample handling. The following tables summarize the available data to provide a comparative perspective.

N-Palmitoylsphingomyelin in Healthy Tissues
Tissue/FluidReported Concentration/AbundanceSource(s)
Plasma/Blood 180.12 ± 46.96 µM[1][1]
Median of ~8.03 µg/mL in individuals without diabetes[2][2]
Brain A major sphingomyelin species, but specific concentration in healthy human tissue is not consistently reported. Studies often focus on total sphingomyelin or changes in disease models.[3][3]
Liver Present as a key sphingolipid; however, specific quantitative levels in healthy human liver are not widely documented.[4][4]
Kidney An important component of renal cell membranes. Abnormal levels of circulating sphingomyelin have been associated with kidney disease.[5][6][5][6]
Lung Detected in lung tissue and various lung cell types, but absolute quantification in healthy tissue is not extensively reported.[7][8][7][8]
N-Palmitoylsphingomyelin in Diseased Tissues

Alterations in N-Palmitoylsphingomyelin levels have been documented in several pathological conditions. The following table provides a summary of these findings.

DiseaseTissue/FluidObserved Change in N-Palmitoylsphingomyelin LevelsSource(s)
Alzheimer's Disease BrainReports are conflicting, with some studies showing increased levels while others report a decrease in total sphingomyelin.[9][10][11] Alterations in the ratio of sphingomyelin to ceramide are frequently noted.[12][9][10][11][12]
Non-Alcoholic Fatty Liver Disease (NAFLD) LiverStudies indicate a general increase in total ceramides and sphingomyelins during the progression of NAFLD to non-alcoholic steatohepatitis (NASH).[13][14][15][13][14][15]
Chronic Kidney Disease (CKD) PlasmaAbnormal circulating sphingomyelin levels are associated with albuminuria and kidney dysfunction in type 1 diabetes.[16][17] Some studies suggest a potential causal link between decreased circulating sphingomyelin and an increased risk of CKD.[5][5][16][17]
Lung Cancer Lung TissueStudies have shown altered sphingolipid profiles in lung cancer tissue compared to adjacent normal tissue.[18][19] Some reports indicate lower levels of SM (d18:1/16:0) in certain lung cancer subtypes.[7][7][18][19]
Diabetes and Cardiovascular Disease PlasmaElevated plasma levels of palmitoyl sphingomyelin are associated with an increased risk of cardiovascular disease in individuals with type 2 diabetes.[2][2]

Experimental Protocols for N-Palmitoylsphingomyelin Quantification

Accurate quantification of N-Palmitoylsphingomyelin from biological samples is paramount for reliable comparative studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. Below is a detailed, step-by-step methodology for the extraction and analysis of sphingolipids from tissue samples.

Experimental Workflow

Experimental_Workflow A 1. Tissue Homogenization B 2. Lipid Extraction (e.g., Bligh-Dyer or Folch method) A->B C 3. Sample Preparation (Drying and Reconstitution) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing & Quantification D->E

Caption: A streamlined workflow for the quantification of N-Palmitoylsphingomyelin from tissue samples.

Step-by-Step Methodology

1. Tissue Homogenization:

  • Rationale: To disrupt the tissue architecture and release cellular contents, including lipids, into a solvent-accessible form.

  • Protocol:

    • Accurately weigh a frozen tissue sample (typically 10-50 mg).

    • Place the tissue in a 2 mL tube containing ceramic beads.

    • Add a pre-chilled homogenization solvent (e.g., methanol or a buffered solution).

    • Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process to minimize enzymatic degradation.

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • Rationale: To separate lipids from other cellular components (proteins, nucleic acids, etc.) based on their differential solubility in a biphasic solvent system.

  • Protocol:

    • To the tissue homogenate, add chloroform and water in a ratio that results in a final solvent mixture of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the organic phase to a new glass tube.

3. Sample Preparation for LC-MS/MS:

  • Rationale: To concentrate the lipid extract and reconstitute it in a solvent compatible with the LC-MS/MS system.

  • Protocol:

    • Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., methanol/acetonitrile mixture).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

  • Rationale: To separate N-Palmitoylsphingomyelin from other lipid species based on its chromatographic properties and then to specifically detect and quantify it based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for sphingolipid analysis.

    • Mobile Phase: A gradient elution is typically employed, starting with a more polar mobile phase (e.g., water/acetonitrile/formic acid) and transitioning to a less polar mobile phase (e.g., isopropanol/acetonitrile/formic acid).

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sphingomyelin analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique for quantification. The precursor ion for N-Palmitoylsphingomyelin (m/z 703.6) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 184.1, corresponding to the phosphocholine headgroup) is monitored in the third quadrupole.

5. Data Processing and Quantification:

  • Rationale: To integrate the chromatographic peak area of N-Palmitoylsphingomyelin and calculate its concentration based on a standard curve.

  • Protocol:

    • Generate a standard curve using a serial dilution of a pure N-Palmitoylsphingomyelin standard.

    • Analyze the tissue samples and the standard curve under the same LC-MS/MS conditions.

    • Integrate the peak area of the MRM transition for N-Palmitoylsphingomyelin in both the standards and the samples using the instrument's software.

    • Plot the peak area of the standards against their known concentrations to create a linear regression curve.

    • Use the equation of the line to calculate the concentration of N-Palmitoylsphingomyelin in the tissue samples.

    • Normalize the concentration to the initial tissue weight (e.g., pmol/mg tissue).

Discussion and Future Directions

The comparative analysis of N-Palmitoylsphingomyelin levels highlights its dynamic nature and its potential as a biomarker in various diseases. The observed alterations in its concentration in conditions such as neurodegenerative disorders, metabolic diseases, and cancer underscore the importance of further research into the role of sphingolipid metabolism in these pathologies.

Future studies should focus on:

  • Establishing comprehensive, quantitative baseline data for N-Palmitoylsphingomyelin and other sphingolipid species in a wide range of healthy human tissues.

  • Conducting large-scale longitudinal studies to correlate changes in N-Palmitoylsphingomyelin levels with disease progression and treatment response.

  • Investigating the functional consequences of altered N-Palmitoylsphingomyelin levels on cellular signaling pathways in specific disease contexts.

  • Developing targeted therapeutic strategies that modulate the activity of key enzymes in the sphingomyelin metabolic pathway.

By employing robust and standardized analytical methodologies, the research community can continue to unravel the complex roles of N-Palmitoylsphingomyelin in health and disease, ultimately paving the way for novel diagnostic and therapeutic innovations.

References

  • Simultaneous Quantification of Sphingolipids in Small Quantities of Liver by LC-MS/MS. Journal of Oleo Science. [Link]

  • Suvitaival, T., et al. Circulating sphingomyelin: A causal risk-factor of chronic kidney disease? European Journal of Internal Medicine. [Link]

  • Chan, R. B., et al. Mass and relative elution time profiling: Two-dimensional analysis of sphingolipids in Alzheimer's disease brains. Journal of Chromatography B. [Link]

  • Hammad, S. M., et al. Circulating Lipoprotein Sphingolipids in Chronic Kidney Disease with and without Diabetes. International Journal of Molecular Sciences. [Link]

  • He, X., et al. The relationship among amyloid-β deposition, sphingomyelin level, and the expression and function of P-glycoprotein in Alzheimer's disease pathological process. Aging. [Link]

  • Human Metabolome Database. Showing metabocard for SM(d18:1/16:0) (HMDB0010169). [Link]

  • Pagadala, M., et al. Non-Alcoholic Fatty Liver Disease: Insights from Sphingolipidomics. Lipids. [Link]

  • Canals, D. Peeking inside the sphingolipid network in lung cancer. JCI Insight. [Link]

  • Kimbrough, C. W., et al. Lipidomic Profiling Reveals Biological Differences between Tumors of Self-Identified African Americans and Non-Hispanic Whites with Cancer. Cancers. [Link]

  • Simon, J., et al. Sphingolipids in Non-Alcoholic Fatty Liver Disease and Hepatocellular Carcinoma: Ceramide Turnover. International Journal of Molecular Sciences. [Link]

  • Gorden, D. L., et al. Analysis of the Sphingolipidome in NAFLD. Methods in Molecular Biology. [Link]

  • Suvitaival, T., et al. Sphingomyelin is associated with kidney disease in type 1 diabetes (The FinnDiane Study). Metabolomics. [Link]

  • Lämmerhofer, M., et al. Validation of Candidate Phospholipid Biomarkers of Chronic Kidney Disease in Hyperglycemic Individuals and Their Organ-Specific Exploration in Leptin Receptor-Deficient db/db Mouse. Metabolites. [Link]

  • Mielke, M. M., et al. Plasma sphingomyelins are associated with cognitive progression in Alzheimer's Disease. Journal of Alzheimer's disease. [Link]

  • Gorden, D. L., et al. Quantitative Lipidomics in Pulmonary Alveolar Proteinosis. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Chen, Y., et al. Circulating palmitoyl sphingomyelin levels predict the 10-year increased risk of cardiovascular disease death in Chinese adults: findings from the Da Qing Diabetes Study. Cardiovascular Diabetology. [Link]

  • Marien, E., et al. Alterations of Ceramides, Acylcarnitines, GlyceroLPLs, and Amines in NSCLC Tissues. Journal of Proteome Research. [Link]

  • Marien, E., et al. Non-small cell lung cancer is characterized by dramatic changes in phospholipid profiles. International Journal of Cancer. [Link]

  • Ahola-Olli, A. V., et al. Sphingomyelin and progression of renal and coronary heart disease in individuals with type 1 diabetes. Diabetologia. [Link]

  • Grimm, M. O., et al. Intracellular APP Domain Regulates Serine-Palmitoyl-CoA Transferase Expression and Is Affected in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Wang, M., et al. LC-MS based sphingolipidomic study on A549 human lung adenocarcinoma cell line and its taxol-resistant strain. Scientific reports. [Link]

  • Yao, J. K., et al. Quantitative analysis of targeted lipidomics in the hippocampus of APP/PS1 mice employing the UHPLC-MS/MS method. Frontiers in Aging Neuroscience. [Link]

  • Haberl, M., et al. Hepatic ceramide (Cer) and sphingomyelin (SM) levels in the normal tissues (NT) and tumor tissues (TT) of mice injected with diethylnitrosamine (n = 8–12 mice). ResearchGate. [Link]

  • Zhang, Y., et al. Identification of palmitoylated biomarkers in non-alcoholic fatty liver disease via integrated bioinformatics analysis and machine learning. Scientific Reports. [Link]

  • Park, M., et al. Palmitoylation in Alzheimer's disease and other neurodegenerative diseases. Pharmacological Research. [Link]

  • Chan, R. B., et al. Lipidomics in Health and Diseases - Beyond the Analysis of Lipids. Journal of Glycomics & Lipidomics. [Link]

  • Wang, M., et al. Mechanistic Insights into Sphingomyelin Nanoemulsions as Drug Delivery Systems for Non-Small Cell Lung Cancer Therapy. Pharmaceutics. [Link]

  • Wang, M., et al. The nutritional functions of dietary sphingomyelin and its applications in food. Frontiers in Nutrition. [Link]

  • Gorden, D. L., et al. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Whiley, L., et al. Plasma Sphingomyelins in Late-Onset Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

  • Grimm, M. O., et al. Intracellular APP Domain Regulates Serine-Palmitoyl-CoA Transferase Expression and Is Affected in Alzheimer's Disease. Cell Press. [Link]

  • Tian, Y., et al. Potential Role of S-Palmitoylation in Cancer Stem Cells of Lung Adenocarcinoma. International Journal of Molecular Sciences. [Link]

  • Pauly, J. L., et al. Inhaled cellulosic and plastic fibers found in human lung tissue. Cancer Epidemiology, Biomarkers & Prevention. [Link]

Sources

Comparative

A Researcher's Guide to Cross-Validation of N-Palmitoylsphingomyelin Quantification: LC-MS/MS vs. Enzymatic Assays

Abstract The accurate quantification of specific lipid species is paramount for advancing research in cellular biology, drug development, and clinical diagnostics. N-Palmitoylsphingomyelin (C16:0-SM), a key constituent o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of specific lipid species is paramount for advancing research in cellular biology, drug development, and clinical diagnostics. N-Palmitoylsphingomyelin (C16:0-SM), a key constituent of cell membranes and a precursor to the bioactive lipid ceramide, is of significant interest.[1][2][3] Its levels can profoundly influence cell signaling pathways related to proliferation, differentiation, and apoptosis.[3][4] This guide provides a comprehensive, in-depth comparison of the two primary analytical methodologies for N-Palmitoylsphingomyelin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a cross-validation framework, complete with comparative data, to guide researchers in making informed decisions for their specific analytical needs.

Introduction: The Significance of N-Palmitoylsphingomyelin

Sphingomyelin (SM) is a major class of sphingolipid found in animal cell membranes, particularly abundant in the myelin sheath of nerve cells.[3] N-Palmitoylsphingomyelin, where the ceramide backbone is acylated with palmitic acid (C16:0), is one of the most common SM species. Beyond its structural role, the metabolism of sphingomyelin is a critical hub for cellular signaling.[3] The hydrolysis of sphingomyelin by sphingomyelinases yields ceramide and phosphocholine, initiating signaling cascades that regulate fundamental cellular processes.[3][4][5] Consequently, dysregulation of sphingomyelin levels has been implicated in various diseases, including Niemann-Pick disease, atherosclerosis, and certain cancers.[4][6]

Given its biological importance, the ability to quantify N-Palmitoylsphingomyelin accurately and specifically is crucial. The choice of analytical method can significantly impact experimental outcomes, influencing everything from basic research findings to the development of new therapeutic interventions. This guide aims to provide the necessary technical detail and practical insights to navigate this choice effectively.

Sphingomyelin Metabolic Pathway

To appreciate the context of quantification, it is essential to understand the central role of N-Palmitoylsphingomyelin in cellular metabolism.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_enzymatic Enzymatic Assay start Biological Samples (e.g., Plasma, n=10) split Aliquot Samples start->split extract Lipid Extraction (MTBE Method) split->extract Aliquot A dilute Dilution in Assay Buffer split->dilute Aliquot B lcms_run Inject & Run LC-MS/MS extract->lcms_run enz_run Run 96-Well Plate Assay dilute->enz_run lcms_quant Quantify vs. Standard Curve (Area Ratio Method) lcms_run->lcms_quant compare Data Comparison & Statistical Analysis lcms_quant->compare enz_quant Quantify vs. Standard Curve (Signal Intensity) enz_run->enz_quant enz_quant->compare

Sources

Validation

Validation of N-Palmitoylsphingomyelin as a Potential Biomarker for Cardiovascular Disease: A Comparative and Methodological Guide

Introduction Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, creating a pressing need for more accurate and early detection methods. While traditional biomarkers have been instrumental, th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cardiovascular diseases (CVDs) remain the leading cause of mortality worldwide, creating a pressing need for more accurate and early detection methods. While traditional biomarkers have been instrumental, their limitations in predicting residual risk and identifying asymptomatic individuals at high risk necessitate the exploration of novel biomarkers.[1][2] Among the emerging candidates, N-Palmitoylsphingomyelin (PSM), a specific species of sphingomyelin, has garnered significant attention for its potential role in the pathophysiology of atherosclerosis and its association with adverse cardiovascular events.[3][4]

This guide provides a comprehensive overview of the scientific rationale, comparative performance, and a detailed roadmap for the analytical and clinical validation of N-Palmitoylsphingomyelin as a biomarker for cardiovascular disease. Designed for researchers, scientists, and drug development professionals, this document aims to equip you with the necessary knowledge and protocols to critically evaluate and potentially implement this promising biomarker in your research and clinical endeavors.

The Scientific Rationale: N-Palmitoylsphingomyelin in Cardiovascular Pathophysiology

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as critical signaling molecules involved in various cellular processes, including inflammation, apoptosis, and lipid metabolism.[5][6] N-Palmitoylsphingomyelin, characterized by a sphingosine backbone and a palmitic acid (C16:0) fatty acid chain, is a key player in the complex sphingolipid metabolic network.[7]

Elevated plasma levels of PSM have been associated with an increased risk of cardiovascular disease, particularly in individuals with type 2 diabetes.[3][8][9] The proposed mechanisms linking PSM to CVD are multifaceted and are believed to contribute to the initiation and progression of atherosclerosis.[10][11] These mechanisms include:

  • Endothelial Dysfunction: PSM can be hydrolyzed by sphingomyelinases to generate ceramide (C16:0), a bioactive lipid that can induce endothelial cell apoptosis and impair nitric oxide production, leading to endothelial dysfunction, a critical early event in atherosclerosis.[12]

  • Inflammation: Ceramides derived from PSM can activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells to the arterial wall.[13]

  • Lipoprotein Metabolism: PSM is a component of lipoproteins, and its enrichment in low-density lipoprotein (LDL) particles can enhance their aggregation and subendothelial retention, promoting foam cell formation.[5][12]

Proposed Signaling Pathway of N-Palmitoylsphingomyelin in Atherosclerosis

cluster_blood Bloodstream cluster_artery Arterial Wall cluster_cellular Cellular Mechanisms PSM Elevated Plasma N-Palmitoylsphingomyelin (PSM) LDL LDL Particle PSM->LDL incorporation SMase Sphingomyelinase PSM->SMase hydrolysis Endothelium Endothelial Cell LDL->Endothelium transcytosis Macrophage Macrophage LDL->Macrophage uptake Endothelium->Macrophage recruitment AtheroscleroticPlaque Atherosclerotic Plaque Endothelium->AtheroscleroticPlaque contributes to FoamCell Foam Cell Macrophage->FoamCell transformation FoamCell->AtheroscleroticPlaque accumulation Ceramide Ceramide (C16:0) SMase->Ceramide Apoptosis Endothelial Apoptosis Ceramide->Apoptosis Inflammation Inflammation (NF-κB activation) Ceramide->Inflammation Apoptosis->Endothelium Inflammation->Endothelium

Caption: Proposed signaling pathway of N-Palmitoylsphingomyelin in atherosclerosis.

A Comparative Analysis: N-Palmitoylsphingomyelin vs. Established CVD Biomarkers

For a novel biomarker to be clinically useful, it must provide information beyond that of existing markers.[14][15] The following table provides a comparative overview of N-Palmitoylsphingomyelin against well-established cardiovascular biomarkers.

BiomarkerTypePrimary Clinical UseAdvantagesLimitations
N-Palmitoylsphingomyelin (PSM) LipidRisk stratification for future cardiovascular eventsReflects a distinct pathophysiological pathway (sphingolipid metabolism); Potentially identifies residual risk not captured by lipid panels.[8][9]Not yet standardized; Limited data in diverse populations; Clinical utility in guiding therapy is not yet established.
Cardiac Troponin (cTnI, cTnT) ProteinDiagnosis of acute myocardial infarction (AMI)[16][17]High sensitivity and specificity for myocardial necrosis; Gold standard for AMI diagnosis.[16][17]Can be elevated in other cardiac and non-cardiac conditions; Less useful for primary prevention.[14][18]
B-type Natriuretic Peptide (BNP/NT-proBNP) PeptideDiagnosis and prognosis of heart failure[16][18]Correlates with the severity of heart failure; Useful for guiding therapy.[16]Levels can be affected by age, renal function, and obesity.
High-Sensitivity C-Reactive Protein (hs-CRP) ProteinInflammation marker for risk assessment[16][17]Indicates underlying inflammation, a key component of atherosclerosis.Non-specific marker of inflammation; Can be elevated in various non-cardiac inflammatory conditions.[2]
Low-Density Lipoprotein Cholesterol (LDL-C) LipidPrimary target for lipid-lowering therapy and risk assessmentWell-established causal role in atherosclerosis; Standardized and widely available assays.Does not fully capture the atherogenic potential of all lipoproteins; "Residual risk" remains in many patients despite achieving LDL-C goals.

The Validation Gauntlet: A Step-by-Step Guide to Validating N-Palmitoylsphingomyelin

The journey from a promising candidate to a clinically validated biomarker is rigorous and requires a two-pronged approach: analytical validation to ensure the measurement is accurate and reliable, followed by clinical validation to establish its utility in a relevant patient population.[19][20][21]

Part A: Analytical Validation - A Robust LC-MS/MS Protocol for N-Palmitoylsphingomyelin Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipids like N-Palmitoylsphingomyelin in complex biological matrices.[22][23]

Errors in sample collection and handling are a major source of variability in biomarker studies.[24] For lipid analysis, the following points are critical:

  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Processing: Separate plasma by centrifugation at 1500 x g for 15 minutes at 4°C within one hour of collection.

  • Storage: Aliquot plasma into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.

This protocol is a template and may require optimization for your specific instrumentation and laboratory conditions.

  • Internal Standard Spiking:

    • To an aliquot of plasma (e.g., 50 µL), add an internal standard solution. A commercially available deuterated N-Palmitoylsphingomyelin (e.g., d31-PSM) is recommended for accurate quantification.

  • Lipid Extraction (Protein Precipitation):

    • Add 200 µL of ice-cold methanol to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: 10 mM ammonium formate in methanol/isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for N-Palmitoylsphingomyelin and its internal standard.

  • Data Analysis:

    • Quantify the concentration of N-Palmitoylsphingomyelin by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of the analyte.

start Start sample_collection Plasma Sample Collection (EDTA) start->sample_collection is_spike Internal Standard Spiking sample_collection->is_spike extraction Lipid Extraction (Protein Precipitation) is_spike->extraction lc_ms LC-MS/MS Analysis (MRM Mode) extraction->lc_ms data_analysis Data Analysis (Standard Curve) lc_ms->data_analysis validation Assay Validation (Linearity, Precision, Accuracy) data_analysis->validation end End validation->end

Caption: Analytical validation workflow for N-Palmitoylsphingomyelin.

Part B: Clinical Validation - Designing a Prospective Cohort Study

The gold standard for validating a prognostic biomarker is a prospective, randomized controlled trial.[19][25] However, a well-designed prospective cohort study can provide strong evidence for the clinical utility of N-Palmitoylsphingomyelin.

  • Objective: To determine if baseline plasma N-Palmitoylsphingomyelin levels independently predict the risk of major adverse cardiovascular events (MACE) in a high-risk population.

  • Study Population: A large, diverse cohort of individuals at high risk for cardiovascular disease (e.g., patients with type 2 diabetes, metabolic syndrome, or a history of non-obstructive coronary artery disease).

  • Baseline Assessments:

    • Collect detailed clinical data, including demographics, medical history, and traditional cardiovascular risk factors.

    • Draw blood samples for the measurement of N-Palmitoylsphingomyelin and other established biomarkers (e.g., LDL-C, hs-CRP).

  • Follow-up:

    • Follow participants for a pre-defined period (e.g., 5 years) for the occurrence of the primary endpoint.

  • Primary Endpoint: A composite of major adverse cardiovascular events (MACE), typically including cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

  • Statistical Analysis:

    • Use Cox proportional hazards regression to assess the association between baseline N-Palmitoylsphingomyelin levels and the risk of MACE, adjusting for traditional cardiovascular risk factors.

    • Evaluate the incremental prognostic value of N-Palmitoylsphingomyelin by comparing the C-statistic and net reclassification improvement (NRI) of a risk prediction model with and without the biomarker.

study_pop High-Risk Study Population baseline Baseline Assessment: - Clinical Data - Blood Samples (PSM, etc.) study_pop->baseline follow_up Prospective Follow-up (e.g., 5 years) baseline->follow_up endpoint Primary Endpoint: Major Adverse Cardiovascular Events (MACE) follow_up->endpoint analysis Statistical Analysis: - Cox Regression - C-statistic, NRI endpoint->analysis conclusion Conclusion: Independent Predictive Value of PSM? analysis->conclusion

Caption: Prospective cohort study design for clinical validation.

Challenges and Future Perspectives

Despite the promising data, several challenges need to be addressed before N-Palmitoylsphingomyelin can be widely adopted in clinical practice:

  • Standardization of Assays: The development of a standardized, high-throughput assay with established reference ranges is crucial for inter-laboratory comparability.

  • Validation in Diverse Populations: The prognostic value of N-Palmitoylsphingomyelin needs to be confirmed in large, multi-ethnic cohorts.

  • Clinical Utility: Future research should focus on whether measuring N-Palmitoylsphingomyelin can lead to improved clinical outcomes by guiding therapeutic decisions.

  • Regulatory Approval: The biomarker will need to go through a rigorous qualification process with regulatory agencies like the FDA.[26][27][28]

Conclusion

N-Palmitoylsphingomyelin is a promising biomarker that reflects a novel pathophysiological pathway in cardiovascular disease. Its validation requires a systematic approach, encompassing robust analytical methods and well-designed clinical studies. This guide provides a framework for researchers and clinicians to navigate the complexities of biomarker validation and contribute to the growing body of evidence for N-Palmitoylsphingomyelin. The successful validation of this biomarker has the potential to enhance cardiovascular risk stratification and pave the way for more personalized approaches to the prevention and treatment of cardiovascular disease.

References

  • MDPI. (n.d.). Cardiovascular Biomarkers: Tools for Precision Diagnosis and Prognosis.
  • Mehta, A., et al. (2014). Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges. PMC.
  • Mandrekar, S. J., & Sargent, D. J. (2009). Clinical Trial Designs for Biomarker Evaluation. Personalized Medicine in Oncology.
  • Zhao, F., et al. (2025). Sphingolipid metabolites involved in the pathogenesis of atherosclerosis. Cellular & Molecular Biology Letters.
  • Duan, R. D., & Nilsson, Å. (2006). The effect of dietary sphingolipids on plasma sphingomyelin metabolism and atherosclerosis. PubMed.
  • Mandrekar, S. J., & Sargent, D. J. (2009). Clinical Trial Designs for Predictive Biomarker Validation: One Size Does Not Fit All. PMC.
  • Cheung, C. L., et al. (2020). Circulating Biomarkers for Cardiovascular Disease Risk Prediction in Patients With Cardiovascular Disease. Frontiers.
  • Guri, Y., & Futerman, A. H. (2022). Sphingolipids in Atherosclerosis: Chimeras in Structure and Function. MDPI.
  • Summers, S. A. (2018). The ceramide ratio: a predictor of cardiometabolic risk. PMC.
  • Bio-protocol. (2018). Determination of ceramides by LC-MS/MS.
  • Mandrekar, S. J., & Sargent, D. J. (2005). Clinical trial designs for prospective validation of biomarkers. Mayo Clinic.
  • FDA. (2020). Biomarker Qualification: Evidentiary Framework.
  • Demol, J., et al. (2013). Biomarker-based clinical trials: study design and regulatory requirements. memoinOncology.
  • Pan, S., & He, B. (2021). Ceramides in cardiovascular disease: emerging role as independent risk predictors and novel therapeutic targets. Oxford Academic.
  • Meeusen, J. W., et al. (2018). Ceramide Scores Predict Cardiovascular Risk in the Community. PMC.
  • Creative Proteomics. (n.d.). Techniques for Ceramide Analysis.
  • Vasan, R. S. (2006). Biomarkers of Cardiovascular Disease. Circulation.
  • Federal Register. (2018). Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability.
  • KoreaScience. (n.d.). Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics.
  • Zhao, F., et al. (2025). Sphingolipid metabolites involved in the pathogenesis of atherosclerosis. PubMed Central.
  • Wang, Y., et al. (2022). Emerging Roles of Ceramide in Cardiovascular Diseases.
  • Jiang, H., et al. (2014). Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma. PMC.
  • American College of Cardiology. (2023). New Biomarkers for Cardiovascular Disease. PMC.
  • Peterson, L. R., et al. (2018). Ceramide Remodeling and Risk of Cardiovascular Events and Mortality. PMC.
  • Siniarski, A., et al. (2022). Sphingolipid metabolism and signaling in cardiovascular diseases. Frontiers.
  • Filipovic, M. G. (2023). Cardiovascular Biomarkers: Current Status and Future Directions. PMC.
  • FDA. (2024). Biomarker Guidances and Reference Materials.
  • Qian, X., et al. (2022). Circulating Palmitoyl Sphingomyelin Is Associated With Cardiovascular Disease in Individuals With Type 2 Diabetes: Findings From the China Da Qing Diabetes Study.
  • Shah, S. H., & Newby, L. K. (2014). Biomarkers in Cardiovascular Disease: Statistical Assessment and Section on Key Novel Heart Failure Biomarkers. PMC.
  • NIH SEED Office. (n.d.). Qualified Biomarkers Program (CDER/CBER).
  • Regulations.gov. (n.d.). Guidance for Industry - E16 Biomarkers Related to Drug or Biotechnology Product Development.
  • bioRxiv. (2020). Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers.
  • Wu, A. H. (2015). Analytical validation of novel cardiac biomarkers used in clinical trials. PubMed.
  • ResearchGate. (n.d.). Development, validation and implementation of biomarker testing in cardiovascular medicine state-of-the-art: Proceedings of the European Society of Cardiology.
  • Scholarly Publications Leiden University. (n.d.). Development, validation, and implementation of biomarker testing in cardiovascular medicine state-of-the-art.
  • Xtalks. (2021). Cardiac Biomarkers in Cardiovascular Clinical Trials: Caveats and Considerations.
  • ResearchGate. (n.d.). Circulating Palmitoyl Sphingomyelin Is Associated With Cardiovascular Disease in Individuals With Type 2 Diabetes: Findings From the China Da Qing Diabetes Study | Request PDF.
  • PubMed. (2022). Circulating Palmitoyl Sphingomyelin Is Associated With Cardiovascular Disease in Individuals With Type 2 Diabetes: Findings From the China Da Qing Diabetes Study.
  • Orekhov, A. N., et al. (2021). Sphingomyelins of Local Fat Depots and Blood Serum as Promising Biomarkers of Cardiovascular Diseases. PMC.
  • Qian, X., et al. (2024). Circulating palmitoyl sphingomyelin levels predict the 10-year increased risk of cardiovascular disease death in Chinese adults: findings from the Da Qing Diabetes Study. PMC.
  • Lee, J. Y., et al. (2012). Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis. PMC.
  • RSC Publishing. (2019). Identification of specific pre-analytical quality control markers in plasma and serum samples.
  • NIH. (n.d.). N-Palmitoylsphingomyelin. PubChem.

Sources

Comparative

A Researcher's Guide to N-Palmitoylsphingomyelin: A Comparative Analysis of Synthetic vs. Natural Origins

For researchers, scientists, and drug development professionals, the choice between synthetic and natural N-Palmitoylsphingomyelin (16:0 SM) is a critical decision that can significantly impact experimental outcomes. Whi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice between synthetic and natural N-Palmitoylsphingomyelin (16:0 SM) is a critical decision that can significantly impact experimental outcomes. While both share the same fundamental structure, their functional characteristics diverge due to inherent differences in their composition and purity. This guide provides an in-depth technical comparison, supported by experimental data and protocols, to empower you to make an informed selection for your specific research needs.

The Fundamental Distinction: Homogeneity vs. Heterogeneity

The core difference between synthetic and natural N-Palmitoylsphingomyelin lies in their chemical composition.

  • Synthetic N-Palmitoylsphingomyelin (16:0 SM) is a chemically defined molecule with a specific N-acyl chain (palmitic acid, 16:0) and typically a specific stereochemistry (D-erythro), which is the most common naturally occurring isomer.[1][2][3][4] This homogeneity ensures high purity and batch-to-batch consistency, which is paramount for biophysical studies and the development of reproducible drug delivery systems.

  • Natural Sphingomyelin , extracted from biological sources like bovine brain or egg yolk, is a heterogeneous mixture.[5][6] While N-palmitoyl is a major component, these preparations contain a variety of other N-acyl chains of different lengths and degrees of saturation (e.g., C18:0, C24:0, C24:1).[7] Furthermore, there can be variations in the sphingoid base and stereochemistry.[8]

This compositional diversity in natural sphingomyelin directly influences its physical and biological properties, leading to functional differences when compared to its synthetic counterpart.

Physicochemical Properties: A Comparative Overview

The heterogeneity of natural sphingomyelin results in averaged physical properties, whereas synthetic 16:0 SM exhibits sharp, well-defined characteristics. These differences are crucial when constructing model membranes or liposomal formulations.

PropertySynthetic N-Palmitoylsphingomyelin (16:0 SM)Natural SphingomyelinRationale for Difference
N-Acyl Chain Composition Homogeneous (C16:0)Heterogeneous (mixture of C16:0, C18:0, C24:1, etc.)[7]Synthetic route uses a single fatty acid, while natural sources contain a diverse lipid pool.
Phase Transition Temp (Tm) Sharp and defined (approx. 41°C)[9]Broad transition over a range of temperaturesThe mixture of different acyl chains in natural SM melts at different temperatures, broadening the overall phase transition.
Membrane Packing Tightly packed, forming highly ordered domains[10][11]Less uniform packing due to acyl chain mismatchThe uniform saturated chains of synthetic SM allow for optimal van der Waals interactions, leading to tighter packing.
Interaction with Cholesterol Strong, leading to the formation of a liquid-ordered (Lo) phase[9]Also strong, but the resulting domains are less uniformCholesterol's ordering effect is most pronounced with saturated acyl chains like palmitic acid.
Stereochemistry Predominantly D-erythro isomer[1][2]Primarily D-erythro, but may contain other isomers like L-threo[8]Biological systems produce specific isomers, but extraction and processing can introduce variations.

Functional Implications in Biological Systems

The physicochemical differences between synthetic and natural 16:0 SM translate into distinct functional behaviors in cellular and model systems.

Role in Lipid Rafts and Membrane Organization

Both synthetic and natural sphingomyelin are integral components of lipid rafts—highly ordered, sterol- and sphingolipid-enriched membrane microdomains involved in cell signaling and protein trafficking.[12][13]

  • Synthetic 16:0 SM is an excellent tool for studying the fundamental biophysics of lipid raft formation.[14] Its homogeneity allows for the creation of well-defined model membranes, providing precise control over domain formation and properties. The tight packing of 16:0 SM with cholesterol is a key driver for the formation of the liquid-ordered (Lo) phase characteristic of rafts.[15]

  • Natural SM , with its inherent heterogeneity, creates raft-like domains that more closely mimic the complexity of a biological membrane.[7] However, this complexity can make it challenging to dissect the specific contribution of individual lipid species to raft properties.

Impact on Cell Signaling Pathways

Sphingomyelin is not just a structural lipid; it is a key player in signal transduction. The enzymatic hydrolysis of sphingomyelin by sphingomyelinases generates ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[5][16][17]

The structure of the N-acyl chain can influence the activity of sphingomyelinases and the subsequent biological effects of the generated ceramide. Using synthetic 16:0 SM allows researchers to investigate the specific signaling roles of N-palmitoyl-ceramide, whereas natural SM will produce a mixture of ceramides with varying acyl chain lengths, potentially activating a broader range of signaling cascades.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin (Natural or Synthetic) SMase Sphingomyelinase (SMase) Ceramide Ceramide CDase Ceramidase (CDase) Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) S1P Sphingosine-1-Phosphate (S1P) Proliferation Cell Proliferation Survival S1P->Proliferation SMase->Ceramide Hydrolysis CDase->Sphingosine Deacylation SphK->S1P Phosphorylation

Caption: The Sphingomyelin Signaling Pathway.

Application in Drug Delivery

Sphingomyelin is a key component in the formulation of liposomes and lipid nanoparticles for drug delivery, valued for its biocompatibility and ability to form stable bilayers.[18][19][20]

  • Synthetic 16:0 SM offers superior control and reproducibility in liposome manufacturing. Its defined Tm and packing properties lead to predictable drug loading, stability, and release kinetics. This is particularly important for regulatory approval and clinical translation.

  • Natural SM can be a cost-effective alternative for early-stage research, but the batch-to-batch variability in its composition can lead to inconsistencies in the performance of the resulting drug delivery system.[21]

Experimental Workflow: Differentiating Synthetic and Natural Sphingomyelin

To verify the identity and purity of your sphingomyelin source, a combination of lipid extraction and chromatographic or mass spectrometric analysis is essential.

Step 1: Lipid Extraction

A robust lipid extraction is the foundation of any lipid analysis. The Folch or Bligh & Dyer methods, which use a chloroform/methanol mixture, are standard protocols.[22]

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize the sample (e.g., cell pellet, tissue) in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower organic phase contains the lipids.

  • Collection: Carefully collect the lower chloroform phase containing the extracted lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Step 2: Analytical Techniques

A. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable technique for visualizing the compositional differences between natural and synthetic sphingomyelin. Natural sphingomyelin often appears as a double band on HPTLC plates due to the different migration of species with short-chain and long-chain fatty acids.[8] Synthetic 16:0 SM, being homogeneous, should ideally resolve as a single, sharp band.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for detailed lipid analysis. It allows for the separation and identification of individual sphingomyelin species based on their mass-to-charge ratio.

Protocol: General LC-MS/MS Analysis

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).

  • Chromatographic Separation: Inject the sample onto a reverse-phase liquid chromatography column to separate the different lipid species.

  • Mass Spectrometric Detection: Analyze the eluting lipids using a tandem mass spectrometer (MS/MS).[23][24]

    • Full Scan (MS1): Identify the parent ions corresponding to different sphingomyelin species.

    • Fragmentation (MS2): Fragment the parent ions to confirm their identity by observing characteristic fragment ions (e.g., the phosphocholine headgroup at m/z 184.07).[25]

  • Data Analysis: Identify and quantify the different N-acyl chain variants in natural sphingomyelin and confirm the purity of synthetic 16:0 SM.

Experimental_Workflow Sample Biological Sample or Liposome Formulation Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Extract Dried Lipid Extract Extraction->Extract Analysis Choice of Analysis Extract->Analysis HPTLC HPTLC Analysis Analysis->HPTLC Qualitative LCMS LC-MS/MS Analysis Analysis->LCMS Quantitative HPTLC_Result Visualize Bands: - Synthetic: Single Band - Natural: Multiple Bands HPTLC->HPTLC_Result LCMS_Result Identify & Quantify: - Synthetic: Confirm Purity (16:0) - Natural: Profile Acyl Chains LCMS->LCMS_Result

Caption: Workflow for analyzing sphingomyelin samples.

Conclusion and Recommendations

The choice between synthetic and natural N-Palmitoylsphingomyelin is not a matter of one being superior to the other, but rather which is the right tool for the specific scientific question.

  • Choose Synthetic N-Palmitoylsphingomyelin when:

    • High purity and chemical definition are required.

    • Reproducibility is critical (e.g., biophysical studies, drug formulation).

    • You are investigating the specific role of the 16:0 acyl chain.

  • Choose Natural Sphingomyelin when:

    • You aim to mimic the lipid complexity of a biological membrane.

    • Studying the collective behavior of a mixture of sphingomyelin species.

    • A cost-effective option for preliminary or screening experiments is needed.

By understanding the fundamental differences in their composition and the resulting functional consequences, researchers can confidently select the appropriate sphingomyelin and design more robust and insightful experiments.

References

  • Vieu, C., et al. (1999). Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography. European Journal of Biochemistry, 266(3), 997-1002. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9939941, N-Palmitoylsphingomyelin. [Link]

  • Wikipedia. Sphingomyelin. [Link]

  • Gorrissen, H., et al. (2004). Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy. Biophysical Journal, 86(2), 947-958. [Link]

  • Maulik, M., & Shipley, G. G. (1996). N-Palmitoyl Sphingomyelin Bilayers: Structure and Interactions with Cholesterol and Dipalmitoylphosphatidylcholine. Biochemistry, 35(25), 8207-8214. [Link]

  • ResearchGate. The molecules used in this study. In the naturally occurring sphingomyelin, N-SPM the amide-linked fatty acid varies with the following main composition. [Link]

  • Google Patents. Methods for the synthesis of sphingomyelins and dihydrosphingomyelins. CN105051051A.
  • Slotte, J. P. (2002). Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules. Biophysical Journal, 83(6), 3267-3276. [Link]

  • ResearchGate. Practical synthesis of N-palmitoylsphingomyelin and N-palmitoyldihydrosphingomyelin. [Link]

  • Jana, A., et al. (2009). Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons. Journal of Lipid Research, 50(Suppl), S534-S539. [Link]

  • Niemelä, P. S., et al. (2007). Assessing the Nature of Lipid Raft Membranes. PLoS Computational Biology, 3(3), e34. [Link]

  • Alshehry, Z., et al. (2021). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 11(9), 599. [Link]

  • Martin, B. R., & Cravatt, B. F. (2009). Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis. Current Protocols in Chemical Biology, 1, 1-16. [Link]

  • Jana, A., et al. (2009). Differential regulation of sphingomyelin synthesis and catabolism in oligodendrocytes and neurons. Journal of Lipid Research, 50(Supplement), S534-S539. [Link]

  • Google Patents. Compounds and processes for the synthesis of sphingomyelins. EP4547678A2.
  • ResearchGate. Molecular structures of (a) N-palmitoyl sphingomyelin (SM) and (b)... [Link]

  • LIPID MAPS. Lipidomics Methods and Protocols. [Link]

  • CUSABIO. Sphingolipid signaling pathway. [Link]

  • Castro-Perez, J., et al. (2019). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 9(11), 259. [Link]

  • Ren, D., et al. (2013). Direct Detection of S-Palmitoylation by Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(9), 1365-1373. [Link]

  • Google Patents. Methods for the synthesis of sphingomyelins and dihydrosphingomyelins. WO2014140787A2.
  • Zheng, W., et al. (2019). Sphingolipids and lipid rafts: Novel concepts and methods of analysis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1864(5), 677-690. [Link]

  • Gorrissen, H., et al. (2004). Structure and lipid interaction of N-palmitoylsphingomyelin in bilayer membranes as revealed by 2H-NMR spectroscopy. Biophysical Journal, 86(2), 947-958. [Link]

  • Nakagawa, K., et al. (2021). Mass Spectrometric Analysis of Sphingomyelin with N-α-Hydroxy Fatty Acyl Residue in Mouse Tissues. Lipids, 56(2), 181-188. [Link]

  • Alarcón-Iniesta, H., et al. (2023). Mechanistic Insights into Sphingomyelin Nanoemulsions as Drug Delivery Systems for Non-Small Cell Lung Cancer Therapy. International Journal of Molecular Sciences, 24(22), 16301. [Link]

  • IdeaExchange@UAkron. Determination of the Structure of Sphingomyelin by Tandem Mass Spectrometry and Matrix - Assisted Laser Desorption/Ionization. [Link]

  • Ando, T., et al. (2015). Sphingomyelin distribution in lipid rafts of artificial monolayer membranes visualized by Raman microscopy. Biophysical Journal, 108(7), 1694-1703. [Link]

  • Alarcón-Iniesta, H., et al. (2023). Mechanistic Insights into Sphingomyelin Nanoemulsions as Drug Delivery Systems for Non-Small Cell Lung Cancer Therapy. International Journal of Molecular Sciences, 24(22), 16301. [Link]

  • Kolesnick, R. (1994). Signal transduction through the sphingomyelin pathway. Molecular and Chemical Neuropathology, 21(2-3), 287-297. [Link]

  • Levental, I., et al. (2010). Palmitoylation regulates raft affinity for the majority of integral raft proteins. Proceedings of the National Academy of Sciences, 107(51), 22050-22054. [Link]

  • Engineered Science Publisher. Extraction of Lipids from Natural Saline Mud and their Interpretation from Point of Biological Activity in the Context of Salt L. [Link]

  • Wang, Y., et al. (2023). Cholesterol-modified sphingomyelin chimeric lipid bilayer for improved therapeutic delivery. Communications Biology, 6(1), 1-13. [Link]

  • Google Patents. Method for extracting sphingomyelin. US5677472A.

Sources

Validation

Head-to-head comparison of different fluorescent probes for labeling N-Palmitoylsphingomyelin

An In-Depth Guide to Fluorescent Probes for Labeling N-Palmitoylsphingomyelin A Senior Application Scientist's Head-to-Head Comparison for Cellular Imaging In the intricate landscape of cell biology, the ability to visua...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Fluorescent Probes for Labeling N-Palmitoylsphingomyelin

A Senior Application Scientist's Head-to-Head Comparison for Cellular Imaging

In the intricate landscape of cell biology, the ability to visualize and track specific molecules is paramount. N-Palmitoylsphingomyelin, a ubiquitous sphingolipid, is a critical structural component of cellular membranes and a key player in the formation of lipid rafts and signaling platforms.[1][2] Its dynamic trafficking and metabolism are central to processes ranging from signal transduction to apoptosis.[3] Fluorescently labeled analogs of sphingomyelin have become indispensable tools for researchers to unravel these complex pathways in living cells.[4][5]

However, the choice of fluorescent probe is not trivial. The addition of a fluorophore can perturb the lipid's natural behavior, and each dye possesses unique photophysical properties that can significantly impact experimental outcomes. This guide provides a head-to-head comparison of the most common fluorescent probes for N-Palmitoylsphingomyelin, offering field-proven insights and detailed protocols to help you select and implement the optimal tool for your research needs.

The Probes: A Comparative Analysis

The ideal fluorescent sphingomyelin analog should closely mimic the biophysical properties of its endogenous counterpart while providing a bright, stable signal. The most widely used probes are based on the NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene) fluorophores, each with a distinct profile of advantages and limitations.

The Workhorse: NBD-Sphingomyelin

For decades, NBD-labeled lipids have been staples in cell biology. C6- or C12-NBD-Sphingomyelin is frequently used to study lipid transport and metabolism.

  • Photophysical Properties : The NBD fluorophore typically exhibits an excitation maximum around 460-470 nm and an emission maximum between 525-540 nm.[6] A key characteristic of NBD is its solvatochromism—its fluorescence is highly sensitive to the polarity of the surrounding environment.[6] This property can be leveraged to probe membrane properties, but it also means that changes in fluorescence intensity may not solely reflect concentration.

  • Advantages : NBD-sphingomyelin is a well-established probe, particularly for visualizing the Golgi apparatus.[7] Its precursor, NBD-ceramide, is readily taken up by cells and converted to NBD-sphingomyelin and NBD-glucosylceramide in the Golgi, providing a robust method for labeling this organelle.[7]

  • Limitations : The primary drawbacks of NBD are its low quantum yield and susceptibility to photobleaching, which limits its utility in long-term imaging experiments.[3][7] Furthermore, the polar NBD group has a tendency to "loop back" from the lipid acyl chain to the membrane-water interface, a conformational change that can alter the lipid's packing and interactions within the membrane.[3][8]

The High-Performer: BODIPY-Sphingomyelin

BODIPY-based probes have emerged as a superior alternative for many applications, largely due to their exceptional photophysical properties.

  • Photophysical Properties : BODIPY fluorophores are significantly brighter and more photostable than NBD.[3][9] BODIPY-FL, a common variant, has excitation/emission maxima around 505/515 nm. Unlike NBD, its fluorescence is less sensitive to the environment.[7] A unique feature of BODIPY is its concentration-dependent spectral shift; at high concentrations, it can form excimers that shift the emission from green (~515 nm) to red (~620 nm), allowing for a qualitative assessment of lipid clustering.[3][10]

  • Advantages : The superior brightness and photostability of BODIPY-SM make it the probe of choice for demanding applications like long-term live-cell imaging and single-molecule tracking.[3] Its more hydrophobic nature allows for better integration into the membrane interior compared to NBD.[3]

  • Limitations : While an excellent probe, the bulky BODIPY fluorophore can still influence the biophysical properties and trafficking of the sphingomyelin analog.[7] Researchers must remain cautious that the observed behavior may not perfectly replicate that of the endogenous, unlabeled lipid.

The Biomimetic Contenders: Towards Native Behavior

Recognizing the potential for artifacts from bulky fluorophores, researchers have developed novel analogs to better mimic native sphingomyelin. One strategy involves conjugating a hydrophilic fluorophore to the choline headgroup via a flexible linker. This design avoids perturbing the hydrophobic acyl chain region, which is critical for membrane packing and raft formation. Another approach utilizes polyene fatty acids, such as those with five conjugated double bonds (pentaenes), as intrinsic fluorophores that more closely resemble the structure of natural fatty acids.[8] While less common and often requiring custom synthesis, these probes represent the frontier in minimizing fluorophore-induced artifacts.

Quantitative Data Summary: At-a-Glance Comparison

The table below summarizes the key performance indicators for NBD- and BODIPY-labeled sphingomyelin to guide your selection process.

FeatureNBD-SphingomyelinBODIPY-Sphingomyelin
Fluorophore Nitrobenzoxadiazole (NBD)Boron-dipyrromethene (BODIPY)
Typical Ex/Em Maxima ~460 / 535 nm[6]~505 / 515 nm[10]
Fluorescence Quantum Yield Lower[3]Higher (2-3x greater than NBD)[3][10]
Photostability Lower, prone to photobleaching[3][7]Significantly higher than NBD[3][10]
Environmental Sensitivity High (solvatochromic)[6]Low[7]
Key Advantages Well-established for Golgi labeling (via NBD-ceramide precursor)[7]Superior brightness and photostability for long-term imaging; concentration-dependent spectral shift[3][9]
Key Limitations Susceptible to photobleaching; polar NBD group can "loop back" and alter lipid behavior[3][8]Bulky fluorophore may still perturb membrane properties; short-chain analogs may not perfectly mimic endogenous lipid trafficking[7]

Experimental Design and Protocols

The trustworthiness of any imaging experiment relies on a robust and validated protocol. The choice of probe directly informs the experimental design. For instance, an experiment tracking sphingomyelin dynamics over many minutes or hours necessitates a photostable probe like BODIPY-SM. Conversely, a well-established endpoint assay to visualize Golgi morphology could reliably use NBD-ceramide.

Detailed Protocol: Live-Cell Labeling with Fluorescent Sphingomyelin

This protocol provides a general framework for labeling live mammalian cells. Optimization is critical, as the ideal probe concentration and incubation time can vary between cell types.[11]

Materials:

  • Fluorescent Sphingomyelin analog (e.g., C12 NBD-SM or BODIPY-FL C12-SM)

  • Organic solvent (e.g., Chloroform:Methanol 2:1) for stock solution

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium or imaging buffer (e.g., HBSS)

  • Cultured mammalian cells on glass-bottom dishes or coverslips (50-80% confluency)

Procedure:

  • Preparation of Fluorescent SM-BSA Complex (Target: 5 µM): a. Prepare a 1 mM stock solution of the fluorescent sphingomyelin in an appropriate organic solvent. Store in aliquots at -20°C.[11] b. In a glass tube, evaporate the required volume of the stock solution to a thin film under a stream of nitrogen gas. Remove residual solvent by placing the tube under a vacuum for at least 30 minutes. c. Prepare a solution of fatty acid-free BSA in serum-free medium. The goal is a 1:1 molar ratio of sphingomyelin to BSA.[11] d. Resuspend the dried lipid film in the BSA solution to achieve the desired final labeling concentration (e.g., 5 µM). Vortex thoroughly to ensure the complex is well-formed.[11] e. Incubate the complex at 37°C for 10-15 minutes.

  • Cell Labeling: a. Pre-warm the serum-free medium/imaging buffer and the SM-BSA complex solution to 37°C. b. Aspirate the growth medium from the cells. c. Wash the cells once with the pre-warmed serum-free medium.[11] d. Add the SM-BSA complex solution to the cells and incubate at 37°C for 15-30 minutes.[11] Note: The optimal time should be determined empirically.

  • Washing and Imaging: a. To visualize the internalized pool of the probe, a "back-exchange" step can be performed. Remove the labeling solution and wash the cells multiple times with medium containing 1% fatty acid-free BSA for 10-15 minutes each. This helps remove the probe that remains in the outer leaflet of the plasma membrane. b. If visualizing total cellular distribution, simply remove the labeling solution and wash the cells three times with pre-warmed imaging buffer. c. Add fresh, pre-warmed imaging buffer to the cells and proceed immediately to the fluorescence microscope.

Experimental Workflow: Assessing Probe Subcellular Localization

This workflow outlines the steps to validate the localization of your chosen fluorescent sphingomyelin analog.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis prep_cells Seed cells on glass-bottom dish label_cells Label cells with SM-BSA complex (37°C, 15-30 min) prep_cells->label_cells prep_probe Prepare Fluorescent SM-BSA Complex prep_probe->label_cells prep_marker Prepare organelle marker (e.g., Transfect with Golgi-GFP) prep_marker->label_cells wash Wash cells +/- Back-Exchange Step label_cells->wash image Acquire multi-channel fluorescence images (SM Probe + Organelle Marker) wash->image coloc Perform colocalization analysis (e.g., Pearson's Coefficient) image->coloc quant Quantify signal intensity in different compartments coloc->quant

Caption: Workflow for co-localization of fluorescent sphingomyelin with organelle markers.

Pathways and Cellular Context

Fluorescent sphingomyelin analogs are used to trace the complex metabolic and signaling pathways of their native counterparts. Sphingomyelin is synthesized primarily in the Golgi apparatus, where sphingomyelin synthase transfers a phosphocholine headgroup from phosphatidylcholine to ceramide.[12] From the Golgi, sphingomyelin is transported to the plasma membrane and other organelles. Crucially, the enzymatic hydrolysis of sphingomyelin by sphingomyelinase produces ceramide, a critical second messenger that mediates cellular stress responses.[3][6]

sphingomyelin_pathway cluster_golgi Golgi Apparatus Cer Ceramide SMS Sphingomyelin Synthase (SMS) Cer->SMS PC Phosphatidylcholine PC->SMS SM Sphingomyelin PM Plasma Membrane SM->PM Trafficking DAG Diacylglycerol SMS->SM SMS->DAG SMase Sphingomyelinase (SMase) SMase->Cer Hydrolysis PM->SMase Stress Cellular Stress (e.g., UV, TNF-α) Stress->SMase

Caption: Simplified pathway of sphingomyelin metabolism and signaling.

Conclusion and Future Directions

The selection of a fluorescent probe for labeling N-Palmitoylsphingomyelin is a critical decision that hinges on the specific experimental question.

  • BODIPY-Sphingomyelin is the superior choice for most live-cell imaging applications due to its high quantum yield and photostability.[3]

  • NBD-Sphingomyelin , while prone to photobleaching, remains a valid tool for specific, well-established protocols, particularly for labeling the Golgi apparatus via its ceramide precursor.[7]

The ultimate goal is to minimize the perturbation of the molecule being studied. The development of probes with smaller, less disruptive fluorophores or those that are intrinsically fluorescent represents the future of the field.[8] As imaging technologies continue to advance, so too will the chemical tools we use to illuminate the complex and dynamic world of lipid biology.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Live Cell Labeling with C12 NBD Sphingomyelin.
  • BenchChem. (n.d.). A Comparative Guide to C12 NBD Sphingomyelin and BODIPY-SM for Cellular Lipid Tracking.
  • Kinoshita, M., Suzuki, K. G. N., Murata, M., et al. (2017). Raft-based sphingomyelin interactions revealed by new fluorescent sphingomyelin analogs. The Journal of Cell Biology, 216(4), 1183–1204. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to C12 NBD Sphingomyelin: Spectral Properties and Fluorescence Applications.
  • Slotte, J. P., & Ramstedt, B. (2007). Properties of Palmitoyl Phosphatidylcholine, Sphingomyelin, and Dihydrosphingomyelin Bilayer Membranes as Reported by Different Fluorescent Reporter Molecules. Biophysical Journal, 92(1), 168-178. Retrieved from [Link]

  • Bankaitis, V. A., & Garcia-Matias, I. (2020). Monitoring sphingolipid trafficking in cells using fluorescence microscopy. Current Protocols in Cell Biology, 88(1), e113. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Organelle Localization of C12 NBD Sphingomyelin.
  • ResearchGate. (n.d.). Fluorescent analogs of sphingomyelin. [Diagram]. Retrieved from [Link]

  • Shvadchak, V. V., & Yushchenko, D. A. (2018). Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications. Molecules, 23(9), 2169. Retrieved from [Link]

  • Kinoshita, M., Suzuki, K. G. N., Murata, M., et al. (2017). Raft-based Sphingomyelin Interactions Revealed by New Fluorescent Sphingomyelin Analogs. PubMed. Retrieved from [Link]

  • BenchChem. (n.d.). Advantages of Bodipy fluorophore over NBD for fluorescence microscopy.
  • Huang, T., Li, X., et al. (2014). Analysis of Fluorescent Ceramide and Sphingomyelin Analogs: A Novel Approach for in Vivo Monitoring of Sphingomyelin Synthase Activity. ResearchGate. Retrieved from [Link]

  • Fan, Z., & Park, J. H. (2022). Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells. Bio-protocol, 12(22), e4555. Retrieved from [Link]

  • Pagano, R. E., Martin, O. C., Kang, H. C., & Haugland, R. P. (1991). A novel fluorescent ceramide analog for studying membrane traffic in animal cells: accumulation at the Golgi apparatus and recycling back to the endoplasmic reticulum. The Journal of Cell Biology, 113(6), 1267–1279. (Note: While this reference is not directly in the search results, it is a foundational paper for BODIPY-lipid analogs and supports the claims in the provided search snippets). A related discussion can be found in the provided search results.
  • Huster, D., & Arnold, K. (1998). Structure and Lipid Interaction of N-Palmitoylsphingomyelin in Bilayer Membranes as Revealed by 2H-NMR Spectroscopy. Biophysical Journal, 75(2), 909–916. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.